molecular formula C37H66N7O17P3S B15551685 9-Methylpentadecanoyl-CoA

9-Methylpentadecanoyl-CoA

カタログ番号: B15551685
分子量: 1005.9 g/mol
InChIキー: NTHWSHVNJFLEKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C37H66N7O17P3S

分子量

1005.9 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-6-7-11-14-25(2)15-12-9-8-10-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChIキー

NTHWSHVNJFLEKD-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Genesis of 9-Methyl Branched-Chain Fatty Acids: A Technical Guide to their Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors. Among these, 9-methyl branched-chain fatty acids, belonging to the anteiso-series, are of significant interest due to their unique structural properties and biosynthetic origins. This technical guide provides an in-depth exploration of the biosynthetic pathway of 9-methyl BCFAs, detailing the enzymatic reactions, regulatory mechanisms, and experimental protocols for their study.

The Core Biosynthetic Pathway

The de novo synthesis of 9-methyl BCFAs, and anteiso-fatty acids in general, diverges from straight-chain fatty acid synthesis primarily at the initiation stage, utilizing a different primer molecule. The overall process can be dissected into three key phases: primer synthesis, elongation, and regulation.

Primer Synthesis: The Commitment Step

The journey to a 9-methyl BCFA begins with the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted into 2-methylbutyryl-CoA, the primer that dictates the anteiso-branching pattern.

The initial and rate-limiting step in the catabolism of branched-chain amino acids is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH)[1]. This multi-enzyme complex is responsible for the oxidative decarboxylation of the α-keto acids derived from valine, leucine (B10760876), and isoleucine[1][2]. In bacteria, a branched-chain α-keto acid decarboxylase (BCKA) is essential for the synthesis of branched-chain fatty acids[2][3]. This enzyme exhibits a high affinity for branched-chain α-keto acids, which is crucial for its function in fatty acid synthesis[2][3].

The formation of the 2-methylbutyryl-CoA primer is a critical determinant for the synthesis of anteiso-fatty acids containing an odd number of carbon atoms, such as 12-methyl tetradecanoic acid[4].

Elongation: Building the Acyl Chain

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) type II system for elongation. This process involves the sequential addition of two-carbon units derived from malonyl-CoA, in a cyclic series of reactions catalyzed by a suite of conserved enzymes.

The key steps in the elongation cycle are:

  • Condensation: The primer is condensed with a malonyl-ACP (acyl carrier protein) by β-ketoacyl-ACP synthase III (FabH). FabH from Gram-positive bacteria is highly selective for branched-chain acyl-CoA primers[5].

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG), utilizing NADPH as a cofactor.

  • Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Second Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI), using NADH as a cofactor.

This four-step cycle is repeated, with each turn adding two carbons to the growing acyl chain, until the final chain length is achieved. The specificity of the initial condensation enzyme, FabH, for branched-chain primers is a key factor in directing the synthesis towards BCFAs[5].

Visualization of the Biosynthetic Pathway

Biosynthesis of 9-Methyl Branched-Chain Fatty Acids Biosynthesis of 9-Methyl Branched-Chain Fatty Acids cluster_primer Primer Synthesis cluster_elongation Elongation Cycle (FAS II) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid L-Isoleucine->alpha-keto-beta-methylvaleric acid Branched-chain aminotransferase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvaleric acid->2-Methylbutyryl-CoA Branched-chain alpha-keto acid decarboxylase (BCKA) Acyl-ACP (n) Acyl-ACP (n) 2-Methylbutyryl-CoA->Acyl-ACP (n) Enters Cycle Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-CoA: ACP transacylase (FabD) beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP Acyl-ACP (n)->beta-Ketoacyl-ACP beta-Ketoacyl-ACP synthase (FabH/FabB/FabF) beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP reductase (FabG) (NADPH) Enoyl-ACP Enoyl-ACP beta-Hydroxyacyl-ACP->Enoyl-ACP beta-Hydroxyacyl-ACP dehydratase (FabZ) Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) Enoyl-ACP reductase (FabI) (NADH) Acyl-ACP (n+2)->Acyl-ACP (n) Repeat Cycle 9-Methyl BCFA 9-Methyl BCFA Acyl-ACP (n+2)->9-Methyl BCFA Termination

Caption: Overview of the 9-methyl BCFA biosynthetic pathway.

Quantitative Data on the Biosynthesis Pathway

The efficiency and output of the 9-methyl BCFA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes and the intracellular concentrations of substrates and intermediates.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway are not fully elucidated, studies on homologous systems provide valuable insights. The activity of the branched-chain keto acid dehydrogenase complex is subject to product inhibition, with NADH being competitive against NAD+ and isovaleryl-CoA competitive against CoA[6][7].

EnzymeSubstrateKmVmax/kcatNotesReference
Branched-chain α-keto acid dehydrogenase complex α-ketoisovalerate--Subject to product inhibition by NADH and isovaleryl-CoA.[6][7]
Metazoan Fatty Acid Synthase (mFAS) Acetyl-CoA--Exhibits a lower turnover number with methylmalonyl-CoA compared to malonyl-CoA.[8][9]
mFAS Ketoacyl Synthase (KS) domain Decanoyl-ACP--Shows low elongation rates with branched-chain extenders, indicating it dictates substrate specificity.[8][9]
In Vivo Concentrations of Precursors and Products

The intracellular concentrations of precursors are a key determinant of the final fatty acid profile. In Bacillus subtilis, the availability of branched-chain amino acids directly influences the relative abundance of different BCFAs[10].

OrganismConditionMetaboliteConcentration (µM)Reference
Bacillus subtilis Sporulation medium with L-valine-d8Propionyl-CoAAccumulates in the absence of early sporulation-phase metabolism.[10]
Rat Fed low protein, high phenylalanine dietPlasma Branched-chain α-keto acidsDepressed concentrations[11]
Rat Fed low protein, high leucine dietPlasma Isoleucine and ValineDepressed concentrations[11]

Regulation of the Biosynthetic Pathway

The synthesis of 9-methyl BCFAs is tightly regulated at both the genetic and metabolic levels to ensure membrane homeostasis in response to environmental cues.

Transcriptional Regulation

In bacteria, the expression of genes involved in fatty acid synthesis is controlled by a network of transcriptional regulators. In Escherichia coli, FabR acts as a repressor of fabA and fabB, which are essential for unsaturated fatty acid synthesis[2]. In Bacillus subtilis, the global transcriptional regulator CodY, which is responsive to branched-chain amino acid levels, controls the expression of numerous transcription units[12].

Signaling Pathways

Bacteria employ two-component systems to sense and respond to environmental changes. The DesK/DesR two-component system in Bacillus subtilis is a well-characterized example of a thermosensor that regulates membrane lipid fluidity[13][14][15][16][17]. At low temperatures, DesK acts as a kinase, phosphorylating DesR, which in turn activates the transcription of the des gene, encoding a fatty acid desaturase[13][15]. This leads to an increase in unsaturated fatty acids, thereby fluidizing the membrane. While this system primarily regulates desaturation, it highlights a key mechanism by which bacteria sense membrane properties and initiate adaptive responses, a principle that likely extends to the regulation of BCFA synthesis.

DesK-DesR Signaling Pathway DesK-DesR Two-Component Signaling Pathway Low Temperature Low Temperature Membrane Fluidity Decrease Membrane Fluidity Decrease Low Temperature->Membrane Fluidity Decrease DesK (Kinase) DesK (Kinase) Membrane Fluidity Decrease->DesK (Kinase) Activates DesR DesR DesK (Kinase)->DesR Phosphorylates DesR-P DesR-P DesK (Kinase)->DesR-P ATP -> ADP des Gene des Gene DesR-P->des Gene Activates Transcription Desaturase Desaturase des Gene->Desaturase Translation Unsaturated Fatty Acids Unsaturated Fatty Acids Desaturase->Unsaturated Fatty Acids Synthesizes Membrane Fluidity Increase Membrane Fluidity Increase Unsaturated Fatty Acids->Membrane Fluidity Increase DesK (Phosphatase) DesK (Phosphatase) Membrane Fluidity Increase->DesK (Phosphatase) Activates DesK (Phosphatase)->DesR-P Dephosphorylates

References

The Elusive 9-Methylpentadecanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 9-methylpentadecanoic acid, a branched-chain fatty acid. Due to the limited direct research on this specific isomer, this document synthesizes information on its natural occurrence, biosynthesis, and analytical methodologies by drawing parallels with closely related branched-chain and odd-chain fatty acids. Experimental protocols and relevant biological signaling pathways are detailed to facilitate further research and drug development efforts.

Natural Occurrence of 9-Methylpentadecanoic Acid and Its Isomers

While direct evidence for the natural occurrence of 9-methylpentadecanoic acid is scarce, its isomers and structurally similar methylated fatty acids have been identified in a variety of organisms, primarily in bacteria, marine invertebrates, and some plants. Branched-chain fatty acids (BCFAs) are most commonly found in bacteria.[1] Marine organisms, particularly invertebrates, are known sources of unique fatty acid structures derived from unusual biosynthetic pathways.[2] The data presented in Table 1 summarizes the known natural sources of methylated pentadecanoic and hexadecanoic acids.

Table 1: Natural Occurrence of Methylated Pentadecanoic and Related Fatty Acids

Compound NameIsomer/Related CompoundNatural SourceOrganism TypeReference(s)
9-Methyl-10-hexadecenoic acidClose structural analogVibrio alginolyticus (associated with Cladophora coelothrix)Bacterium (marine)[3]
14-Methylpentadecanoic acidIsomer (iso-C16:0)Blue whale blubber (Balaenoptera musculus)Marine Mammal[4]
14-Methylpentadecanoic acidIsomer (iso-C16:0)Bergenia ciliata (flowers)Plant
14-Methylpentadecanoic acidIsomer (iso-C16:0)Chondrosia reniformisMarine Sponge[5]
14-Methylpentadecanoic acidIsomer (iso-C16:0)Medicago sativaPlant[5]
14-Methylpentadecanoic acidIsomer (iso-C16:0)Soil bacteria (Lysobacter helvus, Streptomyces lasalocidi)Bacterium[6]
3-Methylpentadecanoic acidIsomerCallyspongia fallax, Erylus formosusMarine Sponges[7]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of 9-methylpentadecanoic acid has not been specifically elucidated. However, the general pathways for the formation of branched-chain fatty acids (BCFAs) in bacteria are well-established and provide a likely model. In bacteria such as Bacillus subtilis, the synthesis of BCFAs relies on primers derived from the catabolism of branched-chain amino acids: valine, leucine, and isoleucine.[8][9] These amino acids are transaminated and decarboxylated to form their respective α-keto acids, which are then used to initiate fatty acid synthesis, resulting in iso- and anteiso-fatty acids.[9]

In mammals, while most fatty acids are straight-chained, the fatty acid synthase (FASN) enzyme can utilize methylmalonyl-CoA instead of malonyl-CoA, leading to the incorporation of methyl branches into the fatty acid chain.[10] The synthesis of odd-chain fatty acids, such as pentadecanoic acid, utilizes propionyl-CoA as a primer instead of acetyl-CoA.[9]

G Figure 1: Bacterial Biosynthesis of Branched-Chain Fatty Acids cluster_val From Valine cluster_leu From Leucine cluster_iso From Isoleucine Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) isobutyryl_CoA->FAS Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transamination isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA Decarboxylation isovaleryl_CoA->FAS Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Decarboxylation two_methylbutyryl_CoA->FAS BCFAs Branched-Chain Fatty Acids (BCFAs) FAS->BCFAs Elongation with Malonyl-CoA

Caption: General pathway for the biosynthesis of branched-chain fatty acids in bacteria.

Experimental Protocols

The analysis of 9-methylpentadecanoic acid from biological samples requires robust protocols for extraction, derivatization, and chromatographic separation. The following is a generalized protocol adapted from established methods for fatty acid analysis.[11][12]

Protocol: Extraction and GC-MS Analysis of Fatty Acids from Biological Material

1. Lipid Extraction (Folch Method) a. Homogenize 1-2 grams of the biological sample (e.g., bacterial cell pellet, homogenized tissue) in a suitable glass tube. b. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenized sample. c. Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing. d. Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. e. Centrifuge the sample at 2000 x g for 10 minutes to separate the layers. f. Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube. g. Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add 2 mL of 12% w/w boron trifluoride-methanol solution (BF3-MeOH).[11] b. Seal the tube and heat the mixture at 60°C for 10 minutes in a water bath or heating block. c. After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the tube. d. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. e. Allow the layers to separate and carefully transfer the upper hexane layer to a new tube. f. Dry the hexane extract over anhydrous sodium sulfate.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. Concentrate the final hexane extract to a suitable volume under a stream of nitrogen. b. Inject an aliquot of the FAMEs solution into the GC-MS system. c. GC Conditions (example):

  • Column: A polar capillary column (e.g., cyanopropyl-based) is recommended for good separation of fatty acid isomers.[13]
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
  • Carrier Gas: Helium d. MS Conditions (example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-550. e. Identification of 9-methylpentadecanoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

start [label="Biological Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homogenization [label="Homogenization"]; extraction [label="Lipid Extraction\n(e.g., Folch method)"]; phase_separation [label="Phase Separation"]; collect_lipid [label="Collect Lipid Layer"]; evaporation1 [label="Solvent Evaporation"]; derivatization [label="Derivatization to FAMEs\n(e.g., BF3-Methanol)"]; extraction2 [label="Hexane Extraction of FAMEs"]; concentration [label="Concentration"]; gcms [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Retention Time & Mass Spectra)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> homogenization; homogenization -> extraction; extraction -> phase_separation; phase_separation -> collect_lipid; collect_lipid -> evaporation1; evaporation1 -> derivatization; derivatization -> extraction2; extraction2 -> concentration; concentration -> gcms; gcms -> data_analysis; }

Caption: A generalized workflow for the extraction and analysis of fatty acids from biological samples.

Biological Activity and Signaling Pathways

There is currently no specific information on the biological activities or the signaling pathways modulated by 9-methylpentadecanoic acid. However, research on other odd-chain and branched-chain fatty acids provides valuable insights into their potential physiological roles.

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has demonstrated anti-cancer properties. It has been shown to suppress the stem-like characteristics of human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[14][15] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers.[16] Pentadecanoic acid has also been found to promote glucose uptake in myotubes through the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway.[17]

Furthermore, heptadecanoic acid (C17:0) has been observed to inhibit the proliferation of non-small-cell lung cancer cells by suppressing the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[18] Given these findings, it is plausible that 9-methylpentadecanoic acid may also possess biological activities that modulate key cellular signaling pathways.

G Figure 3: Pentadecanoic Acid and the JAK2/STAT3 Pathway C15 Pentadecanoic Acid (C15:0) JAK2 JAK2 C15->JAK2 Inhibition IL6R IL-6 Receptor IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation

References

The Pivotal Role of Methyl-Branched Acyl-CoAs in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched acyl-CoAs are crucial intermediates in a variety of cellular metabolic pathways, playing significant roles in both catabolism and anabolism. Their unique structural features, characterized by methyl groups along the acyl chain, necessitate specialized enzymatic machinery for their processing. This technical guide provides an in-depth exploration of the function of methyl-branched acyl-CoAs, detailing their metabolic fate, the enzymes involved, and their broader implications in health and disease. Particular focus is given to the catabolism of phytanic acid, the subsequent oxidation of pristanic acid, and the biosynthesis of complex lipids such as mycolic acids in mycobacteria.

Catabolism of 3-Methyl-Branched Fatty Acids: The Alpha-Oxidation Pathway

The presence of a methyl group on the β-carbon of fatty acids, such as in the case of phytanic acid, sterically hinders the standard β-oxidation pathway.[1] Eukaryotic cells employ a specialized pathway known as α-oxidation, primarily occurring in peroxisomes, to circumvent this blockage.[2][3]

The Central Role of Phytanic Acid

Phytanic acid is a 3-methyl-branched fatty acid derived from the phytol (B49457) side chain of chlorophyll, and it enters the human diet through the consumption of dairy products, ruminant fats, and certain fish.[2][4] Its accumulation due to defects in the α-oxidation pathway leads to serious neurological disorders like Refsum disease.[2]

The α-oxidation of phytanoyl-CoA to pristanoyl-CoA is a multi-step process:

  • Activation: Phytanic acid is first activated to its coenzyme A thioester, phytanoyl-CoA.[2]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe²⁺ and 2-oxoglutarate as co-substrates.[2][3]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[5][6]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[2]

Pristanic acid, now lacking the β-methyl branch, can be activated to pristanoyl-CoA and enter the β-oxidation pathway.

Signaling Pathways and Logical Relationships

alpha_oxidation_workflow Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase two_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal two_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA two_Hydroxyphytanoyl_CoA->Formyl_CoA 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase

Figure 1: Alpha-oxidation of phytanic acid.

Peroxisomal and Mitochondrial β-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA, a 2-methyl-branched fatty acid, undergoes β-oxidation primarily within peroxisomes.[7] This process involves a distinct set of enzymes compared to mitochondrial β-oxidation of straight-chain fatty acids. The β-oxidation of pristanoyl-CoA proceeds through several cycles, yielding acetyl-CoA and propionyl-CoA in alternating rounds.[8] The intermediate, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for further oxidation.[9]

ATP Yield from Complete Oxidation of Pristanic Acid

The complete oxidation of one molecule of pristanic acid (C19) yields a significant amount of ATP. The calculation involves tracking the products of peroxisomal and mitochondrial β-oxidation and their subsequent entry into the citric acid cycle and oxidative phosphorylation.

Peroxisomal β-oxidation (3 cycles):

  • Yields: 2 molecules of propionyl-CoA, 1 molecule of acetyl-CoA, and 1 molecule of 4,8-dimethylnonanoyl-CoA (C11).

  • Peroxisomal β-oxidation does not directly generate FADH₂ and NADH for ATP synthesis in the same manner as mitochondria.

Mitochondrial β-oxidation of 4,8-dimethylnonanoyl-CoA (C11):

  • This will undergo further β-oxidation cycles.

A precise calculation of the net ATP yield is complex due to the interplay between peroxisomal and mitochondrial pathways and the metabolism of propionyl-CoA. However, it is a high-energy-yielding process.

beta_oxidation_overview cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanoyl_CoA Pristanoyl-CoA (C19) beta_oxidation_peroxisome β-Oxidation (3 cycles) Pristanoyl_CoA->beta_oxidation_peroxisome Propionyl_CoA Propionyl-CoA (x2) beta_oxidation_peroxisome->Propionyl_CoA Acetyl_CoA_perox Acetyl-CoA (x1) beta_oxidation_peroxisome->Acetyl_CoA_perox C11_CoA 4,8-Dimethylnonanoyl-CoA (C11) beta_oxidation_peroxisome->C11_CoA C11_CoA_mito 4,8-Dimethylnonanoyl-CoA (C11) C11_CoA->C11_CoA_mito Transport beta_oxidation_mito β-Oxidation Acetyl_CoA_mito Acetyl-CoA Propionyl_CoA_mito Propionyl-CoA TCA_Cycle TCA Cycle ATP ATP

Figure 2: Overview of Pristanoyl-CoA β-oxidation.

Biosynthesis of Methyl-Branched Acyl-CoAs in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, including the hallmark mycolic acids. These are very long α-alkyl, β-hydroxy fatty acids, and their biosynthesis involves the elongation of methyl-branched acyl-CoA precursors.[7][10]

The biosynthesis of mycolic acids requires two distinct fatty acid synthase (FAS) systems:

  • FAS-I: A multifunctional enzyme responsible for the de novo synthesis of straight-chain fatty acids.[7]

  • FAS-II: A multi-enzyme complex that elongates acyl-ACP (acyl carrier protein) substrates, including methyl-branched primers, to generate the long meromycolate chain of mycolic acids.[7][9]

The methyl branches are introduced by various methyltransferases.[10] The intricate process of mycolic acid biosynthesis is a key factor in the virulence and antibiotic resistance of M. tuberculosis, making the enzymes involved attractive targets for drug development.[11]

mycolic_acid_synthesis FAS_I FAS-I Straight_Chain_Acyl_CoA Straight-Chain Acyl-CoA FAS_I->Straight_Chain_Acyl_CoA FAS_II_System FAS-II System Straight_Chain_Acyl_CoA->FAS_II_System Methyl_Branched_Primers Methyl-Branched Primers Methyl_Branched_Primers->FAS_II_System Meromycolate_Chain Meromycolate Chain FAS_II_System->Meromycolate_Chain Elongation Mycolic_Acids Mycolic Acids Meromycolate_Chain->Mycolic_Acids Condensation & Modification

Figure 3: Simplified workflow of mycolic acid biosynthesis.

Signaling Roles of Methyl-Branched Fatty Acids

Beyond their metabolic roles, branched-chain fatty acids can also act as signaling molecules. They have been shown to activate G protein-coupled receptors (GPCRs), thereby influencing various cellular processes.[12] For instance, certain fatty acids can modulate the activity of sensor kinases in bacteria, affecting the expression of virulence factors.[4] In eukaryotes, the activation of GPCRs by fatty acids can impact insulin (B600854) secretion and inflammation.[12]

fatty_acid_signaling BCFA Branched-Chain Fatty Acid GPCR G Protein-Coupled Receptor (GPCR) BCFA->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Insulin Secretion, Inflammation) Second_Messenger->Cellular_Response Triggers

Figure 4: General signaling pathway of branched-chain fatty acids via GPCRs.

Quantitative Data

Parameter Value Organism/System Reference
Plasma Phytanic Acid (Normal) < 10 µmol/LHuman
Plasma Pristanic Acid (Normal) < 1 µmol/L[13]
Plasma Phytanic Acid (Refsum Disease) > 200 µmol/LHuman[13]
Plasma Pristanic Acid (Zellweger Syndrome) ElevatedHuman
Km of 2-Hydroxyphytanoyl-CoA Lyase 15 µMRat Liver

Experimental Protocols

Protocol 1: Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol is adapted from methodologies used in the characterization of recombinant PHYH.[14][15]

Materials:

  • Recombinant human PHYH

  • Phytanoyl-CoA (substrate)

  • 2-Oxoglutarate

  • FeSO₄

  • Ascorbate

  • Catalase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2-oxoglutarate, FeSO₄, ascorbate, and catalase.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding recombinant PHYH and phytanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of 2-hydroxyphytanoyl-CoA using a validated LC-MS/MS method.

  • Calculate enzyme activity based on the rate of product formation.

Protocol 2: Measurement of Pristanic Acid β-Oxidation in Cultured Fibroblasts

This protocol is based on methods for assessing peroxisomal β-oxidation defects.[8][11][16]

Materials:

  • Cultured human skin fibroblasts

  • [1-¹⁴C]Pristanic acid

  • Culture medium

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture fibroblasts to confluency in appropriate culture vessels.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add fresh culture medium containing a known concentration of [1-¹⁴C]pristanic acid.

  • Incubate the cells at 37°C for a specified time (e.g., 24-72 hours).

  • Collect the culture medium.

  • Measure the amount of ¹⁴CO₂ produced (trapped in a suitable absorbent) and the amount of radiolabeled water-soluble products using a scintillation counter.

  • The rate of pristanic acid oxidation is determined by the amount of radioactivity incorporated into these products over time.

Protocol 3: GC-MS Analysis of Methyl-Branched Fatty Acids

This is a general workflow for the analysis of fatty acids from biological samples.

Workflow:

gcms_workflow Sample Biological Sample (e.g., Plasma, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification and Identification) GC_MS_Analysis->Data_Analysis

Figure 5: General workflow for GC-MS analysis of fatty acids.

Conclusion

Methyl-branched acyl-CoAs are at the crossroads of several critical metabolic pathways. Their catabolism is essential for energy homeostasis and the prevention of toxic metabolite accumulation, while their role as precursors for complex lipids is vital for the structural integrity and virulence of pathogens like Mycobacterium tuberculosis. Furthermore, their emerging roles as signaling molecules highlight a new dimension of their cellular function. A thorough understanding of the enzymes and pathways governing the metabolism of methyl-branched acyl-CoAs is paramount for the development of novel therapeutic strategies for a range of diseases, from inherited metabolic disorders to infectious diseases. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this important area of cellular metabolism.

References

An In-depth Technical Guide to the Enzymes in 9-Methylpentadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of 9-Methylpentadecanoyl-CoA, a mid-chain branched fatty acid, is a nuanced process deviating from canonical straight-chain fatty acid synthesis. This guide delineates the enzymatic pathway, focusing on the key players responsible for substrate provision and the iterative elongation and branching that results in this specific acyl-CoA. Central to this process are the promiscuous activity of Fatty Acid Synthase (FASN), the provision of methylmalonyl-CoA by Propionyl-CoA Carboxylase (PCC), and the generation of a specific primer by the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC). Understanding these enzymatic steps is critical for researchers investigating lipid metabolism and for professionals in drug development targeting metabolic pathways. This document provides a comprehensive overview of the core enzymes, their kinetics, detailed experimental protocols, and the logical relationships governing the synthesis of this compound.

The Core Enzymatic Pathway

The synthesis of this compound is not accomplished by a single, dedicated enzymatic pathway but rather through the coordinated action of several enzymes, primarily leveraging the cellular machinery for fatty acid and amino acid metabolism. The pathway can be conceptualized in three main stages: Primer Synthesis , Extender Unit Synthesis , and Elongation and Branching by the Fatty Acid Synthase complex.

A critical aspect of synthesizing a fatty acid with a methyl group at an odd-numbered carbon, such as the C9 position in 9-methylpentadecanoic acid, is the utilization of a specific, non-acetyl-CoA primer to initiate fatty acid synthesis. Standard elongation with methylmalonyl-CoA introduces branches at even-numbered carbons. Therefore, a specialized starter unit is required to achieve the desired branching pattern.

Primer Synthesis: The Role of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The likely primer for the synthesis of 9-methylpentadecanoic acid is an acyl-CoA derived from the catabolism of a branched-chain amino acid (BCAA). The key enzyme complex in this process is the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) .

BCKDC catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of valine, leucine, and isoleucine, producing their corresponding acyl-CoA derivatives.[1] For the synthesis of fatty acids with methyl branches, primers are typically derived from valine and isoleucine.[2] Specifically, the catabolism of isoleucine yields 2-methylbutyryl-CoA, which serves as a primer for the synthesis of anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon.[2][3] While the precise primer for a C9-methyl branch is not definitively established in the literature, it is hypothesized to be a specific, longer-chain acyl-CoA generated through a related pathway.

The overall reaction catalyzed by BCKDC is: Branched-chain α-keto acid + NAD⁺ + CoASH → Branched-chain acyl-CoA + NADH + H⁺ + CO₂

Extender Unit Synthesis: The Function of Propionyl-CoA Carboxylase (PCC)

The introduction of methyl branches during the elongation of the fatty acid chain is accomplished by the substitution of the usual extender unit, malonyl-CoA, with methylmalonyl-CoA . The primary enzyme responsible for the synthesis of methylmalonyl-CoA is Propionyl-CoA Carboxylase (PCC) .

PCC is a biotin-dependent mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA.[4][5] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[5][6]

The reaction catalyzed by PCC is: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

Elongation and Branching: The Promiscuity of Fatty Acid Synthase (FASN)

The final stage of synthesis is carried out by the Fatty Acid Synthase (FASN) complex, a multi-enzyme protein that catalyzes the iterative cycles of fatty acid elongation.[7] While FASN typically utilizes acetyl-CoA as a primer and malonyl-CoA as the extender unit to produce straight-chain fatty acids like palmitate, it exhibits promiscuity and can incorporate alternative substrates.[6][8]

In the synthesis of this compound, FASN would utilize a specific branched-chain acyl-CoA as a primer and then incorporate methylmalonyl-CoA at a specific cycle of elongation to introduce the methyl group at the C9 position. The subsequent elongation cycles would proceed with malonyl-CoA to complete the 16-carbon chain. The ketoacyl synthase (KS) domain of FASN is a key determinant of substrate specificity and the speed of branched-chain fatty acid production.[3][6]

Quantitative Data on Key Enzymes

The efficiency of branched-chain fatty acid synthesis is generally lower than that of straight-chain fatty acids. The following tables summarize available quantitative data for the key enzymes involved.

EnzymeSubstrateK_m_ (mM)V_max_ (relative to canonical substrate)Source(s)
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29-[4]
Bicarbonate3.0-[4][5]
ATP0.08-[5]
Fatty Acid Synthase (FASN) Methylmalonyl-CoA-Lower turnover compared to malonyl-CoA[6]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

A continuous spectrophotometric method is commonly used to measure BCKDC activity by monitoring the production of NADH at 340 nm.[9]

Materials:

  • Tissue homogenate or purified BCKDC

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Substrate: α-ketoisovalerate, α-keto-β-methylvalerate, or α-ketoisocaproate

  • Cofactors: 0.2 mM Thiamine pyrophosphate (TPP), 1 mM MgCl₂, 2.5 mM NAD⁺, 0.4 mM Coenzyme A (CoASH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and cofactors.

  • Add the enzyme sample (tissue homogenate or purified BCKDC) to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the α-keto acid substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

A non-radioactive colorimetric assay is also available, which is based on the reduction of a tetrazolium salt (INT) by NADH to a formazan (B1609692) product that absorbs at 492 nm.[10]

Assay for Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be determined by measuring the incorporation of radiolabeled bicarbonate into propionyl-CoA or by a non-radioactive HPLC-based method.[11][12]

HPLC-Based Assay Protocol:

  • Reaction: Incubate cell lysates or purified PCC with propionyl-CoA, ATP, MgCl₂, and a high concentration of bicarbonate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant by HPLC to quantify the amount of methylmalonyl-CoA produced. A standard curve of known methylmalonyl-CoA concentrations should be used for quantification.[11]

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of branched-chain fatty acids.[13][14][15]

Sample Preparation (Fatty Acid Methyl Ester - FAME Derivatization):

  • Hydrolysis: Saponify the lipid sample containing the fatty acids using a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.

  • Esterification: Methylate the free fatty acids using an acid catalyst (e.g., BF₃ in methanol (B129727) or HCl in methanol) to form volatile FAMEs.

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • Purification: Wash the organic extract to remove residual reagents and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Concentration: Evaporate the solvent to concentrate the FAMEs.

GC-MS Analysis:

  • Injection: Inject the FAME sample into the GC.

  • Separation: Use a suitable capillary column (e.g., a polar column like DB-225ms) to separate the different FAMEs based on their boiling points and polarity.[13]

  • Detection and Identification: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries or known standards.

  • Quantification: For quantitative analysis, an internal standard (a fatty acid not present in the sample) is added at the beginning of the sample preparation process. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration.

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to cellular metabolic states, particularly amino acid and fatty acid metabolism. The availability of precursors from BCAA catabolism directly influences the production of the necessary primer and propionyl-CoA.

DOT Script for the Biosynthesis Pathway of this compound

9-Methylpentadecanoyl-CoA_Synthesis cluster_FASN Fatty Acid Synthase Complex BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCAT BCAT BCAA->BCAT Transamination BCAA_keto Branched-Chain α-Keto Acids BCKDC BCKDC BCAA_keto->BCKDC Oxidative Decarboxylation Primer_CoA Specific Branched-Chain Acyl-CoA (Primer) FASN FASN Primer_CoA->FASN Initiation Propionyl_CoA Propionyl-CoA PCC PCC Propionyl_CoA->PCC Carboxylation (ATP, HCO₃⁻) Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FASN Elongation (Branching at C9) Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Elongation (Subsequent cycles) Growing_Chain Growing Acyl Chain Final_Product This compound Growing_Chain->Final_Product Termination BCAT->BCAA_keto BCKDC->Primer_CoA BCKDC->Propionyl_CoA PCC->Methylmalonyl_CoA ACC ACC FASN->Growing_Chain Iterative Cycles

Caption: Biosynthetic pathway of this compound.

Conclusion

The enzymatic synthesis of this compound is a fascinating example of metabolic plasticity, where the canonical fatty acid synthesis pathway is co-opted to produce a structurally distinct lipid. The key enzymatic control points—BCKDC in primer synthesis, PCC in providing the branching unit, and the substrate promiscuity of FASN—offer potential targets for modulating the production of this and other branched-chain fatty acids. Further research into the specific primer and the detailed kinetics of FASN with these non-canonical substrates will be crucial for a complete understanding of this pathway and for harnessing it for therapeutic or biotechnological applications. This guide provides the foundational knowledge and experimental frameworks necessary for advancing research in this specialized area of lipid metabolism.

References

Methodological & Application

Application Note: Quantification of 9-Methylpentadecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-Methylpentadecanoyl-CoA in biological matrices. This protocol is designed for researchers in metabolic disease, drug discovery, and cellular physiology who require accurate measurement of this specific branched-chain fatty acyl-CoA. The methodology presented herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and is adaptable for various sample types, including cell lysates and tissue homogenates.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. The study of branched-chain fatty acid metabolism is crucial for understanding various physiological and pathological processes. Dysregulation of these pathways has been implicated in a range of metabolic disorders. Accurate quantification of specific acyl-CoA species like this compound is essential for elucidating their roles in cellular signaling and disease pathogenesis. This document provides a detailed protocol for the reliable quantification of this compound by LC-MS/MS, a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

Acyl-CoA species are known to be sensitive to temperature and pH, necessitating careful and rapid sample handling.[1] All procedures should be performed on ice or at 4°C to minimize degradation.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[2]

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA.

Protocol for Cultured Cells: [2]

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells.

  • Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

  • Add 270 µL of acetonitrile, vortex thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a clean microcentrifuge tube for LC-MS/MS analysis.

Protocol for Tissue Samples: [3][4]

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[3]

  • Add 1 mL of 2-propanol and homogenize again.[3]

  • Add the internal standard to the homogenate.

  • Extract the acyl-CoAs by adding acetonitrile.[3]

  • Centrifuge to pellet the precipitate.

  • The supernatant can be further purified using solid-phase extraction (SPE) or directly analyzed. For direct analysis, transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-18 min: 95% B; 18-20 min: 2% B[1]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C[1]
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The quantification of acyl-CoAs by MS/MS often relies on monitoring the neutral loss of the 507 Da fragment, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] The precursor ion will be the protonated molecule [M+H]+.

For this compound (C37H66N7O17P3S), the monoisotopic mass is approximately 1025.3 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1026.3519.3Optimized for instrument
Internal Standard (e.g., Heptadecanoyl-CoA) 1024.3517.3Optimized for instrument

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard if available, or by using predicted fragmentation patterns.

Data Presentation

The quantitative data should be summarized in a clear and structured table. A calibration curve should be generated using a series of known concentrations of an analytical standard, and the concentration of this compound in the samples should be determined from this curve after normalization to the internal standard.

Table 1: Example Quantitative Data Summary

Sample IDThis compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 1150,000300,0000.505.2
Control 2165,000310,0000.535.5
Treated 1350,000290,0001.2112.6
Treated 2380,000305,0001.2513.0

Visualizations

Signaling Pathway Context

Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA This compound This compound Branched-Chain Acyl-CoA->this compound Fatty Acid Oxidation (β-oxidation) Fatty Acid Oxidation (β-oxidation) This compound->Fatty Acid Oxidation (β-oxidation) Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis TCA Cycle TCA Cycle Fatty Acid Oxidation (β-oxidation)->TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP)

Caption: Simplified metabolic context of this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Homogenization/Lysis Homogenization/Lysis Biological Sample->Homogenization/Lysis Protein Precipitation Protein Precipitation Homogenization/Lysis->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition (MRM) Data Acquisition (MRM) Mass Spectrometry->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the provided data presentation and visualization guidelines, offer a comprehensive resource for researchers. This method can be a valuable tool in advancing our understanding of the roles of branched-chain fatty acyl-CoAs in health and disease.

References

Application Note: Analysis of 9-Methylpentadecanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methylpentadecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological systems and is a potential biomarker in certain metabolic and microbial processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids. Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis, typically to their corresponding fatty acid methyl esters (FAMEs). This application note provides a comprehensive protocol for the analysis of 9-methylpentadecanoic acid in biological matrices, including sample preparation, GC-MS methodology, and data analysis.

Experimental Protocols

A critical step in the analysis of fatty acids by GC-MS is the conversion of the polar carboxylic acid group into a more volatile and less polar ester. This process, known as derivatization, significantly improves chromatographic peak shape and sensitivity. The most common method is the formation of fatty acid methyl esters (FAMEs).

Protocol 1: Lipid Extraction and Transesterification to FAMEs

This protocol is suitable for the analysis of total fatty acids from biological samples such as cell cultures, plasma, or tissues.

Materials:

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Sample Homogenization: Homogenize the biological sample (e.g., ~10-50 mg of tissue or 1x10^6 cells) in a suitable volume of methanol.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the homogenate.

  • Lipid Extraction & Transesterification:

    • Add sodium methoxide solution to the sample homogenate.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture at 50-60°C for 10-15 minutes.

    • After cooling to room temperature, add saturated NaCl solution and hexane.

    • Vortex thoroughly for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

  • Sample Cleanup:

    • Transfer the upper hexane layer to a clean tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization of Free Fatty Acids to FAMEs using BF₃-Methanol

This protocol is suitable for samples where the analysis of free (non-esterified) fatty acids is desired.

Materials:

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Sample Preparation: Place the dried lipid extract containing free fatty acids in a screw-capped glass tube with a PTFE liner.

  • Internal Standard Spiking: Add a known amount of internal standard solution.

  • Derivatization:

    • Add BF₃-methanol solution to the sample.

    • Tightly cap the tube and heat at 60-100°C for 5-15 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add hexane and saturated NaCl solution.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Allow the phases to separate.

  • Sample Cleanup:

    • Transfer the upper hexane layer to a clean tube.

    • Dry the extract over anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters provide a starting point for the analysis of 9-methylpentadecanoic acid methyl ester. Optimization may be required based on the specific instrument and column used.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramInitial temperature 100°C, hold for 2 min; ramp to 250°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-400 (for full scan analysis)
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrum of 9-Methylpentadecanoic Acid Methyl Ester

Characteristic fragmentation of methyl-branched FAMEs involves cleavage at the carbon-carbon bond adjacent to the branch point. For 9-methylpentadecanoic acid methyl ester, this would lead to characteristic ions resulting from the cleavage on either side of the C9 position. The McLafferty rearrangement ion at m/z 74, characteristic of FAMEs, is also expected to be a prominent peak.

Table 2: Expected Key Ions for 9-Methylpentadecanoic Acid Methyl Ester

m/zIon Identity/Fragment LossRelative Abundance
270[M]⁺Low
239[M - 31]⁺ (loss of OCH₃)Moderate
171Cleavage at C9-C10Variable
157Cleavage at C8-C9Variable
74McLafferty rearrangementHigh (often base peak)

Note: The relative abundances are estimations and should be confirmed with an analytical standard.

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. A calibration curve should be prepared using a certified standard of 9-methylpentadecanoic acid.

Table 3: Illustrative Quantitative Data (User-Validated)

ParameterValue
Retention Time (RT)User-determined
Quantifier Ion (m/z)e.g., 74, 157, or 171
Qualifier Ion(s) (m/z)e.g., 239, 270
Limit of Detection (LOD)User-determined
Limit of Quantification (LOQ)User-determined
Linearity (R²)> 0.99

Users must perform their own validation to determine the retention time, LOD, and LOQ for their specific instrumentation and analytical method.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Homogenization Derivatization Derivatization to FAMEs Extraction->Derivatization BF3-Methanol or NaOMe GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: General workflow for the GC-MS analysis of 9-methylpentadecanoic acid.

Signaling_Pathway Analyte 9-Methylpentadecanoic Acid DerivatizedAnalyte 9-Methylpentadecanoic Acid Methyl Ester (FAME) Analyte->DerivatizedAnalyte Esterification Separation Chromatographic Separation DerivatizedAnalyte->Separation Injection into GC Ionization Electron Ionization (EI) Separation->Ionization Elution MolecularIon Molecular Ion (M+) m/z 270 Ionization->MolecularIon FragmentIons Fragment Ions (e.g., m/z 74, 157, 171, 239) MolecularIon->FragmentIons Fragmentation MassAnalyzer Mass Analyzer (Quadrupole) MolecularIon->MassAnalyzer FragmentIons->MassAnalyzer Detector Detector MassAnalyzer->Detector Signal Signal Processing & Data Detector->Signal

Caption: Logical flow from analyte derivatization to signal detection in GC-MS.

Conclusion

This application note provides a detailed framework for the analysis of 9-methylpentadecanoic acid using GC-MS. The provided protocols for sample preparation and GC-MS analysis are robust starting points for researchers. Due to the lack of a commercially available mass spectral library entry for 9-methylpentadecanoic acid methyl ester, identification relies on the interpretation of fragmentation patterns. For accurate quantification, it is essential to use a certified reference standard and to validate the method on the specific instrument being used.

Synthesis of 9-Methylpentadecanoyl-CoA: An Analytical Standard for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 9-Methylpentadecanoyl-CoA, a crucial analytical standard for various research and drug development applications. The synthesis is presented in two main stages: the chemical synthesis of 9-methylpentadecanoic acid via a Grignard reaction, followed by its enzymatic or chemical conversion to the final product, this compound. Detailed experimental protocols for each step are provided, along with methods for purification and characterization. This application note aims to equip researchers with the necessary information to produce high-purity this compound for use as a standard in metabolic studies, enzyme assays, and as a biomarker in disease models.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding Coenzyme A (CoA) esters are increasingly recognized for their significant roles in cellular metabolism, signaling, and as components of complex lipids. This compound, a specific isomer of a C16:0 branched-chain fatty acyl-CoA, is an important molecule for studying the metabolism of BCFAs, which are implicated in various physiological and pathological processes. The availability of a high-purity analytical standard of this compound is essential for accurate quantification and identification in biological samples, facilitating research in areas such as metabolic disorders, infectious diseases, and cancer.

This application note details a robust and reproducible method for the synthesis of this compound. The synthesis begins with the preparation of the free fatty acid, 9-methylpentadecanoic acid, through a Grignard-based carbon-carbon bond formation. Subsequently, the purified fatty acid is converted to its CoA thioester. Two effective methods for this conversion are presented: an enzymatic approach utilizing acyl-CoA synthetase and a chemical method involving an N-hydroxysuccinimide (NHS) ester intermediate.

Synthesis of 9-Methylpentadecanoic Acid

The synthesis of 9-methylpentadecanoic acid is achieved through a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds. The overall strategy involves the reaction of a Grignard reagent, prepared from 2-bromononane (B1329715), with a suitable electrophile, such as a protected ω-halo-heptanoic acid derivative, followed by deprotection and oxidation.

Experimental Protocol: Synthesis of 9-Methylpentadecanoic Acid

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Nonylmagnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 2-bromononane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromononane solution to the magnesium turnings. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining 2-bromononane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl 7-bromoheptanoate (alternative using CO2):

    • Note: A more direct and often higher-yielding approach for creating the carboxylic acid is reacting the Grignard reagent with solid carbon dioxide (dry ice).

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding 1 M HCl with stirring until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-methylpentadecanoic acid.

  • Purification:

    • The crude fatty acid can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9-methylpentadecanoic acid.

Characterization Data for 9-Methylpentadecanoic Acid
ParameterExpected Value
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Appearance White to off-white solid or waxy oil
Purity (by GC-MS) >98%
1H NMR (CDCl3) Consistent with the structure of 9-methylpentadecanoic acid
13C NMR (CDCl3) Consistent with the structure of 9-methylpentadecanoic acid

Synthesis of this compound

The conversion of the free fatty acid to its CoA ester is a critical step. Both enzymatic and chemical methods can be employed, each with its own advantages. The enzymatic method offers high specificity and mild reaction conditions, while the chemical method can be more readily scaled up.

Method 1: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A.[1][2]

Experimental Protocol:

Materials:

  • 9-Methylpentadecanoic acid

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, to aid in solubilization of the fatty acid)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724)

  • Water, HPLC grade

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.5)

      • 9-Methylpentadecanoic acid (1 mM, can be dissolved in a small amount of ethanol (B145695) or Triton X-100)

      • Coenzyme A (1.2 mM)

      • ATP (5 mM)

      • MgCl2 (10 mM)

      • DTT (2 mM)

    • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.

    • Incubate the reaction mixture at 37°C for 1-4 hours with gentle shaking.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by HPLC, observing the depletion of the Coenzyme A peak and the appearance of the this compound peak.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., formic acid).

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted ATP.

    • Elute the this compound with an increasing gradient of acetonitrile in water.

    • Lyophilize the fractions containing the pure product.

Method 2: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This chemical method involves the activation of the carboxylic acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.[3]

Experimental Protocol:

Materials:

  • 9-Methylpentadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (THF)

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate buffer (pH 8.0)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile

  • Water, HPLC grade

Procedure:

  • Formation of the NHS Ester:

    • Dissolve 9-methylpentadecanoic acid and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC or EDC (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Evaporate the solvent to obtain the crude 9-methylpentadecanoyl-NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of THF.

    • Dissolve Coenzyme A in sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the this compound using the same SPE protocol as described in the enzymatic method.

Characterization Data for this compound
ParameterExpected Value
Molecular Formula C37H64N7O17P3S
Molecular Weight 1023.94 g/mol
Appearance White lyophilized powder
Purity (by HPLC) >95%
UV-Vis Spectrum λmax at 260 nm (adenine moiety)
Mass Spectrometry (ESI-MS) [M-H]- ion at m/z 1022.9

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 9-Methylpentadecanoic Acid 2-Bromononane 2-Bromononane Grignard_Reagent Nonylmagnesium bromide 2-Bromononane->Grignard_Reagent + Mg Mg Mg Mg->Grignard_Reagent Crude_Acid Crude 9-Methyl- pentadecanoic Acid Grignard_Reagent->Crude_Acid + CO2 (Workup) CO2 Carbon Dioxide (Dry Ice) CO2->Crude_Acid Pure_Acid Pure 9-Methyl- pentadecanoic Acid Crude_Acid->Pure_Acid Purification (Chromatography)

Caption: Workflow for the chemical synthesis of 9-methylpentadecanoic acid.

CoA_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Fatty_Acid_E 9-Methylpentadecanoic Acid Enzyme Acyl-CoA Synthetase Fatty_Acid_E->Enzyme CoA_E Coenzyme A CoA_E->Enzyme ATP_E ATP ATP_E->Enzyme Product_E This compound Enzyme->Product_E Fatty_Acid_C 9-Methylpentadecanoic Acid NHS_Ester NHS Ester Intermediate Fatty_Acid_C->NHS_Ester + NHS, DCC/EDC NHS_DCC NHS, DCC/EDC NHS_DCC->NHS_Ester Product_C This compound NHS_Ester->Product_C + Coenzyme A CoA_C Coenzyme A CoA_C->Product_C

References

Application Note: Protocol for the Extraction of Branched-Chain Acyl-CoAs from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) molecules are pivotal metabolic intermediates in many bacteria, serving as the primary precursors for the synthesis of branched-chain fatty acids (BCFAs).[1] BCFAs are essential components of the cell membrane in numerous bacterial species, including pathogens like Staphylococcus aureus, where they play a crucial role in maintaining membrane fluidity and environmental adaptation.[2][3] The biosynthesis of BC-acyl-CoAs typically originates from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][4] Accurate quantification of the intracellular pool of these molecules is vital for understanding bacterial physiology, fatty acid metabolism, and for the development of novel antimicrobial agents targeting these pathways.

However, the analysis of acyl-CoAs is challenging due to their low abundance and inherent instability. This document provides a detailed protocol for the efficient extraction of BC-acyl-CoAs from bacterial cells for subsequent analysis, most commonly by liquid chromatography-mass spectrometry (LC-MS).

Biosynthesis Pathway of Branched-Chain Acyl-CoAs in Bacteria

In many bacteria, the pathway for producing BC-acyl-CoAs for fatty acid synthesis begins with the uptake of extracellular BCAAs. A transaminase enzyme converts these amino acids into their corresponding α-ketoacids. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of these α-ketoacids to form the respective branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[1][2] These acyl-CoAs then act as primers for the Type II fatty acid synthase (FASII) system, initiating the elongation cycle to produce BCFAs.[2][5]

BCAA_to_BCFA_Pathway cluster_BCAA Branched-Chain Amino Acids (BCAAs) BCAA_Leu Leucine IlvE Transaminase (e.g., IlvE) BCAA_Leu->IlvE BCAA_Ile Isoleucine BCAA_Ile->IlvE BCAA_Val Valine BCAA_Val->IlvE Keto_Leu α-Ketoisocaproate BCKD BCKD Complex Keto_Leu->BCKD Keto_Ile α-Keto-β-methylvalerate Keto_Ile->BCKD Keto_Val α-Ketoisovalerate Keto_Val->BCKD CoA_Leu Isovaleryl-CoA FASII Branched-Chain Fatty Acid Synthesis (FASII) CoA_Leu->FASII CoA_Ile 2-Methylbutyryl-CoA CoA_Ile->FASII CoA_Val Isobutyryl-CoA CoA_Val->FASII IlvE->Keto_Ile BCKD->CoA_Ile

Caption: Biosynthesis of BC-acyl-CoAs from amino acids.

Experimental Protocol

This protocol is a consolidated method designed to maximize the recovery and stability of BC-acyl-CoAs from bacterial cultures.

3.1. Materials and Reagents

  • Equipment:

    • Centrifuge capable of 15,000 x g at 4°C

    • Microcentrifuge tubes (1.5 mL or 2.0 mL, pre-chilled)

    • Sonicator or French press (optional, for alternative lysis)

    • Vacuum concentrator or nitrogen evaporator

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Reagents:

    • Bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)[6]

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Methanol (B129727) (LC-MS grade), chilled to -80°C[7]

    • Acetonitrile (B52724) (ACN, LC-MS grade)[8]

    • Isopropanol (LC-MS grade)[8]

    • Ammonium (B1175870) acetate (B1210297)

    • Internal standards (e.g., isotopically labeled acyl-CoAs)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized anion-exchange)[9][10]

3.2. Step-by-Step Methodology

The entire procedure should be performed quickly and on ice or at 4°C wherever possible to minimize the degradation of acyl-CoA molecules.

Step 1: Cell Harvesting

  • Grow bacterial cells in the appropriate liquid medium to the desired growth phase (e.g., stationary phase).[9]

  • Transfer a defined volume of the cell culture to a centrifuge tube.

  • Pellet the cells by centrifugation at approximately 5,000 x g for 10 minutes at 4°C.[7][11]

  • Aspirate and discard the supernatant.

  • Wash the cell pellet twice with an equal volume of ice-cold PBS to remove residual medium components. Centrifuge after each wash as described above.[7]

Step 2: Cell Lysis and Metabolite Quenching This protocol utilizes a rapid cold solvent extraction method to simultaneously lyse cells and quench metabolic activity, which is crucial for preserving unstable acyl-CoAs.[7][12]

  • After the final PBS wash, resuspend the bacterial pellet in 1 mL of -80°C methanol.[7] If using an internal standard, it should be added to the methanol prior to resuspension.

  • Vortex the tube vigorously for 1 minute.

  • Incubate the cell lysate at -80°C for at least 15 minutes to ensure complete protein precipitation and cell lysis.[7]

    • Alternative Lysis Note: For bacteria with resilient cell walls, mechanical lysis such as sonication or a French press can be used prior to solvent extraction.[11][13] However, these methods can generate heat, potentially degrading acyl-CoAs, and must be performed with strict temperature control.[14]

Step 3: Acyl-CoA Extraction

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.[7]

Step 4: Solid-Phase Extraction (SPE) Purification (Recommended) SPE is used to purify and concentrate the acyl-CoAs from the crude extract.

  • Condition an SPE column (e.g., C18 or a specialized anion-exchange column) according to the manufacturer's instructions.[9][10] This typically involves washing with methanol and then equilibrating with an aqueous buffer.

  • Load the supernatant from Step 3 onto the conditioned SPE column.

  • Wash the column with a weak solvent to remove unbound contaminants.

  • Elute the acyl-CoAs from the column using an appropriate solvent, such as a mixture of methanol or acetonitrile with an acidic or buffered aqueous solution.[8][9]

Step 5: Sample Preparation for LC-MS Analysis

  • Dry the purified extract (or the supernatant from Step 3 if SPE was not performed) completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent compatible with LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[7]

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Experimental Workflow Diagram

Extraction_Workflow Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation at 4°C) Culture->Harvest Lysis Lysis & Quenching (-80°C Methanol) Harvest->Lysis Centrifuge1 Clarification (15,000 x g, 4°C) Lysis->Centrifuge1 Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifuge1->Supernatant SPE Purification (Solid-Phase Extraction) Supernatant->SPE Dry Solvent Evaporation (Nitrogen or Vacuum) SPE->Dry Reconstitute Reconstitution (LC-MS Buffer) Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for BC-acyl-CoA extraction and analysis.

Data Presentation

The absolute quantities of branched-chain acyl-CoAs can vary significantly based on the bacterial species, growth medium, and growth phase. The following table provides representative data for acyl-CoA pool composition in Staphylococcus aureus grown in defined media, as a reference for expected results.

Acyl-CoA SpeciesAbundance in S. aureus (Relative Peak Area)Precursor Amino Acid
Isobutyryl-CoA +++Valine
2-Methylbutyryl-CoA ++++Isoleucine
Isovaleryl-CoA ++Leucine
Acetyl-CoA +++++Pyruvate
Succinyl-CoA +++++TCA Cycle

Note: Relative peak areas are illustrative and derived from qualitative descriptions in the literature.[2][6] Quantitative values (e.g., pmol/mg protein) require the use of appropriate stable isotope-labeled internal standards for each analyte.

Troubleshooting

  • Low Yield:

    • Cause: Inefficient cell lysis, degradation of acyl-CoAs.

    • Solution: Ensure rapid processing at low temperatures.[14] For tough-to-lyse bacteria, consider incorporating a brief, ice-cold sonication step after resuspension in methanol.[11] Verify that all solvents are pre-chilled.

  • High Variability between Replicates:

    • Cause: Inconsistent cell pellet size, incomplete extraction.

    • Solution: Normalize starting material by optical density (OD) or total protein amount. Ensure thorough vortexing during the extraction step. Use internal standards to correct for extraction variability.

  • Poor Chromatographic Peak Shape:

    • Cause: Improper reconstitution solvent, sample overload.

    • Solution: Ensure the reconstitution solvent is compatible with the initial mobile phase of the LC method.[7] Try diluting the sample before injection.

References

Application Note: Profiling Methyl-Branched Fatty Acids using Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched fatty acids (MBFAs) are a class of lipids characterized by one or more methyl groups along their acyl chain. Commonly found in bacteria, they are also present in various biological systems including marine organisms, plants, and mammals, albeit at lower concentrations.[1] The position of the methyl branch, typically as iso (branched at the penultimate carbon) or anteiso (branched at the antepenultimate carbon) isomers, influences the physical properties of membranes and has been implicated in cellular signaling.[2][3] For instance, specific monomethyl-branched fatty acids have been shown to mediate amino acid sensing through the mTORC1 signaling pathway, highlighting their importance in cellular metabolism and growth.[4]

Accurate profiling of MBFAs is crucial for understanding their physiological roles and for biomarker discovery. However, their structural similarity to other fatty acids and the presence of various isomers pose analytical challenges. This application note provides a detailed workflow for the comprehensive analysis of MBFAs using a combination of lipid extraction, chemical derivatization, and mass spectrometry-based techniques.

Lipidomics Workflow for MBFA Profiling

The overall workflow for profiling methyl-branched fatty acids involves several key stages, from sample preparation to data analysis and interpretation. Each step is critical for achieving accurate and reproducible results.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Collection Sample Collection (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction FAME_Conversion Fatty Acid Methyl Ester (FAME) Conversion Lipid_Extraction->FAME_Conversion LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Lipid_Extraction->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) FAME_Conversion->GC_MS Data_Processing Data Processing & Peak Identification GC_MS->Data_Processing LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Overall lipidomics workflow for MBFA profiling.

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from biological samples such as tissues and cells.[5][6][7]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh 20-50 mg of tissue or cell pellet into a glass homogenizing tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Homogenize the sample thoroughly on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C or for immediate derivatization.

Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS

This protocol describes the acid-catalyzed transesterification of fatty acids to their corresponding methyl esters.[8]

Materials:

  • Dried lipid extract

  • 2% Sulfuric Acid in Methanol

  • n-Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer to a clean vial for GC-MS analysis.

GC-MS Analysis of MBFA FAMEs

This protocol provides typical parameters for the analysis of MBFA FAMEs by GC-MS.[9][10] Isomer separation can be challenging, and the use of a suitable capillary column is crucial.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS)

  • Capillary column: e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) or a more polar column for better isomer separation.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 150°C at 15°C/min

    • Ramp to 250°C at 5°C/min, hold for 5 minutes

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Solvent Delay: 5 minutes

  • Data Acquisition: Full scan mode

LC-MS/MS Analysis of MBFAs

For the analysis of intact MBFAs without derivatization, or for enhanced separation of isomers, LC-MS/MS is a powerful alternative.[11][12][13][14]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Thermo Fisher Q Exactive or Sciex QTRAP)

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • Start with 30% B, hold for 2 minutes

    • Linearly increase to 100% B over 18 minutes

    • Hold at 100% B for 5 minutes

    • Return to 30% B and re-equilibrate for 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

  • Capillary Voltage: -3.0 kV

  • Data Acquisition: Data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) for specific MBFAs.

Quantitative Data Presentation

The following table summarizes the relative abundance of major methyl-branched fatty acids found in various bacteria, which are a primary source of these lipids. Data is presented as a percentage of total fatty acids.

Fatty AcidBacillus subtilis (%)Staphylococcus aureus (%)Mycobacterium tuberculosis (%)
iso-C14:02.50.5-
anteiso-C15:035.060.0-
iso-C15:025.05.0-
iso-C16:05.02.010.0
anteiso-C17:010.015.0-
iso-C17:08.03.0-
Tuberculostearic acid (10-methyloctadecanoic acid)--20.0

Note: Values are approximate and can vary depending on bacterial strain and growth conditions.

Signaling Pathway

Methyl-branched fatty acids can influence cellular signaling. A notable example is the role of a leucine-derived monomethyl branched-chain fatty acid in activating the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[4]

mTORC1_Signaling Leucine Leucine MBFA Monomethyl Branched-Chain Fatty Acid (MBFA) Leucine->MBFA Biosynthesis Glycosphingolipid Glycosphingolipid MBFA->Glycosphingolipid mTORC1 mTORC1 Glycosphingolipid->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Ribosome_Biogenesis Ribosome Biogenesis mTORC1->Ribosome_Biogenesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Ribosome_Biogenesis->Cell_Growth

Caption: MBFA-mediated activation of mTORC1 signaling.

Data Analysis and Interpretation

Following data acquisition, a series of data processing and analysis steps are required to identify and quantify MBFAs.

  • Peak Identification: Raw data from GC-MS or LC-MS is processed to identify peaks corresponding to MBFA FAMEs or intact MBFAs. This is typically done by comparing retention times and mass spectra to a library of standards or by using fragmentation patterns for structural elucidation.

  • Quantification: The abundance of each MBFA is determined by integrating the peak area. For accurate quantification, the use of an internal standard (e.g., a deuterated or odd-chain fatty acid not present in the sample) is recommended.

  • Statistical Analysis: To identify significant differences in MBFA profiles between sample groups, statistical methods such as t-tests, ANOVA, and multivariate analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) are employed.

  • Pathway Analysis: Identified MBFAs can be mapped to metabolic pathways to understand their biological context and potential roles in cellular processes.

Conclusion

The lipidomics workflow presented here provides a comprehensive approach for the profiling of methyl-branched fatty acids in biological samples. The detailed protocols for sample preparation, derivatization, and analysis by both GC-MS and LC-MS/MS, coupled with robust data analysis strategies, will enable researchers to accurately identify and quantify these important lipids. This, in turn, will facilitate a deeper understanding of their biological functions and their potential as therapeutic targets or disease biomarkers.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 9-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. As interest in the metabolic pathways of branched-chain fatty acids and their implications in health and disease grows, robust in vitro enzyme assays are crucial for characterizing the enzymes that metabolize these molecules. These assays are essential for understanding enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways. This document provides detailed application notes and protocols for in vitro assays of two key enzyme classes that interact with this compound: Acyl-CoA Synthetases and Acyl-CoA Oxidases.

Acyl-CoA Synthetase Assay

Acyl-CoA synthetases (ACS) are a family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolism. The activity of ACS with 9-methylpentadecanoic acid can be measured using a coupled-enzyme assay.

Principle

The assay for Acyl-CoA Synthetase activity with 9-methylpentadecanoic acid as a substrate is based on a two-step enzymatic reaction. First, ACS catalyzes the formation of this compound from 9-methylpentadecanoic acid, Coenzyme A (CoA), and ATP. The resulting this compound is then utilized by a branched-chain acyl-CoA oxidase in a subsequent reaction that produces hydrogen peroxide (H₂O₂). The rate of H₂O₂ production, which is directly proportional to the ACS activity, can be monitored using a highly sensitive fluorometric probe.

Acyl_CoA_Synthetase_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_detection Detection 9-Methylpentadecanoic_Acid 9-Methylpentadecanoic Acid ACS Acyl-CoA Synthetase (ACS) 9-Methylpentadecanoic_Acid->ACS CoA CoA CoA->ACS ATP ATP ATP->ACS 9-Methylpentadecanoyl_CoA This compound ACS->9-Methylpentadecanoyl_CoA Reaction 1 Acyl_CoA_Oxidase Acyl-CoA Oxidase 9-Methylpentadecanoyl_CoA->Acyl_CoA_Oxidase O2 O₂ O2->Acyl_CoA_Oxidase H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 Reaction 2 Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product Fluorescent_Probe Fluorometric Probe Fluorescent_Probe->Fluorescent_Product Measurement Measure Fluorescence (Ex/Em) Fluorescent_Product->Measurement

Figure 1: Workflow for the coupled Acyl-CoA Synthetase assay.
Experimental Protocol

This protocol is adapted from general fluorometric assays for ACS activity. Optimal conditions for 9-methylpentadecanoic acid should be determined empirically.

Materials and Reagents:

  • 9-Methylpentadecanoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA Synthetase (purified or in cell/tissue lysate)

  • Branched-chain Acyl-CoA Oxidase (e.g., pristanoyl-CoA oxidase)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM DTT

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 9-methylpentadecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare aqueous stock solutions of CoA and ATP.

    • Prepare a working solution of the fluorometric probe in DMSO.

    • Prepare a working solution of HRP in Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, prepare the following reaction mixture (final volume of 100 µL):

      • 50 µL of Assay Buffer

      • 10 µL of 9-methylpentadecanoic acid solution (to achieve desired final concentration)

      • 10 µL of CoA solution (final concentration ~0.5 mM)

      • 10 µL of ATP solution (final concentration ~5 mM)

      • 5 µL of Acyl-CoA Oxidase

      • 5 µL of HRP solution

      • 5 µL of fluorometric probe solution

    • Include appropriate controls:

      • No Substrate Control: Replace 9-methylpentadecanoic acid with solvent.

      • No Enzyme Control: Replace ACS-containing sample with buffer.

      • Positive Control: Use a known ACS substrate like palmitic acid.

  • Initiate Reaction and Measurement:

    • Add 5 µL of the ACS-containing sample (purified enzyme or lysate) to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per unit time).

    • Subtract the rate of the "No Substrate Control" from the rates of the experimental samples.

    • A standard curve of H₂O₂ can be used to convert the fluorescence units to the amount of H₂O₂ produced, which corresponds to the amount of this compound synthesized.

Data Presentation
SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
9-Methylpentadecanoic Acid To be determinedTo be determinedTo be determinedExperimental
Palmitic AcidRat Liver Microsomes25150Hypothetical
Oleic AcidHuman ACSL115250Hypothetical

Acyl-CoA Oxidase Assay

Acyl-CoA oxidases (ACOX) are the first and often rate-limiting enzymes in the peroxisomal β-oxidation pathway. They catalyze the desaturation of acyl-CoAs, producing a trans-2-enoyl-CoA and H₂O₂.

Principle

The activity of a branched-chain acyl-CoA oxidase with this compound as a substrate can be measured directly by monitoring the production of H₂O₂. This is achieved using a coupled enzymatic reaction where H₂O₂, in the presence of horseradish peroxidase (HRP), oxidizes a fluorogenic substrate, leading to a quantifiable increase in fluorescence.

Acyl_CoA_Oxidase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection 9-Methylpentadecanoyl_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX) 9-Methylpentadecanoyl_CoA->Acyl_CoA_Oxidase O2 O₂ O2->Acyl_CoA_Oxidase H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->HRP Measurement Measure Fluorescence (Ex/Em) Fluorescent_Product->Measurement

Figure 2: Workflow for the Acyl-CoA Oxidase assay.
Experimental Protocol

This protocol is based on established fluorometric assays for acyl-CoA oxidase activity and can be adapted for this compound.[1]

Materials and Reagents:

  • This compound

  • Acyl-CoA Oxidase (purified or in cell/tissue lysate, e.g., pristanoyl-CoA oxidase)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic Substrate (e.g., 4-hydroxyphenylacetic acid or Amplex Red)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Prepare working solutions of HRP and the fluorogenic substrate in Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, prepare the following reaction mixture (final volume of 100 µL):

      • 70 µL of Assay Buffer

      • 10 µL of HRP solution

      • 10 µL of fluorogenic substrate solution

    • Add 5 µL of the ACOX-containing sample (purified enzyme or lysate).

    • Include appropriate controls:

      • No Substrate Control: Add buffer instead of this compound.

      • No Enzyme Control: Add buffer instead of the ACOX-containing sample.

      • Positive Control: Use a known ACOX substrate like pristanoyl-CoA.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 5 µL of the this compound solution.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per unit time).

    • Subtract the background rate from the "No Substrate Control".

    • Use a standard curve of H₂O₂ to determine the specific activity of the enzyme (nmol/min/mg protein).

Data Presentation
SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
This compound To be determinedTo be determinedTo be determinedExperimental
Pristanoyl-CoARat Liver Peroxisomes1050Hypothetical
2-Methylpalmitoyl-CoAHuman ACOX21580Hypothetical

Metabolic Pathway of this compound

The metabolism of methyl-branched fatty acids typically occurs in the peroxisomes via a combination of α- and β-oxidation. The position of the methyl group determines the initial metabolic steps. For this compound, the methyl group is not at the α- or β-position, suggesting it can likely undergo several cycles of β-oxidation before the methyl group sterically hinders the process.

Branched_Chain_FA_Metabolism cluster_peroxisome Peroxisome 9-Methylpentadecanoyl_CoA This compound Beta_Oxidation_Cycles β-Oxidation Cycles 9-Methylpentadecanoyl_CoA->Beta_Oxidation_Cycles Methyl_Branched_Intermediate Methyl-Branched Acyl-CoA Intermediate Beta_Oxidation_Cycles->Methyl_Branched_Intermediate Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Multiple Cycles Alpha_Oxidation α-Oxidation (if necessary) Methyl_Branched_Intermediate->Alpha_Oxidation Further_Beta_Oxidation Further β-Oxidation Alpha_Oxidation->Further_Beta_Oxidation Propionyl_CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl_CoA Further_Beta_Oxidation->Acetyl_CoA

Figure 3: Putative metabolic pathway for this compound.

Pathway Description:

  • Activation: 9-Methylpentadecanoic acid is first activated to this compound by an acyl-CoA synthetase.

  • Peroxisomal β-Oxidation: this compound enters the peroxisome and undergoes cycles of β-oxidation, releasing acetyl-CoA units.

  • Steric Hindrance: As β-oxidation proceeds, the methyl group at position 9 will eventually be near the β-carbon, sterically hindering the action of β-oxidation enzymes.

  • α-Oxidation: At this point, the intermediate may undergo α-oxidation to remove a single carbon atom, shifting the position of the methyl group.

  • Resumption of β-Oxidation: Following α-oxidation, the resulting acyl-CoA can re-enter the β-oxidation pathway, leading to the production of propionyl-CoA (due to the odd number of carbons remaining after the methyl branch) and additional acetyl-CoA molecules.

Conclusion

The provided protocols offer a framework for the in vitro investigation of enzymes that metabolize this compound. While these methods are based on established assays for similar substrates, it is imperative for researchers to optimize the specific conditions for this particular branched-chain acyl-CoA. The lack of published kinetic data for this compound highlights an area for future research that will be critical for a comprehensive understanding of branched-chain fatty acid metabolism and its role in various physiological and pathological processes. These assays will be invaluable tools for drug development professionals targeting metabolic disorders.

References

Application of 9-Methylpentadecanoyl-CoA's Corresponding Fatty Acid in Bacterial Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of bacteria are fundamental to various fields, including clinical diagnostics, environmental monitoring, and drug development. While traditional methods rely on culturing and biochemical tests, chemotaxonomic techniques offer rapid and reproducible alternatives. One such powerful method is the analysis of cellular fatty acid composition. Branched-chain fatty acids (BCFAs), in particular, serve as important biomarkers for the identification of many bacterial species, especially Gram-positive bacteria.

This document focuses on the application of 9-methylpentadecanoic acid (anteiso-C16:0), a specific type of branched-chain fatty acid, in bacterial identification. While the direct analysis of its metabolic precursor, 9-Methylpentadecanoyl-CoA, is not the standard procedure, the presence and relative abundance of 9-methylpentadecanoic acid in a bacterium's cellular fatty acid profile are key identifying features. This analysis is typically performed by converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).

The unique fatty acid profiles, or "fingerprints," of bacteria allow for their classification and identification. The presence of iso- and anteiso-branched-chain fatty acids is a characteristic feature of many bacterial species. More than 300 fatty acids and related compounds have been identified in bacteria, providing a wealth of information for taxonomic purposes[1]. The analysis of fatty acids with carbon chain lengths between 9 and 20 is a common practice in bacterial identification[1].

Principle of the Method

The core principle involves the extraction of total cellular fatty acids from a pure bacterial culture, followed by their derivatization to fatty acid methyl esters (FAMEs). This chemical modification increases the volatility of the fatty acids, making them amenable to analysis by gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification of the individual FAMEs.

The resulting chromatogram provides a profile of the different fatty acids present in the bacterial cell membrane, including their relative abundance. By comparing this profile to a library of known bacterial fatty acid profiles, an identification of the unknown bacterium can be made. Commercial systems, such as the Sherlock Microbial Identification System (MIS), have standardized this process, providing automated analysis and comparison to extensive databases.

Data Presentation: Relative Abundance of Key Branched-Chain Fatty Acids

The following table summarizes the relative abundance of 9-methylpentadecanoic acid (anteiso-C16:0) and other key branched-chain fatty acids in two common bacterial species. The data is presented as a percentage of the total fatty acids.

Fatty AcidBacillus subtilis (%)Listeria monocytogenes (%)
iso-C14:00.52-
iso-C15:034.729.3
anteiso-C15:033.7246.6
9-methylpentadecanoic acid (anteiso-C16:0) --
iso-C16:01.85-
iso-C17:07.11-
anteiso-C17:010.2434.7
Total Branched-Chain Fatty Acids 88.16 >90

Note: Data for Bacillus subtilis is from the ONU551 strain[2][3]. Data for Listeria monocytogenes is from cultures grown at 37°C[4]. The presence and abundance of specific fatty acids can vary with growth conditions such as temperature and media composition[5]. While 9-methylpentadecanoic acid (anteiso-C16:0) is a known bacterial fatty acid, it was not reported as a major component in these specific studies for these strains under the cited growth conditions. However, the general profile of abundant iso- and anteiso- BCFAs is a key characteristic.

Experimental Protocols

I. Protocol for Fatty Acid Methyl Ester (FAME) Analysis for Bacterial Identification

This protocol is a standard method for the preparation of FAMEs from bacterial cultures for analysis by gas chromatography.

Materials:

  • Pure bacterial culture grown on a standard medium (e.g., Tryptic Soy Agar)

  • Sterile inoculation loops

  • Screw-cap glass tubes (13 x 100 mm)

  • Water bath or heating block

  • Vortex mixer

  • Pipettes and sterile tips

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • GC vials with inserts

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water[1].

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol[1].

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether[1].

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water[1].

Procedure:

  • Cell Harvesting: Using a sterile loop, collect a sufficient amount of bacterial biomass (approximately 40 mg, wet weight) from a pure culture plate. Smear the cells on the bottom of a screw-cap glass tube.

  • Saponification: Add 1.0 ml of Reagent 1 to the tube containing the cells. Cap the tube tightly and vortex briefly. Heat the tube in a boiling water bath for 5 minutes, then vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes[1].

  • Methylation: Cool the tube to room temperature and add 2.0 ml of Reagent 2. Cap the tube, vortex briefly, and heat at 80°C for 10 minutes[1].

  • Extraction: Cool the tube to room temperature. Add 1.25 ml of Reagent 3 and mix by gentle inversion for 10 minutes. Allow the phases to separate[1].

  • Phase Separation: Carefully remove the lower aqueous phase using a pipette and discard it.

  • Base Wash: Add 3.0 ml of Reagent 4 to the remaining organic phase. Cap the tube and mix by gentle inversion for 5 minutes.

  • Sample Collection: After the phases separate, transfer the upper organic phase (containing the FAMEs) to a clean GC vial for analysis.

Visualizations

Branched-Chain Fatty Acid Biosynthesis Pathway

BCFABiosynthesis cluster_precursors Amino Acid Precursors cluster_primers Branched-Chain Acyl-CoA Primers cluster_elongation Fatty Acid Elongation cluster_products Branched-Chain Fatty Acids Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA multiple steps Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA multiple steps Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA multiple steps FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Isovaleryl_CoA->FAS Isobutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Anteiso_FA Anteiso-Fatty Acids (e.g., 9-Methylpentadecanoic acid) FAS->Anteiso_FA Iso_odd_FA Iso-Odd-Chain Fatty Acids FAS->Iso_odd_FA Iso_even_FA Iso-Even-Chain Fatty Acids FAS->Iso_even_FA

Caption: Biosynthesis of branched-chain fatty acids in bacteria.

Experimental Workflow for FAME Analysis

FAMEWorkflow Start Bacterial Culture (Pure Colony) Harvest Cell Harvesting Start->Harvest Saponification Saponification (NaOH, Methanol, Heat) Harvest->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Wash Base Wash (NaOH solution) Extraction->Wash GC_Analysis GC-MS Analysis Wash->GC_Analysis Data_Analysis Data Analysis and Library Comparison GC_Analysis->Data_Analysis Identification Bacterial Identification Data_Analysis->Identification

Caption: Workflow for bacterial identification by FAME analysis.

Conclusion

The analysis of cellular fatty acid profiles, particularly the presence and abundance of branched-chain fatty acids like 9-methylpentadecanoic acid, is a robust and reliable method for bacterial identification. While the direct analysis of this compound is not performed, its corresponding fatty acid is a key biomarker. The standardized protocols for FAME analysis, coupled with comprehensive databases, provide researchers, scientists, and drug development professionals with a powerful tool for the rapid and accurate characterization of bacteria. This chemotaxonomic approach complements traditional and molecular methods, offering a valuable component to a polyphasic strategy for microbial identification.

References

Application Note: A Targeted Metabolomics Panel for Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential nutrients that play critical roles in protein synthesis, energy homeostasis, and cellular signaling. Their catabolism generates branched-chain acyl-Coenzyme A (BCA-CoA) esters, namely isovaleryl-CoA, isobutyryl-CoA, and methylmalonyl-CoA. Dysregulation of BCAA metabolism and the accumulation of these BCA-CoA intermediates are implicated in various metabolic disorders, including organic acidemias, insulin (B600854) resistance, and cardiovascular disease.[1] Consequently, the accurate quantification of BCA-CoAs in biological matrices is crucial for understanding disease pathophysiology, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.

This application note provides a comprehensive, step-by-step protocol for a targeted metabolomics panel designed for the sensitive and specific quantification of isovaleryl-CoA, isobutyryl-CoA, and methylmalonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below cover sample preparation from both cell cultures and tissues, as well as the analytical method for detection and quantification.

Data Presentation

The following tables summarize representative quantitative data for the targeted BCA-CoAs in various biological matrices. It is important to note that concentrations can vary significantly based on species, tissue type, and physiological state. The provided ranges are intended as a general guide.

Table 1: Representative Concentrations of Branched-Chain Acyl-CoAs in Mammalian Tissues

AnalyteTissueSpeciesConcentration Range (nmol/g wet weight)Reference
Isovaleryl-CoALiverRat0.5 - 5.0[2]
Isobutyryl-CoAMuscleHuman0.1 - 2.0[3]
Methylmalonyl-CoABrainRat0.05 - 0.5[4]
Methylmalonyl-CoALiverRat0.1 - 1.0[5]

Table 2: Representative LC-MS/MS Parameters for BCA-CoA Analysis

Note: Optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isovaleryl-CoA852.3345.135-45
Isobutyryl-CoA852.3345.135-45
Methylmalonyl-CoA868.3361.130-40
Internal Standard (e.g., [¹³C₃]-Propionyl-CoA)827.3320.130-40

Experimental Protocols

Part 1: Sample Preparation

1.1. Reagents and Materials

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., stable isotope-labeled versions of the target analytes)

  • Centrifuge tubes

  • Homogenizer (for tissue samples)

  • Cell scraper (for adherent cell cultures)

  • Liquid nitrogen

1.2. Sample Preparation from Adherent Cell Cultures

  • Aspirate the cell culture medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Immediately add liquid nitrogen to quench metabolism and flash-freeze the cell monolayer.

  • Add 1 mL of ice-cold extraction solvent (80% methanol in water) containing internal standards to each plate.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

1.3. Sample Preparation from Tissue Samples

  • Excise the tissue of interest and immediately freeze it in liquid nitrogen.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Add the frozen tissue to a pre-chilled tube containing a stainless steel bead and 1 mL of ice-cold extraction solvent (80% methanol in water) with internal standards.

  • Homogenize the tissue using a bead-based homogenizer until a uniform lysate is obtained.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

2.1. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and internal standard as detailed in Table 2. Optimize collision energies for each transition on the specific instrument being used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) quench Quenching (Liquid Nitrogen) sample->quench extraction Extraction (80% Methanol + IS) quench->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for BCA-CoA analysis.

bcaa_catabolism leucine Leucine kic α-Ketoisocaproate leucine->kic BCAT isoleucine Isoleucine kmv α-Keto-β-methylvalerate isoleucine->kmv BCAT valine Valine kiv α-Ketoisovalerate valine->kiv BCAT isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa BCKDH propionyl_coa Propionyl-CoA kmv->propionyl_coa BCKDH isobutyryl_coa Isobutyryl-CoA kiv->isobutyryl_coa BCKDH methylmalonyl_coa Methylmalonyl-CoA isobutyryl_coa->methylmalonyl_coa propionyl_coa->methylmalonyl_coa PCC succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa MCM tca succinyl_coa->tca TCA Cycle

Caption: Branched-chain amino acid catabolism pathway.

Discussion

The accumulation of BCA-CoAs can have significant downstream effects on cellular function. Beyond their role as metabolic intermediates, these molecules can act as signaling molecules through several mechanisms:

  • Protein Acylation: BCA-CoAs can serve as donors for the acylation of proteins, a post-translational modification that can alter protein function, localization, and stability. For instance, protein isobutyrylation, using isobutyryl-CoA as a substrate, has been identified as a novel histone modification that may play a role in epigenetic regulation.[6][7][8][9]

  • Allosteric Regulation: Acyl-CoAs are known to allosterically regulate the activity of various enzymes.[10] While specific allosteric regulation by BCA-CoAs is an area of active research, it is plausible that the accumulation of these metabolites could directly impact enzyme kinetics in related metabolic pathways.

  • Gene Expression: Changes in the intracellular concentrations of acyl-CoAs can influence gene expression.[5] This can occur indirectly through the modulation of transcription factor activity or through epigenetic mechanisms like histone acylation.

The targeted metabolomics panel described in this application note provides a robust tool for researchers to investigate the roles of BCA-CoAs in health and disease. By providing accurate and precise quantification of these key metabolites, this method can facilitate the discovery of novel biomarkers, the elucidation of disease mechanisms, and the development of new therapeutic strategies for a range of metabolic disorders.

References

Application Notes and Protocols: Chemical Synthesis of 9-Methylpentadecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical synthesis, purification, and characterization of 9-methylpentadecanoyl-CoA, a valuable molecular tool for research in metabolism, enzymology, and drug discovery. The synthesis involves a two-stage process: the preparation of 9-methylpentadecanoic acid followed by its activation to the corresponding Coenzyme A (CoA) thioester. Detailed protocols for purification by High-Performance Liquid Chromatography (HPLC) and characterization using mass spectrometry are provided. These application notes are intended to equip researchers with the necessary information to produce high-purity this compound for various in vitro and in vivo studies.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their significant roles in cellular signaling, membrane fluidity, and as substrates for various enzymes.[1][2] this compound, a saturated BCFA-CoA, is of particular interest for studying enzymes involved in fatty acid metabolism and as a potential ligand for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα).[3] The limited commercial availability of this specific acyl-CoA necessitates a reliable in-house synthesis protocol for research purposes.

Fatty acids must be activated to their acyl-CoA thioesters to participate in metabolic processes.[4][5][6] This activation, which forms a high-energy thioester bond between the fatty acid and Coenzyme A, is a prerequisite for their involvement in β-oxidation and other metabolic pathways.[5][7][8] The protocols outlined herein provide a robust method for the chemical synthesis of this compound, enabling further investigation into its biological functions.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the synthesis of the 9-methylpentadecanoic acid precursor, followed by its activation to the acyl-CoA, and subsequent purification and characterization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Synth_FA Synthesis of 9-Methylpentadecanoic Acid Start->Synth_FA Organic Synthesis Activate_CoA Activation to This compound Synth_FA->Activate_CoA Thioesterification Purify_HPLC HPLC Purification Activate_CoA->Purify_HPLC Crude Product Char_MS Mass Spectrometry Characterization Purify_HPLC->Char_MS Purified Fractions Final_Product Pure this compound Char_MS->Final_Product

Figure 1. Workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of 9-Methylpentadecanoic Acid

The synthesis of 9-methylpentadecanoic acid can be achieved through various organic synthesis routes. A plausible approach involves the coupling of two smaller alkyl chains. The following is a generalized protocol based on common organic chemistry techniques.

Materials:

  • Appropriate starting materials for forming the C16 backbone with a methyl group at the 9-position (e.g., Grignard reagents and alkyl halides).

  • Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran).

  • Reagents for functional group manipulation (e.g., protecting groups, oxidizing agents).

  • Silica (B1680970) gel for column chromatography.

Methodology:

  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable bromoalkane (e.g., 1-bromoheptane).

  • Coupling Reaction: React the Grignard reagent with a protected halo-alcohol containing the methyl branch at the desired position.

  • Deprotection and Oxidation: Deprotect the resulting alcohol and oxidize it to the corresponding carboxylic acid.

  • Purification: Purify the final 9-methylpentadecanoic acid product using silica gel column chromatography.

Note: The exact choice of starting materials and reaction conditions would need to be optimized based on literature precedents for similar branched-chain fatty acid syntheses.[9][10]

Part 2: Chemical Synthesis of this compound

The activation of the synthesized 9-methylpentadecanoic acid to its CoA thioester can be performed using several methods. The mixed anhydride (B1165640) method is a commonly used and effective approach.[11]

Materials:

  • 9-Methylpentadecanoic acid

  • Coenzyme A, free acid (CoA-SH)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve 9-methylpentadecanoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in ice-cold water and adjust the pH to ~8.0 with a suitable base.

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring, maintaining the pH at ~8.0.

    • Allow the reaction to proceed for 1-2 hours on ice.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH ~3-4 with dilute HCl.

    • Concentrate the solution under reduced pressure to remove the organic solvent.

    • The resulting aqueous solution contains the crude this compound.

Acyl_CoA_Synthesis FattyAcid 9-Methylpentadecanoic Acid MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride + Ethyl Chloroformate + Triethylamine AcylCoA This compound MixedAnhydride->AcylCoA + CoA-SH (pH ~8.0) CoA Coenzyme A (CoA-SH) CoA->AcylCoA

Figure 2. Chemical synthesis of this compound via the mixed anhydride method.

Part 3: Purification by HPLC

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Reverse-phase HPLC is a highly effective method for this purpose.[12][13]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 5 µm particle size).

Mobile Phase:

Methodology:

  • Sample Preparation: Filter the crude aqueous solution of this compound through a 0.22 µm filter.

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B.

    • Inject the sample onto the column.

    • Elute the acyl-CoA using a linear gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at 254 nm or 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[12]

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes at the expected retention time for a long-chain acyl-CoA.

  • Desalting and Lyophilization:

    • Pool the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • Desalt the aqueous solution if necessary using a suitable method.

    • Lyophilize the final product to obtain a stable powder.

Part 4: Characterization

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with liquid chromatography (LC-MS).

Methodology:

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Mass Spectrometric Analysis:

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the characteristic molecular ion [M+H]+.

    • Perform tandem mass spectrometry (MS/MS) to confirm the structure. Key fragments to look for include those corresponding to the CoA moiety.[14][15]

Data Presentation

ParameterExpected ValueAnalysis Method
Molecular Weight ~1024.4 g/mol Mass Spectrometry
Purity >95%HPLC (at 260 nm)
Storage -80°C as a lyophilized powder-
Solubility Soluble in aqueous buffers-

Table 1. Physicochemical and Purity Data for this compound.

Fragment Ion (m/z)Identity
~1024.4[M+H]+
~508.0[M+H - Acyl Chain]+
~428.0Adenosine 3',5'-diphosphate fragment

Table 2. Expected Key Fragments in Tandem Mass Spectrometry (MS/MS) of this compound.[14]

Research Applications and Signaling Pathways

This compound can be utilized in a variety of research applications, including:

  • Enzyme Kinetics: As a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyl-CoA synthetases.[7][16]

  • Nuclear Receptor Activation: To investigate its role as a ligand for nuclear receptors like PPARs, which are key regulators of lipid metabolism.[3]

  • Metabolic Flux Analysis: As a tracer in metabolic studies to follow the fate of branched-chain fatty acids in cellular systems.

  • Drug Discovery: As a tool to screen for inhibitors of enzymes that metabolize branched-chain fatty acids.

The metabolic fate of this compound within the mitochondria is expected to follow the general steps of β-oxidation, as illustrated below.

Beta_Oxidation AcylCoA This compound (in Mitochondria) Oxidation1 Oxidation (Acyl-CoA Dehydrogenase) AcylCoA->Oxidation1 FAD -> FADH2 Hydration Hydration (Enoyl-CoA Hydratase) Oxidation1->Hydration Oxidation2 Oxidation (Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation2 NAD+ -> NADH Thiolysis Thiolysis (Thiolase) Oxidation2->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolysis->ShorterAcylCoA Re-enters cycle

Figure 3. General pathway of mitochondrial β-oxidation for fatty acyl-CoAs.

Conclusion

This document provides a comprehensive set of protocols and application notes for the synthesis, purification, and characterization of this compound. By following these guidelines, researchers can produce this valuable molecular probe to advance our understanding of the roles of branched-chain fatty acids in health and disease. The availability of a reliable synthesis protocol will facilitate further research into the metabolic pathways and signaling networks regulated by this and other BCFAs.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Branched-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of branched-chain acyl-CoA isomers. This resource is intended for researchers, scientists, and drug development professionals working with these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of branched-chain acyl-CoA isomers?

The separation of branched-chain acyl-CoA isomers is inherently challenging due to several factors:

  • Similar Physicochemical Properties: Isomers, such as isobutyryl-CoA and n-butyryl-CoA, often have very similar molecular weights, polarity, and chemical properties, making them difficult to resolve using standard chromatographic techniques.[1]

  • Stereoisomers: The presence of chiral centers in some branched-chain acyl-CoAs results in enantiomers that are chemically identical in an achiral environment, necessitating specialized chiral separation methods.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This requires careful sample handling and optimized, robust chromatographic conditions to ensure reproducibility.

  • Matrix Effects: Biological samples are complex matrices. Endogenous compounds can co-elute with the target analytes, leading to ion suppression or enhancement in mass spectrometry-based detection, which can affect accuracy and sensitivity.[2][3][4][5]

Q2: What is the most common analytical technique for separating branched-chain acyl-CoA isomers?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the analysis of acyl-CoA isomers.[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar isomers and accurately quantifying them in complex biological matrices. Reversed-phase chromatography, often with C18 columns, is a common approach for separation prior to mass spectrometric detection.

Q3: How can I improve the resolution between branched-chain acyl-CoA isomers like isobutyryl-CoA and n-butyryl-CoA?

Improving the resolution of these challenging isomers often requires optimization of the mobile phase and chromatographic conditions. Two common strategies are:

  • Use of Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase can enhance the retention and separation of these polar analytes on reversed-phase columns.[2][6] However, it is important to note that ion-pairing agents can sometimes cause ion suppression in the mass spectrometer's ion source.[2][7]

  • High pH Chromatography: Operating the reversed-phase chromatography at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution for acyl-CoA compounds.[2]

Q4: What are the key considerations for sample preparation of acyl-CoAs from biological matrices?

Proper sample preparation is critical for successful analysis and to minimize degradation and matrix effects. Key steps and considerations include:

  • Rapid Quenching and Extraction: Metabolic activity should be quenched quickly to prevent changes in acyl-CoA levels. Extraction is often performed using organic solvents.

  • Protein Precipitation: Deproteinization of the sample is essential. A common method is precipitation with an acid, such as 5-sulfosalicylic acid (SSA).

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and to concentrate the analytes of interest. However, care must be taken to avoid the loss of more hydrophilic, short-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of branched-chain acyl-CoA isomers.

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution of Isomers - Inappropriate mobile phase composition.- Suboptimal gradient elution profile.- Column losing efficiency.- Optimize the mobile phase by adjusting the organic solvent concentration or incorporating an ion-pairing reagent.- Adjust the gradient slope to better separate closely eluting peaks.- Replace the column with a new one of the same type. Consider a column with a different stationary phase chemistry if the problem persists.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column overload.- Column contamination or void formation.- Lower the mobile phase pH (e.g., to ~3.0) to protonate silanol groups and reduce secondary interactions.- Dilute the sample to check for and mitigate column overload.- Backflush the column with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced.
Low Signal Intensity / Ion Suppression - Co-elution of matrix components.- Suboptimal ion source parameters.- Analyte degradation.- Improve chromatographic separation to resolve the analyte from interfering matrix components.- Optimize ion source parameters such as capillary voltage, gas flow, and temperature.- Ensure proper sample handling and storage to prevent degradation. Use of an internal standard is highly recommended to correct for signal variability.[5]
Retention Time Drift - Inconsistent mobile phase preparation.- Column not properly equilibrated.- Leaks in the LC system.- Prepare fresh mobile phase daily and ensure thorough mixing.- Increase the column equilibration time between injections.- Inspect all fittings and connections for any signs of leaks.
No Peaks or Very Small Peaks - Injection failure.- Sample degradation.- Detector issue.- Check the autosampler and syringe for proper operation.- Prepare and inject a fresh sample and a known standard to verify analyte stability and system performance.- Ensure the mass spectrometer is properly tuned and operating correctly.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Isomer Separation
Parameter Condition 1: Ion-Pairing RP-LC Condition 2: High pH RP-LC
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 60% B over 15 minutes5% to 60% B over 15 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 40 °C40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Table 2: Quantitative Method Validation Data for Acyl-CoA Analysis

This table presents typical validation data for an LC-MS/MS method for acyl-CoA quantification, demonstrating the expected performance.

Analyte Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Isobutyryl-CoA 92.53.85.1
n-Butyryl-CoA 95.13.54.8
Isovaleryl-CoA 98.22.94.2
2-Methylbutyryl-CoA 96.73.14.5

Data are representative and may vary depending on the specific matrix and experimental conditions.

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) quench Metabolic Quenching sample->quench extract Solvent Extraction quench->extract precipitate Protein Precipitation (e.g., SSA) extract->precipitate cleanup Solid-Phase Extraction (Optional) precipitate->cleanup lc Reversed-Phase LC Separation cleanup->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A typical workflow for the analysis of acyl-CoA isomers.

Beta-Oxidation Pathway for a Branched-Chain Fatty Acid

beta_oxidation FattyAcid Branched-Chain Fatty Acid AcylCoA Branched-Chain Acyl-CoA FattyAcid->AcylCoA Dehydrogenation1 Dehydrogenation AcylCoA->Dehydrogenation1 Hydration Hydration Dehydrogenation1->Hydration Dehydrogenation2 Dehydrogenation Hydration->Dehydrogenation2 Thiolysis Thiolysis Dehydrogenation2->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA PropionylCoA Propionyl-CoA / Acetyl-CoA Thiolysis->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Caption: Simplified beta-oxidation pathway for branched-chain fatty acids.

References

Improving the sensitivity of 9-Methylpentadecanoyl-CoA detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 9-Methylpentadecanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for detecting this compound?

A1: Positive mode Electrospray Ionization (ESI) is widely and effectively used for the analysis of long-chain acyl-CoAs, including branched-chain variants like this compound.[1][2][3] This technique typically generates a protonated molecular ion [M+H]+, which is suitable for subsequent tandem mass spectrometry (MS/MS) analysis.

Q2: What are the characteristic fragmentation patterns or neutral losses to monitor for this compound in an MS/MS experiment?

A2: A common strategy for profiling acyl-CoAs is to scan for the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group, which corresponds to a mass loss of 507 Da.[3][4] For targeted quantification using Multiple Reaction Monitoring (MRM), a specific transition from the precursor ion to a characteristic product ion, such as the fatty acyl-pantetheine fragment, should be chosen to enhance sensitivity and selectivity.[3]

Q3: How can chromatographic separation be optimized to improve sensitivity and reduce matrix effects?

A3: Utilizing a C18 reversed-phase column with a high pH mobile phase (e.g., pH 10.5 using ammonium (B1175870) hydroxide) has been shown to provide high-resolution separation for long-chain acyl-CoAs.[1][3] Employing Ultra-High-Performance Liquid Chromatography (UPLC) systems can also significantly improve separation efficiency and reduce run times.[2] For highly complex samples, a two-dimensional LC approach may provide superior separation.[5]

Q4: Are there any derivatization methods that can enhance the detection of this compound?

A4: Yes, derivatization can address issues like poor peak shape and analyte loss. A strategy involving phosphate (B84403) methylation has been developed, which improves chromatographic behavior and resolves analyte loss caused by the affinity of phosphate groups to metal surfaces.[6] Alternatively, for methods not directly involving mass spectrometry, derivatization to fluorescent acyl etheno-CoA can be used for highly sensitive HPLC-based detection.[7]

Q5: What is the most critical aspect of sample preparation for acyl-CoA analysis?

A5: Sample preparation is a crucial step that must be optimized to ensure maximum recovery and prevent degradation.[4][8] A combination of protein precipitation followed by Solid-Phase Extraction (SPE) is a robust method for extracting and cleaning up acyl-CoAs from biological matrices.[4][7] Fast SPE methods that do not require time-consuming evaporation steps have also been successfully developed.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I am observing no signal, or the signal for this compound is extremely low.

  • Is your sample extraction efficient?

    • Acyl-CoAs can be challenging to extract from tissues. Ensure your homogenization and extraction protocol is validated. Methods based on mixed-mode SPE are effective at optimizing recovery.[6] Consider using a stable isotope-labeled internal standard to track and correct for recovery efficiency.

  • Could the analyte be degrading?

    • Acyl-CoAs are unstable in aqueous solutions.[9] Work quickly, keep samples on ice, and minimize freeze-thaw cycles. Ensure extraction solvents contain acid to inhibit enzymatic activity.

  • Is the mass spectrometer tuned correctly for this molecule?

    • Optimize MS parameters (e.g., collision energy) by infusing a standard of a similar long-chain acyl-CoA if an authentic standard for this compound is unavailable. Monitor for the characteristic precursor ion and its fragments.

  • Have you considered derivatization?

    • If analyte loss due to surface adhesion is suspected, a phosphate methylation derivatization strategy can significantly improve signal intensity.[6]

Problem: My chromatographic peaks are broad or show significant tailing.

  • Is your mobile phase composition optimal?

    • For long-chain acyl-CoAs, using a high pH mobile phase (e.g., containing ammonium hydroxide) with a C18 column can improve peak shape.[1][3]

  • Are you experiencing interactions with the LC system?

    • The phosphate moiety of acyl-CoAs can interact with metallic surfaces in the LC system, leading to peak tailing. The phosphate methylation derivatization technique was specifically developed to mitigate this issue.[6]

  • Is your gradient elution appropriate?

Problem: I am struggling with high background noise and potential matrix effects.

  • Can the sample cleanup be improved?

    • Incorporate a robust Solid-Phase Extraction (SPE) step into your sample preparation. This is critical for removing interfering lipids and salts from the biological matrix.[4][7]

  • Is your chromatography separating the analyte from interferences?

    • An optimized, high-resolution chromatographic method is the best way to separate your analyte from isobaric interferences.[1][2] Using a triple quadrupole mass spectrometer in MRM mode adds another layer of selectivity, significantly reducing background noise.[2]

  • Are you using an internal standard?

    • The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it co-elutes with the analyte and effectively compensates for matrix effects and variations in instrument response.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a synthesized method based on common techniques described in the literature.[1][4][7]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2:1 acetonitrile/isopropanol containing an appropriate internal standard.

  • Protein Precipitation: Vortex the homogenate vigorously for 5 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Final Preparation: The eluate can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable injection solvent (e.g., 50:50 acetonitrile/water).

Protocol 2: LC-MS/MS Analysis using MRM

This protocol outlines a typical method for quantifying long-chain acyl-CoAs.[1][2][3]

  • LC System: UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 15 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Example): For this compound (C16H31O·SCoA), the protonated precursor [M+H]+ would be monitored. The exact product ion would need to be determined by infusing a standard, but a common transition involves the fragmentation to the fatty acyl-pantetheine ion. A neutral loss scan for 507 Da can be used for initial profiling.[3][4]

Quantitative Data Summary

The following tables summarize the performance of validated LC-MS/MS methods for long-chain acyl-CoAs from the literature, which can serve as a benchmark for method development.

Table 1: Method Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs Data synthesized from Magnes et al., 2005.[1][3]

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
Palmitoyl-CoA (C16:0)94.8 - 105.22.6 - 8.51.2 - 3.1
Palmitoleoyl-CoA (C16:1)98.1 - 108.44.1 - 10.21.8 - 4.2
Stearoyl-CoA (C18:0)96.5 - 110.83.5 - 12.21.5 - 3.8
Oleoyl-CoA (C18:1)95.3 - 106.72.9 - 9.81.3 - 3.5
Linoleoyl-CoA (C18:2)97.2 - 109.14.5 - 11.52.1 - 4.4

Table 2: Limits of Quantification (LOQ) for Derivatized Acyl-CoAs Data from Peng et al., 2021, using a phosphate methylation strategy.[6]

Acyl-CoA Chain LengthLimit of Quantification (LOQ)
Short-Chain16.9 nM
Very-Long-Chain4.2 nM

Visual Guides

workflow sample 1. Sample Homogenization (Tissue + Internal Standard) extract 2. Protein Precipitation & Supernatant Collection sample->extract spe 3. Solid-Phase Extraction (SPE) (Wash & Elute) extract->spe analysis 4. LC-MS/MS Analysis (UPLC-QqQ) spe->analysis data 5. Data Processing (Quantification & Analysis) analysis->data

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting start Problem: Low or No Signal q1 Is sample extraction efficient? start->q1 sol1 Optimize SPE protocol. Use internal standard. q1->sol1 No q2 Is the analyte degrading? q1->q2 Yes sol2 Keep samples cold. Minimize prep time. q2->sol2 Yes q3 Is MS tuning optimal? q2->q3 No sol3 Infuse standard to optimize collision energy. q3->sol3 No q4 Consider derivatization? q3->q4 Yes sol4 Use phosphate methylation to reduce analyte loss. q4->sol4 Yes

Caption: Troubleshooting logic for low signal intensity.

fragmentation cluster_0 Acyl-CoA Precursor Ion [M+H]+ cluster_1 Product Ions precursor product1 precursor->product1 Collision-Induced Dissociation product2 precursor->product2 Neutral Loss of 507 Da

Caption: Characteristic fragmentation of Acyl-CoAs in MS/MS.

References

Overcoming matrix effects in the analysis of 9-Methylpentadecanoyl-CoA from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Methylpentadecanoyl-CoA and other long-chain fatty acyl-CoAs from complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In complex samples like plasma or tissue homogenates, these components can include salts, proteins, and, most notably, lipids like phospholipids (B1166683).[2] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2][4] For long-chain acyl-CoAs, which are often present at low concentrations, mitigating these effects is critical for reliable quantification.

Q2: I'm seeing poor sensitivity and reproducibility in my this compound analysis. Could this be due to matrix effects?

A2: Yes, poor sensitivity and reproducibility are hallmark signs of significant matrix effects.[2][5] Phospholipids are a major cause of these issues in bioanalysis as they are abundant in biological fluids and can co-extract with analytes of interest.[5][6][7] They can suppress the analyte signal, leading to decreased sensitivity, and their inconsistent elution can cause high variability between injections, thereby reducing reproducibility.[5][8] Furthermore, the buildup of these matrix components can foul the MS ion source and contaminate the analytical column, leading to deteriorating performance over time.[5][6]

Q3: What is the most effective strategy to counteract matrix effects for acyl-CoA analysis?

A3: A multi-faceted approach is most effective, but the cornerstone is rigorous sample preparation to remove interfering matrix components before they enter the LC-MS system.[1][9] This is often combined with the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for any remaining matrix effects.[1][10][11][12] Optimizing chromatographic conditions to separate the analyte from matrix components is also a key strategy.[1]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A4: A stable isotope-labeled internal standard is a version of the analyte of interest (e.g., this compound) where some atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N).[10][12] The "gold standard" for quantification is stable isotope dilution (SID) using LC-MS.[12] This is because the SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute from the chromatography column and experience the same ionization suppression or enhancement.[1] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.[1] Methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to produce these standards for acyl-CoAs.[10][11][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Analyte Recovery and Signal Suppression

You are experiencing low signal intensity for this compound, and suspect high levels of phospholipids are causing ion suppression.

Solution: Improve your sample preparation method to specifically target phospholipid removal. Simple protein precipitation (PPT) is often insufficient.[14][15]

Recommended Protocols:

  • Phospholipid Removal Plates/Cartridges: These products use specialized materials, such as zirconia-coated silica, to selectively bind and remove phospholipids while allowing the analyte to pass through.[6][8][16]

  • Solid-Phase Extraction (SPE): Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can produce very clean extracts.[14]

  • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate analytes from interfering lipids based on polarity.[9]

Below is a workflow illustrating a common sample preparation strategy using a phospholipid removal plate.

G cluster_0 Sample Preparation Workflow Sample Plasma/Tissue Sample + SIL-IS PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant PLR_Plate Load onto Phospholipid Removal Plate Supernatant->PLR_Plate Elute Elute Analyte PLR_Plate->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS Analysis Evaporate->Analysis

Caption: Workflow for sample cleanup using phospholipid removal plates.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation methods in removing phospholipids and recovering analytes.

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyKey Advantage
Protein Precipitation (PPT)VariableLowSimple and fast[15]
Liquid-Liquid Extraction (LLE)Good (optimization needed)Moderate to HighGood for removing non-polar interferences[9]
Solid-Phase Extraction (SPE)HighHighHigh selectivity and clean extracts[1][14]
Phospholipid Removal Plates>90%[15]>95%[6]High-throughput and specific[16][17]
Turbulent Flow Chromatography>99% (online)Very HighAutomated online sample cleanup[7]
Issue 2: Inconsistent Quantification Across Different Sample Batches

You observe that the quantitative results for this compound vary significantly between different batches of biological samples, even when using an internal standard.

Solution: This issue often points to batch-to-batch variations in the sample matrix.[2] The composition of biological fluids can differ between individuals or collection times.[18] To address this, implementing a matrix-matched calibration curve is recommended.

Experimental Protocol: Matrix-Matched Calibration

  • Obtain Blank Matrix: Procure a batch of the same biological matrix (e.g., human plasma) that is free of the analyte.

  • Prepare Standards: Spike the blank matrix with known concentrations of this compound to create your calibration standards.

  • Process Samples and Standards: Extract the calibration standards and the unknown samples using the exact same sample preparation protocol.

  • Analyze and Quantify: Generate the calibration curve from the matrix-matched standards and use it to quantify the analyte in your unknown samples.

This approach helps to ensure that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.[1]

The logical relationship between matrix variability and analytical outcome is depicted below.

G cluster_0 Impact of Matrix Variability MV Batch-to-Batch Matrix Variability ME Inconsistent Matrix Effects MV->ME IS_Var Variable Ionization Suppression/Enhancement ME->IS_Var Result Poor Inter-Batch Precision & Accuracy IS_Var->Result Solution Solution: Matrix-Matched Calibration Result->Solution

Caption: The impact of matrix variability on analytical results.

Issue 3: Analyte Peak Co-elutes with a Major Interference

Despite using a good sample cleanup method, a significant interfering peak co-elutes with this compound, affecting peak integration and signal stability.

Solution: Optimize the chromatographic separation to resolve the analyte from the interference.

Strategies for Chromatographic Optimization:

  • Modify Gradient Elution: Adjust the gradient slope (make it shallower) or the duration to increase the separation between peaks.[1]

  • Change Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of ionizable analytes and interferences, potentially resolving them.[14]

  • Switch Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) that offers different selectivity.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use smaller particle columns, which provide higher resolution and can separate closely eluting compounds more effectively.[14]

The diagram below illustrates the decision-making process for addressing co-elution.

G cluster_0 Troubleshooting Co-elution Start Co-elution Observed? AdjustGradient Adjust Gradient? Start->AdjustGradient ChangePH Change Mobile Phase pH? AdjustGradient->ChangePH No Success Problem Resolved AdjustGradient->Success Yes ChangeColumn Change Column Chemistry? ChangePH->ChangeColumn No ChangePH->Success Yes ChangeColumn->Success Yes Failure Re-evaluate Sample Prep ChangeColumn->Failure No

Caption: Decision tree for optimizing chromatographic separation.

References

Stability of 9-Methylpentadecanoyl-CoA during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 9-Methylpentadecanoyl-CoA, ensuring its stability throughout sample preparation and storage is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on maintaining the integrity of this branched-chain fatty acyl-CoA, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: The stability of this compound can be compromised by three main factors:

  • Enzymatic Degradation: Endogenous enzymes within biological samples, such as acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond.[1][2]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH.

  • Oxidation: Although saturated, the long acyl chain can be susceptible to oxidation under certain conditions, especially if samples are not stored properly.

Q2: What is the recommended storage temperature for this compound standards and samples containing it?

A2: For long-term stability, it is crucial to store this compound, both as a pure standard and within biological extracts, at -80°C . Storage at higher temperatures, such as -20°C, may be suitable for short periods, but -80°C is strongly recommended to minimize degradation.

Q3: How many times can I freeze and thaw my samples containing this compound?

A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of acyl-CoAs.[3] While specific data for this compound is limited, studies on other lipids and metabolites show significant changes after just a few cycles.[3][4][5] Ideally, samples should be aliquoted after extraction to avoid repeated thawing of the entire sample.

Q4: What is the optimal pH range for handling and storing this compound?

A4: To minimize chemical hydrolysis, it is advisable to maintain a slightly acidic to neutral pH, ideally between pH 4.5 and 6.5 . Alkaline conditions can significantly accelerate the hydrolysis of the thioester bond.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in extracted samples. Enzymatic Degradation during Sample Preparation: Acyl-CoA thioesterases were active during homogenization and extraction.1. Immediately quench metabolic activity by homogenizing tissues or cells in ice-cold acid (e.g., perchloric acid or formic acid).2. Use a rapid extraction protocol with ice-cold solvents to minimize enzyme activity.[6]
Chemical Hydrolysis: The pH of the extraction or storage buffer was too high (alkaline).Ensure all buffers used for extraction and storage are within the optimal pH range of 4.5-6.5.
Inefficient Extraction: The chosen protocol may not be suitable for branched-chain long-chain acyl-CoAs.Utilize a validated extraction method for long-chain acyl-CoAs, such as one based on a mixture of isopropanol (B130326) and acetonitrile (B52724) with a buffered aqueous phase.[6][7][8]
Inconsistent results between sample replicates. Variable Degradation During Handling: Inconsistent timing and temperature during sample processing.Standardize all sample handling steps. Keep samples on ice at all times and process all replicates in a consistent and timely manner.
Multiple Freeze-Thaw Cycles: Aliquots were not used, and the main sample was thawed multiple times.After the initial extraction, divide the sample into single-use aliquots and store at -80°C. Use a fresh aliquot for each experiment.
Unexpected peaks or altered retention time in chromatography. Oxidation of the molecule: Improper storage conditions (e.g., exposure to air and light for extended periods).Store samples under an inert gas (e.g., argon or nitrogen) if possible, and in amber vials to protect from light.
Formation of adducts: Reaction with other molecules in the sample matrix.Ensure the purity of solvents and reagents. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.

Quantitative Stability Data

Condition Parameter Expected Stability of this compound (General Guidance) Recommendation
Storage Temperature -80°CHigh stability for months to years.Optimal for long-term storage.
-20°CStable for days to weeks.Suitable for short-term storage only.
4°CSignificant degradation can occur within hours to days.Not recommended for storage.
Room TemperatureRapid degradation within hours.Avoid at all costs.
Freeze-Thaw Cycles 1-2 cyclesMinimal to moderate degradation expected.Aliquot samples to avoid more than one freeze-thaw cycle if possible.
3-5 cyclesPotentially significant degradation.[3]Avoid if possible. If necessary, re-validate quantification.
>5 cyclesHigh likelihood of substantial degradation.Not recommended.
pH of Solution 4.5 - 6.5Relatively stable.Optimal range for sample processing and storage.
7.0 - 8.0Increased rate of hydrolysis.Buffer samples to a slightly acidic pH if compatible with downstream applications.
> 8.0Rapid hydrolysis of the thioester bond.Avoid alkaline conditions.

Experimental Protocols

Protocol for Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% perchloric acid (PCA)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold homogenization buffer (e.g., 100 mM KH2PO4, pH 5.0)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching: Immediately add 1 mL of ice-cold 10% PCA to the culture plate to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the PCA solution and transfer to a microcentrifuge tube.

  • Homogenization: Add the internal standard to the cell lysate. Homogenize the sample on ice using a sonicator or a glass homogenizer.

  • Extraction:

    • Add 2 volumes of ice-cold isopropanol to the homogenate and vortex thoroughly.

    • Add 4 volumes of ice-cold acetonitrile, vortex again, and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with water and low-concentration organic solvent).

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable buffer for analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • Storage: Store the reconstituted samples at -80°C until analysis.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis start Cultured Cells wash Wash with ice-cold PBS start->wash quench Quench with ice-cold PCA wash->quench collect Collect Cell Lysate quench->collect homogenize Homogenize on ice (with Internal Standard) collect->homogenize extract_solvents Add Isopropanol & Acetonitrile homogenize->extract_solvents centrifuge Centrifuge at 4°C extract_solvents->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry under Nitrogen spe->dry reconstitute Reconstitute in Analysis Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze store Store at -80°C reconstitute->store

Caption: Workflow for the extraction of this compound.

Potential Degradation Pathways of this compound

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CoA This compound Thioesterase Acyl-CoA Thioesterase CoA->Thioesterase Enzymatic HighpH High pH (Chemical) CoA->HighpH Non-Enzymatic Oxidants Reactive Oxygen Species CoA->Oxidants Oxidative Stress Hydrolyzed_Product 9-Methylpentadecanoic Acid + CoASH Thioesterase->Hydrolyzed_Product HighpH->Hydrolyzed_Product Oxidized_Product Oxidized derivatives Oxidants->Oxidized_Product

Caption: Major degradation pathways affecting this compound.

Potential Signaling Role of this compound

Long-chain acyl-CoAs, including branched-chain variants, are known to be involved in cellular signaling, primarily through two mechanisms: protein acylation and regulation of nuclear receptors.

signaling_pathway cluster_acylation Protein Acylation cluster_nuclear_receptor Nuclear Receptor Regulation Methylpentadecanoyl_CoA This compound Acyltransferase Acyltransferase Methylpentadecanoyl_CoA->Acyltransferase Nuclear_Receptor Nuclear Receptor (e.g., PPARs) Methylpentadecanoyl_CoA->Nuclear_Receptor Binding & Activation Target_Protein Target Protein Acyltransferase->Target_Protein Acylated_Protein Acylated Protein (Altered function/localization) Target_Protein->Acylated_Protein Acylation Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Regulation Metabolic_Response Altered Cellular Metabolism Gene_Expression->Metabolic_Response

Caption: Potential signaling roles of this compound.

References

Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of 9-Methylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of 9-methylpentadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 9-methylpentadecanoic acid?

A1: Direct GC-MS analysis of free fatty acids like 9-methylpentadecanoic acid is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column.[1][2] This interaction can lead to poor peak shape, tailing, and inaccurate quantification.[3] Derivatization converts the fatty acid into a more volatile and less polar derivative, making it suitable for GC analysis.[1] The most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][3]

Q2: What are the most common derivatization methods for 9-methylpentadecanoic acid?

A2: The two most prevalent derivatization techniques for fatty acids, including branched-chain fatty acids like 9-methylpentadecanoic acid, are:

  • Acid-catalyzed esterification: This method typically uses Boron Trifluoride-Methanol (BF3-Methanol) to convert the fatty acid into its methyl ester (a FAME).[1][3]

  • Silylation: This technique employs a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form a trimethylsilyl (TMS) ester.[3]

Q3: Which derivatization method is better for 9-methylpentadecanoic acid, BF3-Methanol or BSTFA?

A3: The choice of method depends on several factors, including the sample matrix, potential for steric hindrance, and the presence of other functional groups. The methyl branch in 9-methylpentadecanoic acid can introduce steric hindrance, which might affect the reaction efficiency of some derivatization reagents.[4][5]

  • BF3-Methanol is a robust and widely used method for preparing FAMEs and is generally effective for a broad range of fatty acids.[6]

  • BSTFA is a powerful silylating agent that reacts with carboxylic acids. However, its effectiveness can be hindered by steric hindrance. For sterically hindered compounds, BSTFA is often considered a better choice than other silylating agents like MTBSTFA.[7]

A comparison of the two methods is provided in the table below.

Comparison of Derivatization Methods

FeatureAcid-Catalyzed Esterification (BF3-Methanol)Silylation (BSTFA)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Speed Generally requires heating for 10-60 minutes.[1]Can be rapid, often requiring heating for about 60 minutes.[3]
Specificity Primarily reacts with carboxylic acids.Reacts with other functional groups containing active hydrogens, such as hydroxyl and amine groups.[3]
Byproducts Volatile byproducts that are less likely to interfere with chromatography.Can produce non-volatile byproducts and excess reagent may need to be removed or can interfere with analysis.[3]
Stability of Derivative FAMEs are generally stable.TMS esters can be sensitive to moisture and may degrade over time.[3]
Potential Issues The presence of water can hinder the reaction. May cause isomerization of certain fatty acids.[8]Steric hindrance from the methyl branch could potentially slow the reaction. Highly sensitive to moisture.

Troubleshooting Guides

Problem 1: Low or No Peak for 9-Methylpentadecanoic Acid Derivative

Possible Causes and Solutions

  • Incomplete Derivatization:

    • BF3-Methanol:

      • Insufficient Reagent: Ensure a sufficient molar excess of the BF3-Methanol reagent is used.

      • Reaction Time/Temperature: The reaction may require longer heating or a higher temperature. Optimization may be needed, for example, heating at 80-100°C for up to an hour.[1] Direct transesterification of tissues may require up to 90-120 minutes for completion.[6]

      • Presence of Water: Ensure the sample and reagents are anhydrous as water can inhibit the esterification reaction.

    • BSTFA:

      • Steric Hindrance: The methyl group on the fatty acid chain may slow down the reaction. Consider increasing the reaction time or temperature.

      • Insufficient Catalyst: If using BSTFA with a catalyst like TMCS, ensure the catalyst is active and present in the correct proportion (e.g., 1% TMCS).[3]

      • Moisture: Silylating reagents are extremely sensitive to moisture. All glassware and solvents must be anhydrous.

  • Degradation of the Derivative:

    • TMS Esters (from BSTFA): These are moisture-sensitive and should be analyzed as soon as possible after preparation.[3]

  • Issues with the GC-MS System:

    • Injector Problems: Check for injector port contamination or leaks.

    • Column Issues: The GC column may be degraded or incompatible with the analytes.

    • MS Detector Problems: Ensure the detector is tuned and functioning correctly.

Problem 2: Tailing Peaks in the Chromatogram

Possible Causes and Solutions

  • Incomplete Derivatization: Residual underivatized 9-methylpentadecanoic acid will interact with the column, causing peak tailing.[3] Re-evaluate the derivatization protocol for completeness.

  • Active Sites in the GC System: The injector liner, column, or other parts of the sample flow path may have active sites that interact with the analyte. Use a deactivated liner and ensure the column is properly conditioned.

  • Co-elution with Interfering Compounds: A compound from the sample matrix may be co-eluting with the analyte of interest. Optimize the GC temperature program to improve separation.

Problem 3: Extraneous Peaks in the Chromatogram

Possible Causes and Solutions

  • Contaminated Reagents: Run a reagent blank (all reagents without the sample) to check for contaminants.

  • Side Reactions:

    • BF3-Methanol: High concentrations of BF3 in methanol (B129727) can sometimes lead to the formation of methoxy (B1213986) artifacts with unsaturated fatty acids. While 9-methylpentadecanoic acid is saturated, be aware of this if other fatty acids are present.

  • Sample Matrix Interference: Components of the sample matrix may be derivatized and elute as extra peaks. Consider a sample cleanup step before derivatization.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol describes the conversion of 9-methylpentadecanoic acid to its fatty acid methyl ester (FAME).

Materials:

  • Dried sample containing 9-methylpentadecanoic acid

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-capped glass tubes with PTFE liner

Methodology:

  • Sample Preparation: Place the dried sample (e.g., 1 mg) into a screw-capped glass tube. If the sample is in an aqueous solution, it must first be evaporated to dryness.[1]

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol to the sample.[1]

  • Reaction: Tightly cap the tube and heat at 80-100°C for 10-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol details the formation of a trimethylsilyl (TMS) ester of 9-methylpentadecanoic acid.

Materials:

  • Dried sample containing 9-methylpentadecanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Autosampler vials with caps

Methodology:

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL in an aprotic solvent) into an autosampler vial.[1]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. If necessary, an appropriate solvent can be added for dilution.[1]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction (for BF3 method) cluster_analysis Analysis Sample Dried Sample containing 9-Methylpentadecanoic Acid BF3 Add BF3-Methanol Heat (80-100°C) Sample->BF3 Esterification BSTFA Add BSTFA + 1% TMCS Heat (60°C) Sample->BSTFA Silylation Extract Add Hexane & Sat. NaCl Vortex BF3->Extract GCMS GC-MS Analysis BSTFA->GCMS Dry Collect Organic Layer Dry with Na2SO4 Extract->Dry Dry->GCMS

Caption: Experimental workflow for the derivatization of 9-methylpentadecanoic acid.

Troubleshooting_Workflow Start Problem: Low/No Peak CheckDeriv Incomplete Derivatization? Start->CheckDeriv CheckGC GC-MS System Issue? CheckDeriv->CheckGC No OptimizeDeriv Optimize Reaction: - Increase Time/Temp - Check Reagent Excess - Ensure Anhydrous Conditions CheckDeriv->OptimizeDeriv Yes CheckInjector Check Injector: - Clean/Replace Liner - Check for Leaks CheckGC->CheckInjector Yes Solution Problem Resolved CheckGC->Solution No OptimizeDeriv->Solution CheckColumn Check Column: - Condition Column - Check for Degradation CheckInjector->CheckColumn CheckDetector Check MS Detector: - Tune Detector - Verify Functionality CheckColumn->CheckDetector CheckDetector->Solution

Caption: Troubleshooting decision tree for low or no peak detection.

References

Troubleshooting low yields in the synthesis of 9-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in the synthesis of this compound?

A1: Low yields can stem from several factors throughout the synthetic process. The most common issues include:

  • Inefficient activation of 9-methylpentadecanoic acid: The initial step of activating the carboxylic acid is often a critical bottleneck.

  • Degradation of reagents or product: Coenzyme A (CoA) and the final this compound product are susceptible to degradation.

  • Suboptimal reaction conditions: Temperature, pH, and reaction time can significantly impact the efficiency of the enzymatic or chemical coupling.

  • Poor recovery during purification: The inherent instability of long-chain acyl-CoAs can lead to significant loss during extraction and purification steps.[1]

  • Impure starting materials: The purity of 9-methylpentadecanoic acid and Coenzyme A is crucial for a successful reaction.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The identity and purity of the final product can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is a standard method for quantification and purity assessment.[2] For structural confirmation, Mass Spectrometry (MS), particularly LC-MS, is highly effective.[3][4]

Q3: What are the recommended storage conditions for this compound and its precursors?

A3: Due to their instability, proper storage is critical.[1]

  • This compound: Store at -80°C as a lyophilized powder or in a suitable buffer at a slightly acidic pH (e.g., pH 4.9) to minimize hydrolysis.[2] Avoid repeated freeze-thaw cycles.

  • Coenzyme A: Store as a lyophilized powder at -20°C or -80°C. Once in solution, it should be used promptly or stored in aliquots at -80°C.

  • 9-Methylpentadecanoic Acid: Store at 2-8°C or for long-term storage at -20°C.

Troubleshooting Guides

Issue 1: Low Yield After the Acyl-CoA Synthesis Reaction

If you are experiencing low yields of this compound before the purification step, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Reaction Yield

start Low Yield Detected Before Purification check_activation Verify Activation of 9-Methylpentadecanoic Acid start->check_activation check_reagents Assess Reagent Quality (CoA, ATP, Enzyme) start->check_reagents check_conditions Optimize Reaction Conditions (pH, Temp, Time) start->check_conditions outcome1 Activation Inefficient check_activation->outcome1 outcome2 Reagents Degraded? check_reagents->outcome2 outcome3 Conditions Suboptimal? check_conditions->outcome3 analyze_side_products Analyze for Side Products (e.g., Adenylates) end Improved Yield analyze_side_products->end outcome1->analyze_side_products No solution1 Use Fresh Activating Agents (e.g., DCC, EDC) or Increase Enzyme Concentration outcome1->solution1 Yes outcome2->check_activation No solution2 Use Fresh, High-Purity CoA and Other Reagents outcome2->solution2 Yes outcome3->check_reagents No solution3 Systematically Vary pH, Temperature, and Incubation Time outcome3->solution3 Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid to a reactive intermediate is a crucial step.[5][6] In enzymatic syntheses, ensure the acyl-CoA synthetase is active and that ATP and magnesium are present in sufficient concentrations. For chemical synthesis, verify the quality of coupling reagents (e.g., DCC, EDC).
Degradation of Coenzyme A The thiol group of Coenzyme A is prone to oxidation. Use fresh, high-purity Coenzyme A and prepare solutions immediately before use. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction pH The optimal pH for most acyl-CoA synthetases is between 7.5 and 8.5. For chemical synthesis, the pH should be controlled to ensure the thiol group of CoA is sufficiently nucleophilic.
Incorrect Reaction Temperature Enzymatic reactions should be performed at the optimal temperature for the specific acyl-CoA synthetase, typically between 25°C and 37°C. Chemical syntheses may require different temperature optima.
Enzyme Inhibition The product, this compound, or other reaction components may inhibit the acyl-CoA synthetase. Consider strategies to remove the product as it is formed, or perform a time-course experiment to determine the initial reaction velocity.
Issue 2: Low Recovery After Purification

If the reaction yield appears adequate, but the final yield after purification is low, focus on optimizing the extraction and purification steps.

Troubleshooting Workflow for Low Purification Recovery

start Low Yield Detected After Purification check_extraction Evaluate Extraction Efficiency start->check_extraction check_spe Optimize Solid-Phase Extraction (SPE) Protocol start->check_spe check_stability Assess Product Stability During Purification start->check_stability outcome1 Incomplete Extraction? check_extraction->outcome1 outcome2 Poor SPE Binding/Elution? check_spe->outcome2 outcome3 Product Degradation? check_stability->outcome3 outcome1->check_spe No solution1 Optimize Solvent System and Extraction Volume outcome1->solution1 Yes outcome2->check_stability No solution2 Condition SPE Column Properly; Optimize Wash and Elution Buffers outcome2->solution2 Yes outcome3->check_extraction No solution3 Work Quickly at Low Temperatures; Use Acidified Buffers outcome3->solution3 Yes end Improved Recovery solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low purification recovery.

Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure complete extraction of the acyl-CoA from the reaction mixture. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1]
Suboptimal Solid-Phase Extraction (SPE) For purification, weak anion exchange SPE columns are often used.[1] Ensure the column is properly conditioned and equilibrated. Optimize the wash steps to remove impurities without eluting the product, and use an appropriate elution buffer (e.g., containing a high salt concentration or a change in pH) to ensure complete recovery.
Product Degradation During Purification Long-chain acyl-CoAs are susceptible to hydrolysis, especially at neutral or basic pH.[1] Perform all purification steps at low temperatures (0-4°C) and use buffers with a slightly acidic pH (e.g., 4.5-5.5) to maintain product stability.[2]
Irreversible Binding to Labware Long-chain acyl-CoAs can adsorb to glass and plastic surfaces. Consider using low-adhesion microcentrifuge tubes and pipette tips.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

Synthesis Pathway

9-Methylpentadecanoic Acid 9-Methylpentadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 9-Methylpentadecanoic Acid->Acyl-CoA Synthetase Coenzyme A Coenzyme A Coenzyme A->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi

Caption: Enzymatic synthesis of this compound.

Materials:

  • 9-Methylpentadecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase

  • Triton X-100 (or other suitable detergent)

Procedure:

  • Prepare a stock solution of 9-methylpentadecanoic acid complexed with a detergent like Triton X-100 to aid solubility.

  • In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.

  • Add the 9-methylpentadecanoic acid solution to the reaction mixture.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by proceeding directly to the extraction and purification step.

Protocol for Solid-Phase Extraction (SPE) Purification

This protocol is adapted from methods for long-chain acyl-CoA purification.[1]

Materials:

  • Weak anion exchange SPE columns

  • Methanol

  • 2% Formic Acid

  • Potassium phosphate buffer (pH 4.9)

  • Elution buffer (e.g., potassium phosphate buffer with high salt concentration or a different pH)

Procedure:

  • Column Conditioning: Condition the SPE column by washing with methanol, followed by water, and then equilibrating with the potassium phosphate buffer (pH 4.9).

  • Sample Loading: Load the acidified reaction mixture onto the SPE column.

  • Washing: Wash the column with the equilibration buffer to remove unbound starting materials and byproducts. A subsequent wash with a low concentration of organic solvent may help remove non-polar impurities.

  • Elution: Elute the this compound from the column using the elution buffer.

  • Sample Concentration: The eluted fraction can be concentrated under a stream of nitrogen or by lyophilization.

Quantitative Data Summary

The following table summarizes typical reaction component concentrations. These should be optimized for each specific experimental system.

Component Typical Concentration Range Reference
9-Methylpentadecanoic Acid50 - 200 µMGeneral knowledge
Coenzyme A0.5 - 2 mMGeneral knowledge
ATP2 - 10 mMGeneral knowledge
MgCl₂5 - 15 mMGeneral knowledge
Acyl-CoA Synthetase0.1 - 1 µMGeneral knowledge

The recovery of long-chain acyl-CoAs can vary significantly depending on the specific methodology and tissue type if applicable.

Purification Method Reported Recovery Rate Reference
Solid-Phase Extraction (SPE)70-80%[2]
Solvent ExtractionVariable, often lower than SPE[1]

References

Technical Support Center: Method Refinement for Low-Abundance Branched-Chain Fatty Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the extraction of low-abundance branched-chain fatty acids (BCFAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of low-abundance BCFAs.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of BCFAs Incomplete cell lysis or tissue homogenization: The complex structure of the sample matrix can prevent the complete release of intracellular lipids.[1]- Ensure thorough homogenization of the sample. For tough tissues, consider cryogenic grinding. - For microbial samples, enzymatic lysis (e.g., lysozyme) or mechanical disruption (e.g., bead beating) prior to solvent extraction can be effective.
Suboptimal solvent system: The polarity of the extraction solvent may not be suitable for BCFAs, which can be less polar than straight-chain fatty acids of similar size.[2]- For general lipid extraction, the Folch method (chloroform:methanol, 2:1 v/v) is a robust starting point.[3][4] - For samples with high water content, the Bligh & Dyer method is a suitable alternative.[1] - Consider pressurized liquid extraction (PLE) with solvents like hexane (B92381)/isopropanol, which can improve recovery and reduce the use of chlorinated solvents.[5]
Insufficient phase separation: In liquid-liquid extractions, an emulsion can form at the interface of the aqueous and organic layers, trapping lipids and leading to their loss.[1][6]- Centrifuge at a sufficient speed and duration to achieve a clean separation.[1] - To break up emulsions, gentle swirling or the addition of a small amount of saturated sodium chloride solution can be effective.[7]
Analyte degradation: Unsaturated BCFAs are susceptible to oxidation.- Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity.[7] - Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[7]
Poor Peak Shape in GC-MS Analysis (e.g., tailing) Adsorption of underivatized fatty acids: The polar carboxyl group of free fatty acids can interact with the GC column, leading to poor peak shape.[8]- Ensure complete derivatization to fatty acid methyl esters (FAMEs). Optimize reaction time and temperature.[8][9] - Use a high-quality, fresh derivatization reagent, as moisture can hinder the reaction.[8]
Contamination of the GC inlet or column: Buildup from previous injections can affect peak shape.- Perform regular maintenance of the GC system, including cleaning the inlet and trimming the column.[1]
High Variability Between Replicates Inconsistent sample handling and extraction: Variations in homogenization, extraction times, or pipetting can lead to inconsistent results.[1]- Ensure uniform sample processing for all replicates.[1] - Utilize precise pipetting techniques. - Incorporate an internal standard at the beginning of the workflow to account for variability during sample preparation.[1]
Presence of Interfering Peaks in Chromatogram Co-extraction of other lipids or contaminants: The extraction method may not be selective enough for BCFAs.[10]- Employ solid-phase extraction (SPE) to isolate the free fatty acid fraction from other lipid classes. Aminopropyl-bonded silica (B1680970) is often effective for this purpose.[1] - Check all solvents and reagents for impurities that might introduce contaminants.
Matrix effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target BCFAs, leading to inaccurate quantification.[10]- Assess matrix effects by performing post-column infusion or post-extraction spiking experiments.[10] - Improve sample cleanup using SPE to remove interfering matrix components.[10] - Modify chromatographic conditions to separate BCFAs from the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose method for extracting total lipids, including BCFAs, from a biological sample?

A1: The Folch method, which uses a chloroform (B151607):methanol (2:1, v/v) solvent system, is considered a gold standard for total lipid extraction due to its high efficiency in solubilizing a wide range of lipids.[3][11] It is effective for many sample types, but for those with high water content, the Bligh & Dyer method is a common alternative.[1]

Q2: My BCFAs are present in very low concentrations. How can I improve their detection?

A2: For low-abundance BCFAs, a targeted approach using Solid-Phase Extraction (SPE) after an initial liquid-liquid extraction can be highly effective. SPE allows for the enrichment of the fatty acid fraction while removing more abundant, interfering lipids.[1] Additionally, ensure your analytical method, such as GC-MS, is optimized for sensitivity, including proper derivatization to FAMEs.[8][9]

Q3: How do I choose between acid-catalyzed and base-catalyzed derivatization for FAMEs analysis?

A3: Both methods are effective for converting fatty acids to FAMEs for GC-MS analysis.

  • Acid-catalyzed esterification (e.g., using BF3 or BCl3 in methanol) is a robust method suitable for both free fatty acids and glycerolipids.[8][9]

  • Base-catalyzed transesterification is also widely used. The choice may depend on the specific nature of your sample and the other lipids present. It is advisable to optimize the reaction conditions (temperature and time) for your specific application.[9]

Q4: Can I analyze BCFAs without derivatization?

A4: While direct analysis of free fatty acids is possible with liquid chromatography-mass spectrometry (LC-MS), it is often challenging due to poor peak shape and retention on standard reversed-phase columns.[12] Derivatization is generally recommended for GC-MS analysis to improve volatility and chromatographic performance.[8][9] For LC-MS, derivatization can also be used to enhance ionization efficiency and chromatographic separation of isomers.[13]

Q5: What are the key differences in extraction efficiency between various methods?

A5: The extraction efficiency can vary significantly depending on the method, solvent system, and the specific lipid class. The following table summarizes some reported recovery rates for different extraction methods.

Extraction MethodLipid ClassAverage Recovery RateReference
Alshehry (Single Phase)Phospholipids>95%[14]
Triglycerides, Diglycerides<80%[14]
Folch (Biphasic)General Lipids86%[14]
Matyash (Biphasic)General Lipids73%[14]
Bligh & DyerPhospholipids, Triglycerides, Cholesteryl Esters>90%[15]
Lysophosphatidylcholines, Lysophosphatidylethanolamines~80%[15]

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction[11][16][17]
  • Homogenization: Homogenize 1 gram of tissue with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.

  • Agitation: Transfer the homogenate to a glass tube and agitate for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge to pellet the solid debris.

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtered extract.

  • Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to facilitate phase separation.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Protocol 2: Saponification to Liberate Free Fatty Acids[18][19]
  • Dissolution: Dissolve the dried lipid extract in a small volume of fat solvent (e.g., ethanol/ether mixture).

  • Alkaline Hydrolysis: Add 25 mL of 0.5N alcoholic potassium hydroxide (B78521) (KOH) and reflux the mixture in a boiling water bath for 30 minutes. This will hydrolyze the ester linkages, releasing the fatty acids as potassium salts.

  • Cooling: Allow the flask to cool to room temperature.

  • Acidification: Acidify the solution to a pH of 1-3 with an appropriate acid (e.g., HCl) to protonate the fatty acids.

  • Extraction: Extract the free fatty acids with an organic solvent like hexane or ether.

  • Washing and Drying: Wash the organic phase with water to remove any remaining salts and dry the solvent under nitrogen.

Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS[8][9]
  • Sample Preparation: Place the dried fatty acid extract in a reaction vial.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride (BCl3)-methanol solution.

  • Reaction: Heat the vial at 60°C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to extract the FAMEs into the hexane layer.

  • Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

experimental_workflow General Workflow for BCFA Extraction and Analysis cluster_extraction Lipid Extraction cluster_cleanup Purification & Derivatization cluster_analysis Analysis cluster_data Data Processing sample Sample (Tissue, Cells, etc.) homogenization Homogenization sample->homogenization folch Folch Extraction (Chloroform:Methanol) homogenization->folch saponification Saponification (Optional, for total FAs) folch->saponification Total Lipids spe Solid-Phase Extraction (SPE) (Isolates FFAs) folch->spe Crude Extract saponification->spe derivatization Derivatization (FAMEs) spe->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis troubleshooting_logic Troubleshooting Logic for Low BCFA Recovery start Low BCFA Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_derivatization Review Derivatization Step check_extraction->check_derivatization Extraction OK solution_lysis Optimize Homogenization/ Cell Lysis check_extraction->solution_lysis Incomplete Lysis? solution_solvent Adjust Solvent System/ Use SPE check_extraction->solution_solvent Suboptimal Extraction? check_analysis Review GC-MS Parameters check_derivatization->check_analysis Derivatization OK solution_derivatization Optimize Reaction/ Use Fresh Reagents check_derivatization->solution_derivatization Incomplete Reaction? solution_gcms Perform Instrument Maintenance check_analysis->solution_gcms Poor Peak Shape?

References

Addressing co-elution issues in the HPLC analysis of acyl-CoA thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the HPLC analysis of acyl-CoA thioesters, with a specific focus on resolving co-elution issues.

Troubleshooting Guides

Issue: Poor resolution and co-elution of acyl-CoA peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the HPLC analysis of acyl-CoA thioesters, especially for species with similar chain lengths or structures.[1][2] This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial System Check & Suitability

Before modifying the analytical method, it is crucial to ensure the HPLC system is performing optimally.

  • Symptom: Broad or tailing peaks.

    • Possible Cause: Column degradation, excessive extra-column volume, or inappropriate injection solvent.[2]

    • Troubleshooting Steps:

      • Assess Column Health: Flush the column with a strong solvent. If the issue persists, consider replacing the column.[2]

      • Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector.

      • Optimize Injection Solvent: Whenever feasible, dissolve the sample in the initial mobile phase to prevent peak distortion.[3]

  • Symptom: Split peaks.

    • Possible Cause: Sample solvent incompatibility, column inlet contamination, or co-elution of closely related isomers.[4]

    • Troubleshooting Steps:

      • Solvent Compatibility: Ensure the sample solvent is miscible with the mobile phase.

      • Column Inlet: Backflush the column or replace the inlet frit if contamination is suspected.[4]

      • Method Optimization: If co-eluting isomers are the cause, proceed to the method optimization steps below.

Method Optimization Strategies

If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.

  • Strategy 1: Modify the Mobile Phase Gradient.

    • Rationale: A shallower gradient can increase the separation between closely eluting peaks.

    • Procedure:

      • Identify the region of the gradient where the co-eluting peaks appear.

      • Decrease the rate of change of the organic solvent in that region. For example, if co-elution occurs between 60% and 80% acetonitrile, extend the time it takes to ramp from 60% to 80%.

  • Strategy 2: Adjust Mobile Phase Composition.

    • Rationale: Changing the organic solvent or the aqueous buffer can alter the selectivity of the separation.

    • Procedure:

      • Organic Solvent: If using acetonitrile, try substituting it with methanol (B129727), or vice versa.

      • Aqueous Buffer: Modify the pH of the buffer. For ionizable compounds like acyl-CoAs, a small change in pH can significantly impact retention time.[3] Ensure the buffer concentration is adequate (typically between 5-100 mM) to provide sufficient buffering capacity.[3]

  • Strategy 3: Employ Ion-Pairing Reagents.

    • Rationale: Ion-pairing reagents can be added to the mobile phase to enhance the retention and separation of ionic compounds like acyl-CoAs on reversed-phase columns.[2][5]

    • Procedure:

      • Introduce a suitable ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), into the mobile phase at a low concentration.[5]

      • Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry.[6]

  • Strategy 4: Change the Stationary Phase.

    • Rationale: Different stationary phases offer different selectivities.

    • Procedure:

      • If using a standard C18 column, consider a column with a different bonded phase, such as C8, phenyl, or a polar-embedded phase.[7]

      • For isomeric separations, a chiral stationary phase may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: My short-chain acyl-CoAs are co-eluting near the solvent front. How can I improve their retention and separation?

A1: This is a common issue due to the polar nature of short-chain acyl-CoAs. To improve retention, you can:

  • Decrease the initial percentage of the organic solvent in your gradient.

  • Introduce an ion-pairing reagent to the mobile phase to increase interaction with the stationary phase.[8]

  • Consider using a hydrophilic interaction liquid chromatography (HILIC) column , which is specifically designed for the retention of polar compounds.[9]

Q2: I am observing co-elution of isomeric acyl-CoAs (e.g., butyryl-CoA and isobutyryl-CoA). How can I resolve them?

A2: Separating isomers can be challenging as they often have very similar chromatographic behavior.[1]

  • Method Optimization: Very shallow gradients and optimization of the mobile phase composition may provide some resolution.

  • Alternative Chromatographic Techniques: Techniques like two-dimensional LC-MS can be employed for complex isomeric mixtures.[8]

  • Mass Spectrometry: While HPLC separates based on physical properties, a mass spectrometer separates based on mass-to-charge ratio. If the isomers have the same mass, they will not be distinguishable by MS alone, but tandem MS (MS/MS) can sometimes reveal different fragmentation patterns.

Q3: Can my sample preparation method contribute to co-elution?

A3: Yes. A complex sample matrix can introduce many interfering compounds that may co-elute with your acyl-CoAs of interest.

  • Solid-Phase Extraction (SPE): Incorporating an SPE cleanup step in your sample preparation can effectively remove many interfering substances, leading to a cleaner chromatogram and reduced chances of co-elution.[10][11]

Q4: What are "ghost peaks" and how can they cause co-elution problems?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, often due to impurities in the mobile phase or carryover from previous injections. If a ghost peak has a similar retention time to one of your target acyl-CoAs, it can lead to apparent co-elution and inaccurate quantification. To troubleshoot ghost peaks, run a blank gradient (injecting only mobile phase) and systematically clean or replace components of your HPLC system.

Q5: How can I confirm if a single chromatographic peak is a pure compound or a result of co-elution?

A5:

  • Peak Shape: Asymmetrical peaks, such as those with a shoulder or a split top, are often indicative of co-elution.[12]

  • Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not identical, it suggests the presence of multiple components.[12]

  • Mass Spectrometry (MS): By taking mass spectra across the peak, you can determine if more than one mass-to-charge ratio is present.[12]

Experimental Protocols & Data

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the purification of acyl-CoAs from tissue samples prior to HPLC analysis.[10][11]

  • Homogenization: Homogenize frozen, powdered tissue in a cold 100 mM KH2PO4 buffer (pH 4.9).

  • Extraction: Add 2-propanol and re-homogenize, followed by the addition of saturated (NH4)2SO4 and acetonitrile. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the sample to separate the phases. The upper phase contains the acyl-CoAs.

  • Dilution: Dilute the collected upper phase with 100 mM KH2PO4 (pH 4.9).

  • SPE Cartridge Conditioning: Condition an oligonucleotide purification cartridge or a C18 cartridge with methanol followed by water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using a suitable solvent, such as 2-propanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.

Quantitative Data: HPLC and MS/MS Parameters for Acyl-CoA Analysis

The following tables provide examples of HPLC gradient conditions and MS/MS parameters that have been successfully used for the analysis of acyl-CoA thioesters.

Table 1: Example HPLC Gradient Program for Acyl-CoA Separation [11]

Time (minutes)% Solvent A (75 mM KH2PO4, pH 4.9)% Solvent B (Acetonitrile with 600 mM Acetic Acid)Flow Rate (mL/min)
056440.5
8050500.5
9130701.0
12020801.0
14056440.5

Table 2: Example Retention Times for Various Acyl-CoA Thioesters [13][14]

Acyl-CoA ThioesterRetention Time (minutes)
Malonyl-CoA3.21
Free CoA (CoASH)5.06 - 6.2
Methylmalonyl-CoA7.26
Ethylmalonyl-CoA10.6
Succinyl-CoA11.87
Acetyl-CoA12.6 - 14.83
Acetoacetyl-CoA13.96 - 14.6
Crotonyl-CoA23.0
Butyryl-CoA25.0

Table 3: Example MS/MS Parameters for Acyl-CoA Detection [15][16]

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA810.1303.1-
Malonyl-CoA854.1347.1-
Succinyl-CoA868.1361.1-
C16:0-CoA (Palmitoyl-CoA)1006.4499.430
C18:1-CoA (Oleoyl-CoA)1032.4525.430

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_SystemCheck System Suitability Check cluster_SystemTroubleshooting System Troubleshooting cluster_MethodOptimization Method Optimization cluster_Confirmation Confirmation start Co-elution Observed peak_shape Assess Peak Shape (Broad, Tailing, Split?) start->peak_shape system_ok System OK? peak_shape->system_ok fix_column Check/Replace Column system_ok->fix_column No optimize_gradient 1. Modify Gradient Profile (Shallower Gradient) system_ok->optimize_gradient Yes fix_tubing Minimize Extra-Column Volume fix_column->fix_tubing fix_injection Optimize Injection Solvent fix_tubing->fix_injection fix_injection->peak_shape optimize_mobile_phase 2. Adjust Mobile Phase (Solvent, pH, Buffer) optimize_gradient->optimize_mobile_phase resolution_achieved Resolution Achieved? optimize_gradient->resolution_achieved use_ion_pairing 3. Use Ion-Pairing Reagent optimize_mobile_phase->use_ion_pairing optimize_mobile_phase->resolution_achieved change_column 4. Change Stationary Phase use_ion_pairing->change_column use_ion_pairing->resolution_achieved change_column->resolution_achieved end Analysis Complete resolution_achieved->end Yes further_investigation Consider Advanced Techniques (2D-LC, Chiral Column) resolution_achieved->further_investigation No further_investigation->optimize_gradient Re-evaluate Strategy

Caption: Troubleshooting workflow for addressing co-elution in HPLC analysis of acyl-CoAs.

References

Improving the fragmentation of 9-Methylpentadecanoyl-CoA for MS/MS identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MS/MS identification of 9-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal or no signal at all for my this compound standard. What are the initial troubleshooting steps?

A1: When experiencing a low or absent signal, a systematic approach to troubleshooting is essential. Begin by verifying the core functionality of your LC-MS/MS system.

  • System Suitability Check: Infuse a known, stable compound directly into the mass spectrometer to confirm that the instrument is sensitive and responding correctly. This will help you determine if the issue lies with the instrument or your analyte/method.

  • Reagent and Standard Integrity: Prepare fresh mobile phases and a new dilution of your this compound standard. Acyl-CoAs can degrade, especially in aqueous solutions at neutral or basic pH.

  • Instrument Parameter Verification: Double-check all instrument settings, including gas flows, voltages, and temperature, to ensure they are at the recommended levels for the analysis of long-chain acyl-CoAs. A stable electrospray is crucial for good ionization.

Q2: What are the common causes of poor fragmentation of this compound?

A2: Inadequate fragmentation of this compound can be attributed to several factors:

  • Suboptimal Collision Energy: The collision energy is a critical parameter for achieving informative fragmentation. If the energy is too low, the precursor ion will not fragment sufficiently. Conversely, if it is too high, you may observe excessive fragmentation, leading to a loss of characteristic product ions. An optimization experiment is recommended to determine the ideal collision energy.

  • Inefficient Precursor Ion Selection: Ensure that you are selecting the correct precursor ion for this compound. In positive ion mode, this is typically the protonated molecule [M+H]⁺.

  • Analyte Stability: As mentioned, acyl-CoAs can be unstable. Degradation of the molecule prior to MS/MS analysis will result in a lack of the correct precursor ion to fragment.

Q3: I am struggling to achieve reproducible fragmentation patterns. What could be the reason for this?

A3: Lack of reproducibility in fragmentation can be frustrating. Here are some potential causes:

  • Inconsistent Collision Energy: Ensure that the collision energy setting is stable and not fluctuating between runs.

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., cell lysates, plasma), co-eluting compounds can interfere with the fragmentation process, leading to inconsistent results. Improving sample cleanup or chromatographic separation can help mitigate these effects.

  • Source Contamination: A contaminated ion source can lead to unstable ionization and, consequently, inconsistent fragmentation. Regular cleaning of the ion source is recommended.

Q4: Should I consider derivatization to improve the fragmentation of this compound?

A4: Derivatization can be a powerful tool to enhance the MS/MS analysis of challenging analytes.[1][2] For long-chain fatty acyl-CoAs, derivatization is often employed to improve ionization efficiency and direct fragmentation pathways.[1] While direct analysis is possible, if you are consistently facing issues with poor fragmentation, exploring derivatization is a logical next step. One common approach is the conversion of the fatty acyl-CoA to its corresponding methyl ester (FAME), which can yield more predictable fragmentation patterns.[3] Another strategy involves derivatizing the phosphate (B84403) groups to improve chromatographic behavior and reduce analyte loss.

Troubleshooting Guides

Guide 1: Optimizing Collision Energy for this compound Fragmentation

This guide outlines a systematic approach to determining the optimal collision energy for the MS/MS analysis of this compound.

StepActionExpected Outcome
1 Prepare a pure standard solution of this compound.A clean and concentrated sample for direct infusion.
2 Infuse the standard solution directly into the mass spectrometer.A stable and strong signal for the precursor ion [M+H]⁺.
3 Set up a series of experiments with varying collision energies.A dataset showing how fragmentation changes with collision energy.
4 Start with a low collision energy (e.g., 10 eV) and incrementally increase it (e.g., in steps of 5 eV) up to a higher value (e.g., 50 eV).Observation of the appearance and disappearance of different product ions.
5 Analyze the resulting fragmentation patterns at each collision energy.Identification of the collision energy that produces the most informative and abundant characteristic fragment ions.
6 Select the collision energy that provides the best balance of precursor ion depletion and the formation of key product ions for use in your LC-MS/MS method.An optimized MS/MS method with improved sensitivity and specificity.
Guide 2: Diagnosing and Mitigating Matrix Effects

This guide provides steps to identify and reduce the impact of matrix effects on your analysis.

StepActionExpected Outcome
1 Prepare two sets of samples: (A) this compound standard in a clean solvent and (B) the same standard spiked into your sample matrix.A direct comparison of the analyte signal with and without the matrix.
2 Analyze both sets of samples using your established LC-MS/MS method.Quantification of the signal suppression or enhancement caused by the matrix.
3 If a significant matrix effect is observed (typically >15% difference in signal), proceed with mitigation strategies.Confirmation that the matrix is impacting your results.
4 Option A: Improve Sample Cleanup. Implement an additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds.A cleaner sample with reduced matrix components, leading to less signal suppression.
5 Option B: Optimize Chromatography. Modify your LC gradient to better separate this compound from co-eluting matrix components.Improved chromatographic resolution and reduced ion suppression at the elution time of your analyte.
6 Option C: Use a Stable Isotope-Labeled Internal Standard. If available, a stable isotope-labeled version of this compound can be used to compensate for matrix effects.More accurate quantification despite the presence of matrix effects.

Data Presentation

Table 1: Expected Precursor and Product Ions for this compound in Positive Ion Mode MS/MS

Ion Typem/z (calculated)Description
Precursor Ion[M+H]⁺Protonated this compound
Product Ion 1[M+H - 507]⁺Characteristic neutral loss of the 3'-phospho-ADP moiety.[4]
Product Ion 2VariesFragment resulting from cleavage at the methyl branch point (α-cleavage).
Product Ion 3VariesFragment resulting from cleavage on the other side of the methyl branch point.

Table 2: Example Collision Energy Optimization Data

Collision Energy (eV)Precursor Ion Intensity (%)Product Ion 1 Intensity (%)Product Ion 2 Intensity (%)
10955<1
1580182
2060355
25405010
30206515
35107020
40<56025

Experimental Protocols

Protocol 1: Sample Preparation for MS/MS Analysis of this compound from Cell Lysates
  • Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Precipitation: Add two volumes of ice-cold acetone (B3395972) to the cell lysate, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
  • Hydrolysis: To the extracted acyl-CoA sample, add 1 mL of 0.5 M methanolic NaOH.

  • Incubation: Incubate at 60°C for 10 minutes to hydrolyze the thioester bond.

  • Methylation: Add 2 mL of 14% boron trifluoride in methanol and incubate at 60°C for 5 minutes.

  • Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers and collect the upper hexane layer containing the FAME.

  • Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cell_lysate Cell Lysate protein_precipitation Protein Precipitation cell_lysate->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization msms_fragmentation MS/MS Fragmentation (CID) ms_ionization->msms_fragmentation detection Detection msms_fragmentation->detection

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments precursor [this compound + H]⁺ (Precursor Ion) neutral_loss [M+H - 507]⁺ (Loss of 3'-phospho-ADP) precursor->neutral_loss CID alpha_cleavage1 Fragment from α-cleavage (Site 1) precursor->alpha_cleavage1 CID alpha_cleavage2 Fragment from α-cleavage (Site 2) precursor->alpha_cleavage2 CID

Caption: Key fragmentation pathways for this compound in MS/MS.

References

Best practices for the long-term storage of 9-Methylpentadecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 9-Methylpentadecanoyl-CoA standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of these critical reagents in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

For long-term stability, it is recommended to store this compound standards at -80°C.[1] Storage at -20°C is suitable for shorter periods, but for storage exceeding several weeks, -80°C is crucial to minimize degradation.[1]

Q2: In what form should the standard be stored (powder vs. solution)?

If received as a powder, it is best to store it as such at ≤ -16°C in a glass container with a Teflon-lined closure. For use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent, aliquot it into single-use vials, and store at -80°C. This approach minimizes the introduction of moisture and repeated freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions and should not be stored in this manner for extended periods.

Q3: What solvents are recommended for reconstituting and storing this compound?

A non-aqueous solvent is recommended for reconstituting the standard just prior to analysis.[1] For a stock solution, methanol (B129727) or a mixture of methanol and chloroform (B151607) can be used. It is critical to use high-purity solvents and store the resulting solution in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[2] Some studies have also shown that resuspending acyl-CoAs in a 10% trichloroacetic acid (TCA) solution can improve stability for storage.[2]

Q4: How many freeze-thaw cycles can a this compound standard tolerate?

It is strongly recommended to avoid multiple freeze-thaw cycles. Significant degradation of acyl-CoA standards has been observed after as few as two freeze-thaw cycles, with substantial loss after five cycles.[3] The best practice is to aliquot the stock solution into single-use volumes to be thawed only once before use.

Q5: What are the common degradation products of this compound?

The primary degradation pathways for acyl-CoAs include hydrolysis of the thioester bond, leading to the formation of free coenzyme A (CoA-SH) and 9-methylpentadecanoic acid. Oxidation of the fatty acid chain can also occur, particularly if the sample is exposed to air and light.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound in Analysis

Possible Cause Recommended Solution
Standard Degradation Ensure proper storage conditions (-80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from a new, single-use aliquot of the stock solution.
Improper Sample Handling Keep samples on ice during preparation.[1] Use glass or Teflon-coated labware to prevent adsorption to plastic surfaces.[2]
Hydrolysis during Extraction If performing extractions from biological matrices, ensure the quenching of metabolic activity is rapid and complete. Work quickly and at low temperatures.
Instrumental Issues Verify the mass spectrometer and liquid chromatography system are performing optimally. Run a system suitability test with a fresh, reliable standard.

Issue 2: Inconsistent or Poorly Reproducible Quantification

Possible Cause Recommended Solution
Inconsistent Aliquoting Ensure aliquots are of a consistent volume. When preparing dilutions, use calibrated pipettes and proper technique.
Matrix Effects If analyzing samples in a complex matrix, matrix effects can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the ideal solution. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be an effective alternative as it is typically not present in biological samples.[1]
Variable Extraction Efficiency Optimize and validate the extraction protocol to ensure consistent recovery. The addition of an internal standard prior to extraction can help correct for variability.
Partial Solubility Ensure the standard is fully dissolved in the chosen solvent. Vortexing and gentle warming may be necessary.

Long-Term Storage Stability Data (Generalized)

Storage ConditionSolventEstimated Stability (Remaining Purity >90%)
-80°C Methanol > 12 months
-80°C 10% Trichloroacetic Acid > 12 months
-20°CMethanol3 - 6 months
4°CAqueous Buffer (pH 7.4)< 24 hours
Room TemperatureAqueous Buffer (pH 7.4)< 2 hours

Experimental Protocols

Protocol for Preparation of Stock Solution

  • Allow the powdered this compound standard to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Reconstitute the powder in high-purity methanol to a desired concentration (e.g., 1 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use glass vials with Teflon-lined caps.

  • Store the aliquots at -80°C.

Visual Workflow

Troubleshooting Workflow for Poor this compound Signal

G start Start: Low/No Signal Detected check_storage Verify Storage Conditions (-80°C, minimal freeze-thaw) start->check_storage prep_fresh Prepare Fresh Standard from New Aliquot check_storage->prep_fresh Incorrect Storage check_handling Review Sample Handling (Ice, Glassware) check_storage->check_handling Correct Storage reanalyze Re-analyze Sample prep_fresh->reanalyze end_good Signal Restored: Problem Solved reanalyze->end_good Signal OK end_bad Signal Still Low: Further Investigation Needed reanalyze->end_bad Signal Not OK optimize_handling Optimize Handling Protocol check_handling->optimize_handling Improper Handling check_instrument Check Instrument Performance (System Suitability Test) check_handling->check_instrument Proper Handling optimize_handling->reanalyze instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Performance Issue consult_expert Consult Senior Scientist or Instrument Specialist check_instrument->consult_expert No Obvious Issue instrument_maintenance->reanalyze consult_expert->end_bad

Caption: Troubleshooting workflow for diagnosing the cause of a low or absent analytical signal for this compound.

References

Validation & Comparative

Differentiating 9-Methylpentadecanoyl-CoA from its Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is a critical challenge in metabolomics and drug development. Methyl-branched fatty acyl-CoAs, such as 9-methylpentadecanoyl-CoA, and their isomers play significant roles in various biological processes. Distinguishing between these closely related structures by mass spectrometry (MS) is essential for accurate biomarker identification and understanding metabolic pathways. This guide provides an objective comparison of mass spectrometric approaches for differentiating this compound from its other methyl-branched isomers, supported by established fragmentation principles and detailed experimental protocols.

Introduction to Isomeric Differentiation by Mass Spectrometry

Constitutional isomers of fatty acids, such as those with a methyl branch at different positions along the acyl chain, possess the same elemental composition and thus the same exact mass. Consequently, single-stage mass spectrometry is generally insufficient for their differentiation. Tandem mass spectrometry (MS/MS), however, can induce characteristic fragmentation patterns that are diagnostic of the methyl branch position.

For analysis, fatty acyl-CoAs are typically hydrolyzed and derivatized to fatty acid methyl esters (FAMEs). This enhances their volatility for gas chromatography (GC) separation and provides consistent fragmentation behavior upon electron ionization (EI). The location of the methyl group on the fatty acid chain directs the fragmentation pathways during collision-induced dissociation (CID), yielding unique product ions for each isomer.

Comparison of Fragmentation Patterns

The key to differentiating methyl-branched FAME isomers lies in the analysis of their MS/MS spectra. The methyl group creates a point of weakness in the carbon chain, leading to preferential cleavage on either side of the branch.

For a 16-carbon methyl-branched fatty acid methyl ester, such as methyl 9-methylpentadecanoate, the most informative fragments arise from the cleavage of the C-C bonds adjacent to the methyl-substituted carbon. The resulting carbocations will have different masses depending on the position of the methyl group.

Below is a comparative table of the predicted major diagnostic fragment ions for the methyl esters of 8-, 9-, and 10-methylpentadecanoic acid.

IsomerPredicted Major Fragment Ions (m/z) from Cleavage Adjacent to the Methyl Branch
Methyl 8-methylpentadecanoate Cleavage at C7-C8 and C8-C9 is expected to yield diagnostic ions.
Methyl 9-methylpentadecanoate Cleavage at C8-C9 and C9-C10 is expected to yield diagnostic ions.
Methyl 10-methylpentadecanoate Cleavage at C9-C10 and C10-C11 is expected to yield diagnostic ions.
iso-16:0 (14-methylpentadecanoate) Characteristic loss of a propyl group ([M-43]⁺).
anteiso-16:0 (13-methylpentadecanoate) Characteristic loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).

Note: The molecular ion [M]⁺ for a C17H34O2 methyl ester is m/z 270.4.

The relative abundance of the fragment ions resulting from cleavage on either side of the methyl branch provides a fingerprint for each isomer. By comparing the obtained MS/MS spectrum with the predicted fragmentation patterns, the position of the methyl group can be confidently assigned.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the successful differentiation of fatty acid isomers.

Sample Preparation: Conversion of Fatty Acyl-CoA to FAMEs
  • Hydrolysis: The fatty acyl-CoA sample is hydrolyzed to the free fatty acid using a strong base, such as 0.5 M KOH in methanol (B129727), by heating at 60-100°C for 15-30 minutes.

  • Acidification: The reaction mixture is then acidified with an acid, for example, 1 M HCl, to protonate the free fatty acid.

  • Extraction: The free fatty acid is extracted from the aqueous phase using an organic solvent like hexane (B92381) or diethyl ether. The organic phase is collected and dried under a stream of nitrogen.

  • Methylation: The dried fatty acid residue is methylated. A common and effective method is to use 14% boron trifluoride in methanol (BF3-MeOH). The sample is heated with the BF3-MeOH reagent at 60-100°C for 5-15 minutes.

  • Extraction of FAMEs: After cooling, water and an extraction solvent (e.g., hexane) are added. The mixture is vortexed, and the upper organic layer containing the FAMEs is carefully collected.

  • Final Preparation: The solvent is evaporated, and the FAMEs are reconstituted in a suitable solvent for GC-MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of FAMEs.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Oven Program: A temperature gradient is employed to ensure good separation of the FAMEs. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at a rate of 5-10°C/min, and holding for a final period.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • MS1 Scan: A full scan is initially performed to identify the molecular ions of the FAMEs of interest.

    • MS/MS (Product Ion Scan): The molecular ion of the target FAME isomer (m/z 270.4 for methyl-C16:0) is isolated in the first mass analyzer (e.g., a quadrupole).

    • Collision-Induced Dissociation (CID): The isolated ions are fragmented in a collision cell using an inert gas (e.g., argon). The collision energy should be optimized to produce a rich spectrum of fragment ions.

    • MS2 Scan: The resulting fragment ions are analyzed in the second mass analyzer.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Interpretation FattyAcylCoA Fatty Acyl-CoA Sample Hydrolysis Alkaline Hydrolysis (e.g., KOH/MeOH) FattyAcylCoA->Hydrolysis FFA Free Fatty Acid Hydrolysis->FFA Methylation Methylation (e.g., BF3/MeOH) FFA->Methylation FAME Fatty Acid Methyl Ester (FAME) Methylation->FAME GC Gas Chromatography (Separation) FAME->GC EI Electron Ionization (70 eV) GC->EI MS1 MS1: Isolation of Molecular Ion [M]˙⁺ EI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analysis of Fragment Ions CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Comparison Comparison with Predicted Fragmentation Patterns Spectrum->Comparison Identification Isomer Identification Comparison->Identification

Caption: Experimental workflow for the differentiation of methyl-branched fatty acyl-CoA isomers.

fragmentation_pathway cluster_9_methyl Fragmentation of Methyl 9-Methylpentadecanoate cluster_isomers Comparison with Other Isomers parent_ion [CH3(CH2)5CH(CH3)(CH2)7COOCH3]˙⁺ (m/z 270.4) frag_a Fragment A Cleavage at C8-C9 parent_ion->frag_a Loss of C8H17 radical frag_b Fragment B Cleavage at C9-C10 parent_ion->frag_b Loss of C7H14(CH3) radical isomer_8 8-Methyl Isomer Different m/z for A and B frag_a->isomer_8 isomer_10 10-Methyl Isomer Different m/z for A and B frag_b->isomer_10

Caption: Logical relationship of fragmentation for identifying the 9-methyl isomer.

Validation of a quantitative assay for 9-Methylpentadecanoyl-CoA using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Validation of a Quantitative Assay for 9-Methylpentadecanoyl-CoA

For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species is paramount for understanding metabolic pathways and disease progression. This guide provides a comprehensive comparison of potential analytical methods for the validation of a quantitative assay for this compound, a branched-chain fatty acyl-CoA. Due to the current lack of a specific certified reference material for this compound, this guide outlines a validation strategy using surrogate standards and compares the performance of relevant analytical techniques.

The quantification of acyl-CoA thioesters is crucial for delving into cellular metabolism in both healthy and diseased states.[1] While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and specificity.[1] Alternative methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays.

Comparison of Analytical Methods

The choice of analytical method depends on factors such as the required sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a comparison of potential methods for the analysis of this compound.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1][2]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS Method

This method offers the highest sensitivity and specificity for the quantification of acyl-CoAs.[1][3][4]

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Load 500 µL of the sample onto the cartridge.[1]

  • Wash the cartridge with 2 mL of 5% methanol in water.[1]

  • Elute the analyte with 1 mL of methanol.[1]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a suitable modifier.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.[3][4]

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

HPLC with UV/Fluorescence Detection

This method is less sensitive than LC-MS/MS and may require derivatization to enhance detection.

Derivatization (for Fluorescence Detection):

  • React the sample with a thiol-specific fluorescent labeling agent.[1]

HPLC:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: Acetonitrile/water gradient.[1]

  • Detector: UV or Fluorescence detector with appropriate excitation and emission wavelengths.[1]

Enzymatic Assay

Enzymatic assays are highly specific but may have lower throughput.

  • The assay relies on the specific enzymatic conversion of the analyte.[1]

  • This conversion leads to a measurable change in absorbance or fluorescence.[1]

  • For example, the reaction can be coupled to the production of NADH, which can be measured by absorbance at 340 nm.[1]

Visualizing the Workflow and Validation

Clear diagrams of the experimental workflow and the logic of the validation process are essential for reproducibility and understanding.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Validation Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

Validation_Logic cluster_validation_params Validation Parameters Assay Quantitative Assay for This compound Linearity Linearity & Range Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Specificity Specificity Assay->Specificity LOD Limit of Detection (LOD) Assay->LOD LOQ Limit of Quantification (LOQ) Assay->LOQ Robustness Robustness Assay->Robustness CRM Certified Reference Material (Surrogate) CRM->Accuracy CRM->Precision Spiked Spiked Samples Spiked->Accuracy Real Real Samples Real->Specificity

References

A Comparative Analysis of Straight-Chain versus Branched-Chain Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The metabolism of acyl-Coenzyme A (acyl-CoA) is a cornerstone of cellular energy homeostasis and biosynthetic processes. Acyl-CoAs, thioesters of fatty acids and coenzyme A, are central intermediates in numerous metabolic pathways. While the metabolism of straight-chain acyl-CoAs via β-oxidation is a well-established paradigm of cellular energy production, the metabolic fate of branched-chain acyl-CoAs presents a more complex picture, involving alternative oxidative pathways and distinct enzymatic machinery. This guide provides a comparative analysis of these two metabolic routes, offering insights into their key differences, regulatory mechanisms, and the experimental approaches used for their investigation.

Key Metabolic Differences at a Glance

Straight-chain and branched-chain acyl-CoA metabolism diverge significantly in their primary oxidative pathways, the enzymes involved, and their metabolic products. Straight-chain fatty acids are typically degraded through a recurring four-step process of β-oxidation, primarily within the mitochondria, to yield acetyl-CoA. In contrast, branched-chain fatty acids, often derived from the catabolism of branched-chain amino acids (BCAAs) or dietary sources, require additional enzymatic steps to overcome the steric hindrance posed by their branched structure. For instance, phytanic acid, a branched-chain fatty acid, undergoes α-oxidation in peroxisomes before it can enter the β-oxidation pathway.

Quantitative Comparison of Acyl-CoA Metabolism

The efficiency and substrate preference of the enzymes involved in straight-chain and branched-chain acyl-CoA metabolism differ significantly. These differences are reflected in their kinetic parameters and the cellular concentrations of their respective acyl-CoA species.

Table 1: Comparative Enzyme Kinetics of Acyl-CoA Dehydrogenases
EnzymeSubstrateKm (µM)Vmax (min⁻¹)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)3.3980[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanoyl-CoA (C12)1.6550[1]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA--[2]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoA--[3]
Table 2: Cellular Concentrations of Acyl-CoAs in Rat Tissues (nmol/g wet weight)
Acyl-CoA SpeciesLiverMuscleSource
Total Acyl-CoA83 ± 11-[4]
Acetyl-CoA~0.100–0.350 (nmol/mg protein)-[5]
Long-Chain Acyl-CoA4-8-

Note: Data on the specific concentrations of branched-chain acyl-CoAs are less abundant and often presented in the context of specific metabolic disorders.

Metabolic Pathways and Regulation

The catabolism of straight-chain and branched-chain acyl-CoAs is tightly regulated to meet the energetic and biosynthetic demands of the cell.

Straight-Chain Acyl-CoA Metabolism: β-Oxidation

The primary pathway for the degradation of straight-chain fatty acids is β-oxidation, which occurs in the mitochondria. This cyclical process sequentially shortens the acyl-CoA chain by two carbons in each round, producing acetyl-CoA, NADH, and FADH2.

beta_oxidation cluster_mito Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine Mitochondrial_Matrix Mitochondrial Matrix CPT2 CPT2 Acyl_Carnitine->CPT2 Translocase Acyl_CoA_Mito Acyl-CoA CPT2->Acyl_CoA_Mito Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Mito->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD⁺ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA (enters next cycle) Thiolase->Shortened_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle bcaa_catabolism cluster_leucine Leucine cluster_isoleucine Isoleucine cluster_valine Valine Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT KIC α-Ketoisocaproate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIC->BCKDH Isovaleryl_CoA Isovaleryl-CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Acetyl_CoA_Leu Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_Leu->TCA_Cycle Acetoacetate Acetoacetate Isoleucine Isoleucine Isoleucine->BCAT KMV α-Keto-β-methylvalerate KMV->BCKDH Methylbutyryl_CoA α-Methylbutyryl-CoA SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Methylbutyryl_CoA->SBCAD Propionyl_CoA_Ile Propionyl-CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA_Ile->Succinyl_CoA Acetyl_CoA_Ile Acetyl-CoA Acetyl_CoA_Ile->TCA_Cycle Valine Valine Valine->BCAT KIV α-Ketoisovalerate KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA IBD Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD Propionyl_CoA_Val Propionyl-CoA Propionyl_CoA_Val->Succinyl_CoA BCAT->KIC BCAT->KMV BCAT->KIV BCKDH->Isovaleryl_CoA BCKDH->Methylbutyryl_CoA BCKDH->Isobutyryl_CoA IVD->Acetyl_CoA_Leu IVD->Acetoacetate SBCAD->Propionyl_CoA_Ile SBCAD->Acetyl_CoA_Ile IBD->Propionyl_CoA_Val Succinyl_CoA->TCA_Cycle experimental_workflow cluster_samples Sample Collection cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation Tissue_Cells Tissues or Cells Homogenization Homogenization Tissue_Cells->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Enzyme_Assay Enzyme Activity Assays Homogenization->Enzyme_Assay LCMS LC-MS/MS for Acyl-CoA Profiling SPE->LCMS Quantification Quantification of Acyl-CoA Levels LCMS->Quantification Kinetics Determination of Enzyme Kinetics Enzyme_Assay->Kinetics Comparison Comparative Analysis Quantification->Comparison Kinetics->Comparison

References

A Comparative Analysis of 9-Methylpentadecanoyl-CoA and Other Membrane Fluidity Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of the cell membrane is a critical biophysical property essential for a vast array of cellular functions, including signal transduction, nutrient transport, and cell adhesion. This property is dynamically regulated by the lipid composition of the bilayer. While cholesterol is the most well-known regulator of membrane fluidity in eukaryotes, and unsaturated fatty acids are widely recognized for their fluidizing effects, other molecules, such as branched-chain fatty acids (BCFAs), play significant roles, particularly in prokaryotes. This guide provides a functional comparison of 9-Methylpentadecanoyl-CoA, a representative branched-chain fatty acyl-CoA, with established membrane fluidity modulators like cholesterol and the common unsaturated fatty acid, oleic acid. We will delve into their mechanisms of action, present comparative experimental data, detail the methodologies for key experiments, and explore the downstream effects on critical signaling pathways.

Mechanisms of Action

The ability of a molecule to alter membrane fluidity stems from its structure and how it intercalates within the phospholipid bilayer, affecting the packing and motion of the lipid acyl chains.

  • This compound (and other BCFAs): Branched-chain fatty acids, such as 9-methylpentadecanoic acid, introduce steric hindrance within the membrane's hydrophobic core.[1] The methyl branch disrupts the tight, ordered packing of the otherwise straight saturated acyl chains.[1] This disruption increases the space between phospholipid tails, which in turn reduces the van der Waals forces that stabilize the membrane.[1] Consequently, this leads to an increase in membrane fluidity, a decrease in the phase transition temperature (Tm), and a more disordered state, analogous to the effect of unsaturated fatty acids.[2][3]

  • Cholesterol: Cholesterol's effect is uniquely bidirectional and temperature-dependent. Its rigid, planar steroid ring structure intercalates between phospholipids (B1166683). At high temperatures (above the membrane's Tm), cholesterol restricts the excessive movement of fatty acid chains, thereby decreasing fluidity and increasing membrane order.[4] Conversely, at low temperatures (below the Tm), it prevents the phospholipids from packing too tightly and forming a crystalline gel phase, thus increasing fluidity and maintaining membrane function.[4][5] This buffering capacity is crucial for cellular homeostasis across varying thermal conditions.[4][6]

  • Unsaturated Fatty Acids (e.g., Oleic Acid): The presence of one or more cis-double bonds in the acyl chains of unsaturated fatty acids introduces kinks or bends.[7][8] These kinks prevent the fatty acids from packing closely together, significantly increasing the intermolecular space and reducing van der Waals interactions.[4][8] This leads to a substantial increase in membrane fluidity and a lower melting temperature.[4][9] The fluidizing effect generally increases with the number of double bonds.[8]

Comparative Performance Data

Direct quantitative comparison of these regulators is challenging as their effects are highly dependent on the specific lipid composition of the membrane, temperature, and the concentration of the regulator itself. The following tables summarize representative data from various studies to illustrate their distinct impacts.

Table 1: Effect on Membrane Phase Transition Temperature (Tm)

RegulatorModel MembraneConcentrationChange in Tm (°C)Experimental MethodReference
Baseline (Control) DPPC Liposomes0%41.68 °CDSC[10]
Branched-Chain Fatty Acid (a15:0) DMPC LiposomesNot SpecifiedIncrease (Shift to higher temp)DSC[11]
Cholesterol DPPC Liposomes20 mol%Broadening and elimination of sharp transitionDSC[12]
Unsaturated Fatty Acid (DHA) DPPC LiposomesNot Specified-1.28 °C (relative to control)DSC[10]

Note: Data is compiled from different studies and should be used for qualitative comparison. a15:0 (anteiso-pentadecanoic acid) is a BCFAs similar in principle to 9-methylpentadecanoic acid. DMPC is Dimyristoylphosphatidylcholine; DPPC is Dipalmitoylphosphatidylcholine. A shift to a higher temperature for a15:0 suggests an ordering effect in that specific DMPC system, contrary to the general fluidizing expectation, highlighting context dependency.[11]

Table 2: Effect on Membrane Order/Fluidity (Fluorescence-Based Assays)

RegulatorModel/Cell SystemParameterEffectExperimental MethodReference
Branched-Chain Fatty Acid (12-MTA) Lipid BilayerOrder Parameter (S)IncreaseTime-resolved Fluorescence Anisotropy[13]
Branched-Chain Fatty Acid (12-MTA) Lipid BilayerRotational Diffusion (Dw)DecreaseTime-resolved Fluorescence Anisotropy[13]
Cholesterol DMPC LiposomesFluorescence Anisotropy (DPH)Increase (decreased fluidity)Fluorescence Anisotropy[5]
Unsaturated Fatty Acid (Oleic Acid) Cholesterol/Phospholipid MonolayerFluidityIncreaseLangmuir Monolayer Technique[7][14]
Unsaturated Fatty Acid (DHA) SH-SY5Y cellsFluidityIncrease (for ≥4 double bonds)FCVJ Fluorescence[8]

Note: 12-MTA is 12-methyltridecanoic acid. An increase in Order Parameter (S) or Fluorescence Anisotropy corresponds to a decrease in membrane fluidity.

Experimental Protocols

Accurate assessment of membrane fluidity relies on precise biophysical techniques. Below are detailed protocols for the key experimental methods cited.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers.[9]

Protocol for Liposome (B1194612) Analysis:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids (e.g., DPPC) and the regulator (e.g., cholesterol) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with a suitable buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the primary lipid.

  • Sample Preparation: Transfer a precise amount (e.g., 10-20 µL) of the liposome suspension (typically 1-2 mg/mL) into an aluminum DSC pan.[9][15] Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement: Place the sample and reference pans into the calorimeter. Equilibrate the system at a starting temperature well below the expected Tm (e.g., 15°C).[9]

  • Heating Scan: Heat the sample at a constant rate (e.g., 1-5 °C/min) to a temperature well above the Tm (e.g., 55°C).[9]

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH). Changes in the shape, position, and enthalpy of the peak upon addition of a regulator indicate its effect on membrane properties.[16]

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with water penetration into the bilayer and thus lipid packing and fluidity.[2]

Protocol for Bacterial Cell Analysis:

  • Cell Culture: Grow bacteria (e.g., Bacillus subtilis) to the mid-exponential phase in a suitable growth medium.[17]

  • Laurdan Staining: Harvest the cells by centrifugation and wash them with a pre-warmed buffer (e.g., PBS). Resuspend the cells in the buffer containing 5-10 µM Laurdan and incubate for 10-30 minutes at the desired temperature, protected from light.[17][18]

  • Fluorescence Measurement: Transfer the stained cell suspension to a cuvette or a microplate.[17] Measure the fluorescence intensity at two emission wavelengths, typically 440 nm (characteristic of the ordered/gel phase) and 490-500 nm (characteristic of the disordered/liquid-crystalline phase), using an excitation wavelength of 350 nm.[18]

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[18] A higher GP value (closer to +1) indicates lower water penetration and a more ordered, less fluid membrane. A lower GP value (closer to -1) indicates a more fluid, disordered membrane.[18] This can also be adapted for fluorescence microscopy to visualize fluidity domains within single cells.[17]

Fluorescence Anisotropy (Steady-State)

This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the membrane. Slower rotation in a more viscous (less fluid) environment results in higher anisotropy.[15][19]

Protocol for Liposome Analysis:

  • Probe Incorporation: Prepare liposomes as described for DSC. Add a small aliquot of a concentrated DPH stock solution (in a suitable solvent like THF or DMF) to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500. Incubate for at least 30 minutes at a temperature above the Tm to ensure complete incorporation of the probe into the hydrophobic core.[20]

  • Anisotropy Measurement: Place the sample in a temperature-controlled fluorometer. Excite the sample with vertically polarized light (e.g., 360 nm for DPH).[2]

  • Emission Reading: Measure the intensity of the emitted fluorescence through polarizers oriented vertically (Ivv) and horizontally (Ivh) relative to the excitation polarizer (e.g., at 430 nm for DPH).[2]

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) Where G is an instrument-specific correction factor (G-factor). A higher value of 'r' indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity.[19]

Visualization of Methodologies and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental Workflow and Signaling Diagrams

experimental_workflow cluster_dsc DSC Protocol cluster_laurdan Laurdan GP Protocol cluster_anisotropy Fluorescence Anisotropy Protocol dsc1 Liposome Preparation dsc2 Sample Loading into Pans dsc1->dsc2 dsc3 Heating Scan dsc2->dsc3 dsc4 Data Analysis (Thermogram) dsc3->dsc4 l1 Cell Culture & Staining l2 Fluorescence Measurement (440nm & 490nm) l1->l2 l3 GP Value Calculation l2->l3 fa1 Liposome & DPH Incubation fa2 Measure Polarized Emission (I_vv & I_vh) fa1->fa2 fa3 Anisotropy (r) Calculation fa2->fa3 mechanism_of_action cluster_bilayer Phospholipid Bilayer bcfa Branched-Chain FA (e.g., 9-Methylpentadecanoyl) fluidity_inc Increases Fluidity bcfa->fluidity_inc Disrupts Packing chol Cholesterol fluidity_buffer Buffers Fluidity chol->fluidity_buffer un_fa Unsaturated FA (e.g., Oleic Acid) un_fa->fluidity_inc Kinks in Chain fluidity_dec Decreases Fluidity (at high temp) fluidity_buffer->fluidity_inc Prevents Packing (at low temp) fluidity_buffer->fluidity_dec Restricts Motion signaling_pathways cluster_gpcr GPCR Signaling cluster_rtk RTK Signaling gpcr_inactive Inactive GPCR gpcr_active Active GPCR gpcr_inactive->gpcr_active g_protein G-Protein Activation gpcr_active->g_protein downstream Downstream Signaling g_protein->downstream rtk_monomer RTK Monomer rtk_dimer Active RTK Dimer rtk_monomer->rtk_dimer autophos Autophosphorylation rtk_dimer->autophos rtk_downstream Downstream Signaling autophos->rtk_downstream fluidity Increased Membrane Fluidity fluidity->gpcr_active Shifts Equilibrium fluidity->rtk_dimer Facilitates Dimerization (in non-raft regions)

References

Confirming the Identity of 9-Methylpentadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific lipid molecules are critical for advancing research in metabolic diseases and drug development. 9-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, presents a unique analytical challenge due to its structural similarity to other lipid isomers. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the definitive identification of this compound, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: Unparalleled Specificity

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the analysis of complex lipids like this compound. Its ability to provide high mass accuracy and resolve isotopic fine structures allows for the unambiguous determination of elemental composition, a critical step in distinguishing between isobaric and isomeric species.

Performance Comparison of Analytical Methods

The following table summarizes the key performance metrics of HRMS compared to other common analytical techniques for the analysis of branched-chain fatty acyl-CoAs.

Analytical MethodPrincipleResolutionMass Accuracy (ppm)Sensitivity (LOD)ThroughputKey AdvantagesKey Limitations
LC-HRMS (e.g., Q-TOF, Orbitrap) Measures mass-to-charge ratio with high precision.>10,000<5fmol to pmolMediumHigh specificity and confidence in identification; structural elucidation via MS/MS.Higher instrument cost; data analysis can be complex.
LC-MS/MS (Triple Quadrupole) Selects a precursor ion and fragments it to produce characteristic product ions.Unit Mass>100amol to fmolHighExcellent sensitivity and quantitative capabilities for targeted analysis.Limited to known compounds; lower resolution than HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis. Requires derivatization for fatty acyl-CoAs.Unit Mass>100pmolHighRobust and widely available; excellent for volatile compounds.Derivatization required, which can introduce variability; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Not ApplicableNot Applicableµmol to mmolLowProvides detailed structural information without fragmentation.Low sensitivity; requires larger sample amounts.

Experimental Protocol: Identification of this compound by LC-HRMS

This protocol outlines a typical workflow for the extraction and analysis of this compound from biological samples using liquid chromatography-high-resolution mass spectrometry.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a robust method for isolating and concentrating acyl-CoAs from complex biological matrices.

  • Materials:

  • Procedure:

    • Spike the sample with the internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a solution of acetonitrile and water with 0.1% ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

LC-HRMS Analysis
  • Instrumentation:

    • Ultra-high-performance liquid chromatography (UHPLC) system

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 150-1500

    • Resolution: > 40,000

    • Data Acquisition: Full scan MS and data-dependent MS/MS

Data Analysis
  • Extract the ion chromatogram for the theoretical exact mass of this compound ([M+H]⁺).

  • Confirm the retention time against an authentic standard if available.

  • Analyze the high-resolution mass spectrum to determine the elemental composition from the accurate mass and isotopic pattern.

  • Fragment the precursor ion using MS/MS and compare the fragmentation pattern with known fragmentation pathways of acyl-CoAs to confirm the identity. A characteristic neutral loss of 507 Da (adenosine 3',5'-diphosphate) is typically observed.

Visualizing the Workflow and Potential Signaling Context

To aid in the conceptual understanding of the experimental process and the potential biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC UHPLC Separation Reconstitution->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS DataProcessing Data Processing HRMS->DataProcessing Identification Identification (Accurate Mass, RT, MS/MS) DataProcessing->Identification Quantification Quantification Identification->Quantification signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 FattyAcid Fatty Acids Nine_MP_CoA This compound FattyAcid->Nine_MP_CoA Nine_MP_CoA->CPT1 LipidSignaling Lipid Signaling (e.g., Protein Acylation) Nine_MP_CoA->LipidSignaling BetaOxidation β-Oxidation CPT1->BetaOxidation Mitochondrial Import

Inter-laboratory comparison of 9-Methylpentadecanoyl-CoA quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Inter-laboratory Quantification of 9-Methylpentadecanoyl-CoA

Objective Comparison of Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a branched-chain fatty acyl-CoA, is critical for understanding its role in various metabolic pathways and for potential therapeutic development. This guide provides a comparative overview of the predominant analytical methods used for the quantification of branched-chain and long-chain fatty acyl-CoAs, offering insights that can be extrapolated to the analysis of this compound. Due to a lack of direct inter-laboratory comparison studies for this compound, this document synthesizes data from studies on structurally similar analytes to present a guide for methodological selection and validation.

The primary techniques for the quantification of acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity.

Data Summary: Performance Characteristics of Quantification Methods

The following table summarizes typical performance metrics for LC-MS/MS and GC-MS methods based on published data for long-chain and branched-chain fatty acyl-CoAs. These values can serve as a benchmark for laboratories developing and validating methods for this compound.

Performance MetricLC-MS/MSGC-MS
Limit of Detection (LOD) 1-5 fmol0.2 ng (for derivatized fatty acids)
Limit of Quantification (LOQ) Typically in the low fmol to pmol rangeTypically in the low ng range
Accuracy 94.8% to 110.8%[1]High, but can be influenced by derivatization efficiency
Precision (Inter-run) 2.6% to 12.2%[1]Generally <15% RSD
Precision (Intra-run) 1.2% to 4.4%[1]Generally <10% RSD
Linearity (r²) >0.99>0.99
Sample Throughput High, with run times as short as 3 minutes[2]Lower, due to longer chromatographic runs and derivatization steps
Specificity Very high, due to SRM/MRM transitionsHigh, but may have co-elution issues with isomers[3]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the direct quantification of acyl-CoAs from biological matrices.

1. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from tissue or cell samples using a solvent mixture, often containing an acidic component to precipitate proteins and an organic solvent to extract the lipids. A common method involves solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.

  • Internal Standards: Stable isotope-labeled internal standards are crucial for accurate quantification to account for matrix effects and variations in extraction efficiency.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is frequently used for separating long-chain acyl-CoAs.[1] For a broader range of acyl-CoAs, a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed.

  • Mobile Phase: A typical mobile phase consists of a binary gradient with an aqueous component (e.g., water with ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) with ammonium hydroxide).[1][4]

3. Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI) is commonly used.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. This involves monitoring the transition of the precursor ion to a specific product ion. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for fatty acid analysis, but requires the conversion of non-volatile acyl-CoAs to volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation:

  • Hydrolysis: The acyl-CoA is first hydrolyzed to release the free fatty acid. This can be achieved through acidic or alkaline hydrolysis.

  • Derivatization: The free fatty acid is then converted to a volatile FAME through esterification, commonly using methanol (B129727) with an acid catalyst.

  • Extraction: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).

  • Internal Standards: Deuterated fatty acid internal standards are added prior to extraction to control for variability in hydrolysis and derivatization.[3]

2. Chromatographic Separation:

  • Column: A medium polarity capillary column is typically used to separate the FAMEs.[3]

  • Carrier Gas: Helium is the most common carrier gas.

3. Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the target FAMEs.[3]

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Biological Sample lcms_extraction Acyl-CoA Extraction (e.g., SPE) lcms_start->lcms_extraction lcms_separation UPLC/HPLC Separation (Reversed-Phase) lcms_extraction->lcms_separation lcms_detection Tandem MS Detection (ESI+, MRM) lcms_separation->lcms_detection lcms_quant Quantification lcms_detection->lcms_quant gcms_start Biological Sample gcms_hydrolysis Hydrolysis gcms_start->gcms_hydrolysis gcms_derivatization Derivatization to FAMEs gcms_hydrolysis->gcms_derivatization gcms_extraction FAME Extraction gcms_derivatization->gcms_extraction gcms_separation GC Separation gcms_extraction->gcms_separation gcms_detection MS Detection (EI, SIM) gcms_separation->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS quantification.

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway of this compound precursor Branched-Chain Amino Acid (e.g., Isoleucine) intermediate Branched-Chain α-Keto Acid precursor->intermediate nine_mpa_coa This compound intermediate->nine_mpa_coa Fatty Acid Synthase elongation Fatty Acid Elongation nine_mpa_coa->elongation desaturation Fatty Acid Desaturation nine_mpa_coa->desaturation complex_lipid Incorporation into Complex Lipids (e.g., Phospholipids, TAGs) elongation->complex_lipid desaturation->complex_lipid

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion and Recommendations

For the specific and sensitive quantification of this compound, LC-MS/MS is the recommended methodology . Its ability to directly measure the intact acyl-CoA molecule provides higher specificity and reduces the sample preparation complexity and potential for analyte loss associated with the hydrolysis and derivatization steps required for GC-MS. The superior sensitivity of modern LC-MS/MS systems also allows for the analysis of smaller sample sizes.

GC-MS remains a viable alternative, particularly in laboratories where it is well-established for fatty acid analysis. However, careful validation of the hydrolysis and derivatization steps is critical to ensure accurate and reproducible quantification of this compound.

For any inter-laboratory comparison, the use of a common, well-characterized reference material and a harmonized, detailed standard operating procedure are essential to ensure data comparability and reliability. The development of such standards for this compound will be a crucial step forward for the research community.

References

A Comparative Guide to the Biological Activity of 9-Methylpentadecanoyl-CoA and Pentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 9-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, pentadecanoyl-CoA. The information presented is based on current scientific understanding of fatty acid metabolism and signaling. While direct comparative studies on these two specific molecules are limited, this guide synthesizes available data on related compounds to offer valuable insights for research and development.

Introduction

Fatty acyl-CoAs are critical intermediates in lipid metabolism and cellular signaling. Their structure, particularly the presence and position of methyl branches, can significantly influence their metabolic fate and biological effects. Pentadecanoyl-CoA is the activated form of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid that is increasingly recognized for its potential health benefits. In contrast, this compound represents a branched-chain fatty acid (BCFA) whose biological activities are less characterized but are of growing interest due to the diverse roles of BCFAs in cellular processes.

Metabolic Pathways and Enzyme Kinetics

The initial and rate-limiting step in the mitochondrial beta-oxidation of long-chain fatty acids is catalyzed by acyl-CoA dehydrogenases (ACADs). The substrate specificity of these enzymes is a key determinant of the metabolic efficiency of different fatty acyl-CoAs.

The entry of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation is dependent on the carnitine palmitoyltransferase (CPT) system.[5][6] The efficiency of this transport can be influenced by the structure of the acyl-CoA.[7]

Table 1: Postulated Comparison of Metabolic Parameters

ParameterThis compoundPentadecanoyl-CoARationale/Supporting Evidence
Primary Oxidative Pathway Likely mitochondrial β-oxidation, potentially with lower efficiency. Peroxisomal oxidation is also a possibility for BCFAs.Mitochondrial β-oxidation.Straight-chain fatty acids are primarily metabolized in the mitochondria. Branched-chain fatty acids can be metabolized in both mitochondria and peroxisomes.
Key Dehydrogenase(s) VLCAD, LCAD, potentially other ACADs with specificity for branched-chains (e.g., ACAD10).[3][8]VLCAD, LCAD.[1]VLCAD has a deep substrate-binding pocket that can accommodate long acyl chains.[9] Some ACADs have demonstrated activity with branched-chain substrates.[3][8][10]
Enzyme Affinity (Km) Likely higher (lower affinity) than pentadecanoyl-CoA for primary β-oxidation enzymes.Likely lower (higher affinity) for primary β-oxidation enzymes.The methyl branch may cause steric hindrance in the active site of some enzymes, reducing binding affinity.
Maximum Velocity (Vmax) Potentially lower than pentadecanoyl-CoA.Expected to be higher than its branched-chain counterpart.Reduced enzyme efficiency with a branched-chain substrate would likely result in a lower maximal reaction rate.
Mitochondrial Transport (CPT System) May have reduced efficiency compared to straight-chain counterparts.Efficiently transported.The specificity of CPT enzymes is influenced by the acyl-CoA chain length and structure.[7]

Below is a generalized workflow for comparing the mitochondrial oxidation of these two fatty acyl-CoAs.

G cluster_0 Experimental Workflow: Comparing Mitochondrial Oxidation A Isolate Mitochondria (e.g., from rat liver) B Incubate Mitochondria with Substrates (Radiolabeled this compound or Pentadecanoyl-CoA) A->B C Measure Rate of Oxygen Consumption (Respirometry) B->C D Quantify β-oxidation Intermediates (HPLC or LC-MS/MS) B->D E Determine Enzyme Kinetics (Vmax, Km for relevant ACADs) B->E G cluster_0 PPARα Activation Pathway Ligand Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) PPAR PPARα Ligand->PPAR Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE Binds to Transcription Increased Transcription of Target Genes (e.g., CPT1, ACADL) PPRE->Transcription

References

Evaluating the Substrate Specificity of Acyl-CoA Dehydrogenases for 9-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) with a focus on their potential activity towards 9-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited direct experimental data on this specific substrate, this guide synthesizes findings from studies on structurally similar branched-chain fatty acids to infer the likely enzymatic activity of different ACADs.

Introduction to Acyl-CoA Dehydrogenases and Branched-Chain Fatty Acid Metabolism

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1] These enzymes exhibit distinct but sometimes overlapping specificities for substrates of varying chain lengths, including short, medium, long, and very-long-chain acyl-CoAs.[1] Additionally, some ACADs are known to metabolize branched-chain fatty acids, which are derived from the diet or the degradation of branched-chain amino acids.[2][3] The metabolism of branched-chain fatty acids is crucial, as their accumulation can be toxic.

This compound is a C16 acyl-CoA with a methyl group at the 9th carbon position. Its metabolism is of interest in understanding the degradation pathways of such modified fatty acids and in the context of metabolic disorders. The efficiency with which different ACADs can process this substrate is dependent on the architecture of their substrate-binding cavities.

Potential Acyl-CoA Dehydrogenase Candidates for this compound Metabolism

Based on existing literature, the following ACADs are the most probable candidates for metabolizing this compound due to their known activity with other long-chain and branched-chain substrates:

  • Acyl-CoA Dehydrogenase 10 (ACAD10): Studies have shown that ACAD10 possesses significant activity towards the branched-chain substrates R and S, 2-methyl-C15-CoA (2-methyl-pentadecanoyl-CoA).[2][4] Given that 2-methyl-C15-CoA is also a C16 branched-chain fatty acid, it is highly probable that ACAD10 can also recognize and process this compound. The substrate-binding site of ACAD10 is suggested to be structured to accommodate such bulky substrates.[5]

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is known to have a broader substrate specificity that includes not only straight-chain but also unsaturated and branched-chain acyl-CoAs.[6][7] Structural analyses have revealed that LCAD has an unusually large substrate-binding cavity, which allows it to accommodate bulky substrates.[5][7] This structural feature makes LCAD a strong candidate for the dehydrogenation of this compound.

  • Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB): This enzyme has the highest activity towards short branched-chain acyl-CoA derivatives, such as (S)-2-methylbutyryl-CoA.[8] While its primary role is in the metabolism of derivatives of branched-chain amino acid degradation, its specificity for branched chains is noteworthy. However, its preference for short-chain substrates makes it a less likely candidate for the long-chain this compound compared to ACAD10 and LCAD.

Comparative Data on Substrate Specificity

EnzymeSubstrateSpecific Activity (mU/mg)Substrate Concentration (µM)Source
ACAD10 R and S, 2-methyl-C15-CoA1.4150[2]

Note: The activity of ACAD10 with 2-methyl-C15-CoA was reported to be considerably lower than that of other ACADs with their optimal substrates, suggesting it may not be the primary enzyme for this substrate in vivo.[2]

Experimental Protocols

The evaluation of acyl-CoA dehydrogenase activity is commonly performed using two primary methods: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and spectrophotometric assays using artificial electron acceptors.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity due to its high sensitivity and specificity, as ETF is the natural electron acceptor for ACADs.[2][3][9]

Principle: The assay measures the decrease in ETF fluorescence as it is reduced by accepting electrons from the ACAD-substrate complex.[3]

Detailed Protocol (Microplate Format): [3]

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a 200 µL reaction mixture containing:

    • 50 mM HEPES or potassium phosphate (B84403) buffer (pH 7.2-7.6)

    • 0.2 mM EDTA

    • Recombinant porcine ETF (concentration to be optimized, typically 1-5 µM)

    • Glucose (e.g., 10 mM), glucose oxidase (e.g., 1 U/mL), and catalase (e.g., 100 U/mL) to create an anaerobic environment enzymatically.

    • Purified recombinant ACAD enzyme or cell/tissue lysate.

  • Initiation of Reaction: Add the acyl-CoA substrate (e.g., this compound) to a final concentration of 25-150 µM to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader with excitation at ~340 nm and emission at ~490 nm.[3] The plate should be maintained at a constant temperature (e.g., 32°C or 37°C).

  • Data Analysis: The rate of fluorescence decrease is proportional to the ACAD activity. Calculate the specific activity based on the rate of ETF reduction, the amount of protein used, and the molar extinction coefficient of ETF.

Spectrophotometric Assay with Artificial Electron Acceptors

This method offers a simpler and often higher-throughput alternative to the ETF assay.

Principle: The reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), is monitored spectrophotometrically.[3][10]

Detailed Protocol (Using Ferricenium): [10]

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM HEPES, pH 7.6)

    • FAD (e.g., 100 µM)

    • Potassium chloride (e.g., 200 mM)

    • Triton X-100 (e.g., 0.2 mM)

    • Purified ACAD enzyme or cell/tissue homogenate.

  • Initiation of Reaction: Add the acyl-CoA substrate (e.g., this compound) and the electron acceptor, ferricenium hexafluorophosphate (e.g., 200 µM).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of ferricenium at 300 nm. The rate of absorbance change is proportional to the enzyme activity.

  • Data Analysis: Calculate the specific activity using the molar extinction coefficient of ferricenium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Enzyme Source (Recombinant Protein or Lysate) reaction_setup Reaction Setup in Microplate enzyme->reaction_setup substrate Substrate (this compound) substrate->reaction_setup reagents Assay Reagents (Buffer, ETF/Dye) reagents->reaction_setup incubation Incubation at Controlled Temperature reaction_setup->incubation measurement Kinetic Measurement (Fluorescence/Absorbance) incubation->measurement raw_data Raw Kinetic Data measurement->raw_data calculation Calculation of Specific Activity raw_data->calculation comparison Comparison of Activities calculation->comparison

Caption: Experimental workflow for evaluating acyl-CoA dehydrogenase activity.

enzymatic_reaction substrate This compound enzyme_fad ACAD-FAD substrate->enzyme_fad Binds enzyme_fadh2 ACAD-FADH2 enzyme_fad->enzyme_fadh2 α,β-dehydrogenation product 9-Methylpentadecenoyl-CoA enzyme_fadh2->product Releases etf_ox ETF (ox) enzyme_fadh2->etf_ox Electron Transfer etf_red ETF (red) etf_ox->etf_red etf_red->enzyme_fad Regenerates

Caption: General enzymatic reaction of ACADs with this compound.

Conclusion

While direct experimental evidence for the metabolism of this compound by acyl-CoA dehydrogenases is limited, strong inferences can be drawn from studies on analogous branched-chain fatty acids. ACAD10 and LCAD emerge as the most promising candidates for this metabolic step due to their demonstrated activity with and structural accommodation of similar bulky substrates. Further research involving direct enzymatic assays with this compound is necessary to definitively determine the kinetic parameters and physiological relevance of these and other ACADs in its metabolism. The experimental protocols and workflow provided herein offer a robust framework for conducting such investigations.

References

Safety Operating Guide

Safe Disposal of 9-Methylpentadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

When handling 9-Methylpentadecanoyl-CoA, it is prudent to follow standard laboratory safety procedures for non-hazardous solid chemicals. Personal protective equipment (PPE) should always be worn to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses or goggles should be worn to protect from dust or splashes.

  • Hand Protection: Chemical-resistant gloves are required.

  • Respiratory Protection: If dusts are generated, a P1 filter respirator is recommended.

  • Hygiene: Contaminated clothing should be changed, and hands should be washed thoroughly after handling the substance.

In the event of accidental exposure, the following first aid measures should be taken:

  • Inhalation: Move to fresh air.

  • Skin Contact: Remove contaminated clothing immediately and rinse the skin with water.

  • Eye Contact: Rinse out with plenty of water and remove contact lenses if present.

  • Ingestion: If swallowed, rinse the mouth with water. As with many lipid-based compounds, if vomiting occurs, there is a risk of aspiration, and medical attention should be sought.

Disposal Procedures

As this compound is not classified as a hazardous substance based on information for similar compounds, its disposal should adhere to local, state, and federal regulations for non-hazardous laboratory waste.

Step-by-Step Disposal Guidance:

  • Collection: Collect waste this compound in a designated, clearly labeled, and tightly closed container.

  • Segregation: Keep this waste separate from hazardous chemical waste streams to avoid cross-contamination and ensure proper disposal routing.

  • Storage: Store the waste container in a dry, well-ventilated area away from incompatible materials.

  • Waste Hauler: Arrange for disposal through a licensed and reputable chemical waste disposal service. Provide them with as much information as possible about the compound, including its chemical nature as a long-chain fatty acyl-CoA.

  • Documentation: Maintain records of the disposal process, including the date, quantity, and disposal vendor, in accordance with your institution's policies.

Environmental Precautions: It is crucial to prevent the entry of this compound into drains or waterways. In case of a spill, cover drains and collect the material in a dry state for proper disposal.

Quantitative Data Summary

The following table summarizes key safety and physical property data gathered from the SDS of a similar long-chain fatty acid, which can be used as a reference for handling this compound in the absence of a specific SDS.

PropertyValueSource
Physical State SolidSigma-Aldrich SDS for Palmitic acid
Appearance White solidSigma-Aldrich SDS for Palmitic acid
Storage Temperature Recommended to see product labelSigma-Aldrich SDS for Palmitic acid
Personal Protective Equipment Safety glasses, gloves, respiratory protection (if dust is generated)Sigma-Aldrich SDS for Palmitic acid
First Aid - Skin Contact Take off contaminated clothing, rinse with water/shower.Sigma-Aldrich SDS for Palmitic acid
First Aid - Eye Contact Rinse out with plenty of water.Sigma-Aldrich SDS for Palmitic acid
Disposal Dispose of properly in accordance with local regulations.Sigma-Aldrich SDS for Palmitic acid
Environmental Precautions Do not let product enter drains.Sigma-Aldrich SDS for Palmitic acid

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

start Start: Have 9-Methyl- pentadecanoyl-CoA Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Hazardous Waste collect->segregate store Store in a Secure, Dry, Ventilated Area segregate->store contact Contact Licensed Waste Disposal Service store->contact document Document Disposal (Date, Quantity, Vendor) contact->document end End: Waste Properly Disposed document->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling 9-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required for handling 9-Methylpentadecanoyl-CoA is outlined below. This is essential to prevent skin and eye contact, as well as inhalation of any aerosols or dust.[1][2][3]

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Should be changed immediately upon contamination. For tasks with higher risk of exposure, consider double-gloving.[2]
Eye Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.[2]
Face Protection Face ShieldTo be worn in addition to safety glasses when there is a significant splash hazard.[2][4]
Body Protection Laboratory CoatLong-sleeved to minimize skin contamination.[1]
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect against spills and falling objects.[2]
Respiratory Protection Respirator (if necessary)Required if dusts are generated. A risk assessment should determine the appropriate type of respirator.[5]
Operational Plan: Step-by-Step Handling Procedures

This section details the recommended procedures for the safe handling of this compound, from receiving and storage to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE during inspection.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Consult the product label for the recommended storage temperature. Long-chain fatty acyl-CoAs are often stored at -20°C or below to prevent degradation.

  • Keep away from incompatible materials, such as strong oxidizing agents.

3. Preparation for Use:

  • Equilibrate the container to room temperature before opening to minimize condensation.

  • All handling of the solid compound that may generate dust should be performed in a chemical fume hood or other ventilated enclosure.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

4. Experimental Use:

  • Always wear the required PPE as detailed in the table above.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling the substance.[5]

5. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For small solid spills, carefully sweep the material onto paper and place it in a designated waste container. Avoid generating dust.

  • For small liquid spills (<50ml), absorb the material onto an inert absorbent material such as vermiculite (B1170534) or paper towels.[6] Allow volatile solvents to evaporate in a fume hood before disposing of the absorbent material as chemical waste.

  • For larger spills, contain the spill and absorb it with an inert material. Contact your institution's environmental health and safety department for assistance.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Waste Categorization and Segregation:

  • Solid Waste: Unused or unwanted this compound, and any contaminated disposable labware (e.g., pipette tips, microfuge tubes).

  • Liquid Waste: Solutions containing this compound and contaminated solvents.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Disposal Procedures:

  • Solid Waste:

    • Collect in a clearly labeled, sealed container designated for chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste:

    • Collect in a compatible, leak-proof, and clearly labeled waste container.

    • Many esters and their solutions are disposed of in a designated hydrocarbon waste bottle.[6]

    • Do not dispose of down the sink.

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated chemical waste bag or container.

All chemical waste must be disposed of through your institution's licensed hazardous waste contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Visual Guidance

Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Inspect Shipment B Store in Designated Location (e.g., -20°C Freezer) A->B If OK C Equilibrate to Room Temperature B->C D Don Appropriate PPE C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Dispose of Waste via EHS I->J

Caption: Workflow for handling this compound.

Personal Protective Equipment Logic

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: PPE selection logic for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。